molecular formula C27H22N4O3S B1666635 AG-85 CAS No. 152503-91-8

AG-85

Numéro de catalogue: B1666635
Numéro CAS: 152503-91-8
Poids moléculaire: 482.6 g/mol
Clé InChI: RZPDNDSSUGJDEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source

Propriétés

IUPAC Name

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPDNDSSUGJDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165039
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152503-91-8
Record name AG 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antigen 85 Complex: A Cornerstone in Tuberculosis Pathogenesis and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a family of highly conserved and immunogenic proteins secreted by Mycobacterium tuberculosis, plays a pivotal role in the pathogenesis of tuberculosis. Comprising three distinct but closely related components—Ag85A, Ag85B, and Ag85C—this complex is indispensable for the biosynthesis and integrity of the unique mycobacterial cell wall. Its enzymatic mycolyltransferase activity is central to the final stages of cell wall construction, specifically the transfer of mycolic acids to arabinogalactan (B145846) and the formation of trehalose (B1683222) dimycolate (TDM), or cord factor, a key virulence factor. Beyond its structural role, the Ag85 complex is a critical interface between the bacterium and its host, mediating adhesion to host cells through interactions with fibronectin and potently modulating the host immune response. This whitepaper provides a comprehensive technical overview of the Ag85 complex, detailing its structure, enzymatic function, and multifaceted role in tuberculosis pathogenesis. It summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex biological pathways in which it participates, underscoring its significance as a prime target for novel anti-tubercular drug development.

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of morbidity and mortality worldwide. The unique and complex cell wall of Mtb is a major determinant of its virulence, providing a formidable barrier against host immune defenses and chemotherapeutic agents. The Antigen 85 (Ag85) complex, a family of major secreted proteins, is fundamentally involved in the synthesis and maintenance of this crucial structure.[1][2] The complex consists of three proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by three distinct genes.[2][3] These proteins are among the most abundant proteins found in Mtb culture filtrates and are highly immunogenic, eliciting strong T-cell and B-cell responses in infected hosts.[2][4][5] The critical enzymatic function of the Ag85 complex is its mycolyltransferase activity, which is essential for the final steps of mycolic acid incorporation into the cell wall.[6] This activity leads to the formation of trehalose dimycolate (TDM), a potent immunomodulator and virulence factor, and the mycolation of arabinogalactan, a core component of the cell wall.[6][7] Furthermore, the Ag85 proteins act as fibronectin-binding proteins, facilitating the adhesion of Mtb to host cells, a crucial step in the infection process.[8][9] Given its essential role in bacterial physiology and its direct involvement in host-pathogen interactions, the Ag85 complex has emerged as a highly attractive target for the development of new anti-tubercular drugs and vaccines.[10][11]

Structure and Enzymatic Function of the Antigen 85 Complex

The three components of the Ag85 complex, Ag85A, Ag85B, and Ag85C, are proteins with molecular weights ranging from 30 to 32 kDa.[3][5] They share a high degree of sequence homology and a conserved three-dimensional structure.[2] The enzymatic core of these proteins features a catalytic triad (B1167595) of Ser-His-Glu, which is characteristic of serine hydrolases, and is responsible for their mycolyltransferase activity.[12]

The primary function of the Ag85 complex is to catalyze the transfer of a mycolyl group from one molecule of trehalose monomycolate (TMM) to an acceptor molecule. This acceptor can be another TMM molecule, resulting in the formation of trehalose dimycolate (TDM), or the terminal arabinofuranosyl residues of arabinogalactan, leading to the covalent attachment of mycolic acids to the cell wall core.[6][7] This process is a critical final step in the biosynthesis of the mycobacterial cell wall.

Signaling Pathway of Antigen 85 in Cell Wall Biosynthesis

Ag85_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall TMM Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex (Ag85A, Ag85B, Ag85C) TMM->Ag85 Substrate TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyl transfer Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyl transfer AG Arabinogalactan (AG)

Caption: Mycolyltransferase activity of the Ag85 complex in the mycobacterial cell wall.

Role in Tuberculosis Pathogenesis

The Ag85 complex contributes to the pathogenesis of tuberculosis through several mechanisms, including its essential role in maintaining cell wall integrity, its function as an adhesin, and its ability to modulate the host immune response.

Cell Wall Integrity and Bacterial Viability

The mycolyltransferase activity of the Ag85 complex is vital for the structural integrity of the mycobacterial cell wall. Disruption of the genes encoding for Ag85 components has been shown to affect the growth and survival of Mtb, particularly within macrophages.[13] The proper assembly of the mycolic acid layer is crucial for the bacterium's resistance to environmental stresses, antibiotics, and the host's innate immune defenses.

Adhesion to Host Cells

The Ag85 proteins are well-characterized fibronectin-binding proteins.[8][9] By binding to fibronectin, a component of the extracellular matrix, the Ag85 complex facilitates the adhesion of Mtb to host cells, such as macrophages and epithelial cells.[9] This interaction is a critical initial step in the establishment of infection.

Logical Relationship of Ag85-Mediated Host Cell Adhesion

Ag85_Adhesion Mtb Mycobacterium tuberculosis Ag85 Antigen 85 Complex Mtb->Ag85 expresses Fibronectin Fibronectin Ag85->Fibronectin binds to HostCell Host Cell Fibronectin->HostCell is on Infection Infection HostCell->Infection leads to

Caption: Role of Ag85 in mediating Mtb adhesion to host cells via fibronectin binding.

Modulation of the Host Immune Response

The Ag85 complex proteins are potent immunogens that elicit a strong T-cell mediated immune response, characterized by the production of pro-inflammatory cytokines such as IFN-γ.[5][14] This response is crucial for controlling Mtb infection. However, there is also evidence to suggest that the Ag85 complex can modulate the host immune response to the bacterium's advantage. For instance, it has been shown that Ag85 can influence phagosome maturation.[11]

Quantitative Data

The following tables summarize key quantitative data related to the Antigen 85 complex.

Table 1: Binding Affinities of Ag85 Components to Fibronectin
Ag85 ComponentDissociation Constant (KD) (nM)Reference
Ag85A68.4 ± 4.6[15]
Ag85B36.7 ± 5.4[15]
Ag85C33.6 ± 4.2[15]
Table 2: Kinetic Parameters of Ag85A Acyltransferase Activity
SubstrateKm (µM)kcat (min-1)Reference
Palmitoleoyl-coenzyme A39055.54[16]
Table 3: Inhibition of Ag85 Complex Activity
InhibitorTargetInhibition Constant (Ki) (nM)Reference
Ebselen (B1671040)Ag85 Complex63[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Antigen 85 complex.

Purification of Recombinant Antigen 85B (Ag85B)

This protocol describes the expression and purification of recombinant Ag85B from E. coli.

Experimental Workflow for Recombinant Ag85B Purification

Ag85B_Purification_Workflow start Start cloning Clone Ag85B gene into expression vector (e.g., pET32a(+)) start->cloning transformation Transform E. coli expression host (e.g., Rosetta-gami) cloning->transformation expression Induce protein expression with IPTG transformation->expression lysis Cell lysis and recovery of inclusion bodies expression->lysis solubilization Solubilize inclusion bodies in 8M urea (B33335) buffer lysis->solubilization chromatography Purify using Ni-NTA affinity chromatography solubilization->chromatography refolding On-column refolding by gradual removal of urea chromatography->refolding elution Elute purified Ag85B with imidazole refolding->elution analysis Analyze purity by SDS-PAGE and Western Blot elution->analysis end End analysis->end

Caption: Workflow for the expression and purification of recombinant Ag85B.

Methodology:

  • Cloning and Expression: The gene encoding Ag85B is cloned into an appropriate expression vector, such as pET32a(+), which allows for the expression of a thioredoxin-Ag85B fusion protein with a hexahistidine (6xHis) tag.[18][19] The recombinant plasmid is then transformed into a suitable E. coli expression host strain, like Rosetta-gami.[18] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[18][19]

  • Inclusion Body Solubilization: Due to the apolar nature of Ag85B, it is often expressed as inclusion bodies in E. coli.[18] After cell lysis, the inclusion bodies are harvested by centrifugation and solubilized in a buffer containing 8 M urea.[18][19]

  • Purification and Refolding: The solubilized protein is loaded onto a Ni-NTA resin column.[18][19] A stepwise washing procedure with buffers containing decreasing concentrations of urea is performed to facilitate on-column refolding of the protein.[18]

  • Elution and Analysis: The refolded Ag85B is eluted from the column using a buffer containing imidazole.[18][19] The purity of the recombinant protein is assessed by SDS-PAGE and its identity is confirmed by Western blotting using anti-6xHis tag antibodies and anti-Mtb polyclonal antibodies.[18]

Mycolyltransferase Assay

This assay measures the enzymatic activity of the Ag85 complex.

Methodology:

A fluorescence-based assay can be employed to measure the mycolyltransferase activity of the Ag85 enzymes.[17]

  • Reaction Mixture: The reaction is typically performed in a microplate format. The reaction mixture contains the purified Ag85 enzyme, a fluorescent acyl donor substrate such as resorufin (B1680543) butyrate, and an acyl acceptor like trehalose.[17]

  • Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Detection: The enzymatic reaction releases the fluorescent product (resorufin), which can be monitored by measuring the fluorescence at an excitation wavelength of 571 nm and an emission wavelength of 585 nm.[20] The initial velocity of the reaction is determined from the rate of increase in fluorescence.

Macrophage Infection Assay

This protocol is used to study the role of the Ag85 complex in the context of intracellular infection.

Methodology:

  • Macrophage Culture: A human monocyte-like cell line, such as THP-1, is cultured and differentiated into macrophages.[13]

  • Preparation of Mtb: M. tuberculosis strains (wild-type and Ag85 mutants) are grown to mid-log phase, washed, and resuspended in macrophage culture medium.[13]

  • Infection: The differentiated macrophages are infected with the Mtb strains at a specific multiplicity of infection (MOI).[13][21] Phagocytosis is allowed to proceed for a few hours, after which extracellular bacteria are removed by washing.[13]

  • Intracellular Growth Assessment: At different time points post-infection, the infected macrophages are lysed, and the intracellular bacteria are enumerated by plating serial dilutions on agar (B569324) plates and counting the colony-forming units (CFUs).[13]

The Antigen 85 Complex as a Therapeutic Target

The essentiality of the Ag85 complex for Mtb viability and its role in pathogenesis make it an attractive target for the development of new anti-tubercular drugs.[10] Inhibitors of the mycolyltransferase activity of Ag85 have the potential to disrupt cell wall synthesis, leading to bacterial death. Several inhibitors of the Ag85 complex have been identified, including ebselen, which has been shown to be a potent covalent inhibitor.[17][20][22]

Furthermore, the high immunogenicity of the Ag85 proteins has made them leading candidates for the development of new subunit vaccines against tuberculosis.[5][14] Several vaccine candidates incorporating Ag85A or Ag85B have been evaluated in preclinical and clinical trials.[23]

Conclusion

The Antigen 85 complex is a multifaceted and indispensable component of Mycobacterium tuberculosis biology. Its central role in cell wall biosynthesis, its function as a key adhesin, and its profound influence on the host immune response underscore its importance in the pathogenesis of tuberculosis. The wealth of information gathered on its structure, function, and interaction with the host provides a solid foundation for the rational design of novel therapeutics. Targeting the Ag85 complex, either through direct inhibition of its enzymatic activity or by leveraging its immunogenicity in vaccine development, holds immense promise for the future control of tuberculosis. Further research into the intricate mechanisms of Ag85 function and its interplay with the host will undoubtedly pave the way for innovative and effective strategies to combat this persistent global health threat.

References

The Antigen 85 Complex: A Technical Guide to the Structure, Function, and Therapeutic Potential of Ag85A, Ag85B, and Ag85C in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, composed of three pivotal proteins—Ag85A, Ag85B, and Ag85C—stands as a cornerstone in the physiology and pathogenicity of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These secreted, fibronectin-binding proteins are indispensable for the biosynthesis of the unique mycobacterial cell wall, a formidable barrier that shields the bacterium from host defenses and therapeutic interventions. Their profound immunogenicity has also positioned them as leading candidates for novel vaccine development and as targets for diagnostic assays. This technical guide provides an in-depth exploration of the structure, function, and comparative attributes of Ag85A, Ag85B, and Ag85C, offering a comprehensive resource for researchers dedicated to combating tuberculosis.

I. Molecular Structure and Catalytic Machinery

The Ag85 proteins are a family of mycolyltransferases that, despite a high degree of sequence homology, exhibit distinct characteristics. All three isoforms share the α/β hydrolase fold and a classic catalytic triad (B1167595) of Ser-His-Glu essential for their enzymatic function.[1] However, subtle variations in their amino acid sequences and tertiary structures contribute to differences in their enzymatic efficiency and substrate preference.[2]

Table 1: Structural and Physical Properties of Ag85 Isoforms

PropertyAg85A (FbpA)Ag85B (FbpB)Ag85C (FbpC)
PDB ID 1SFR[3]1F0P[4]5OCJ[5]
Resolution (Å) 2.7[3]1.8[5]1.5[6]
Number of Amino Acids 288[5]284[5]275[5]
Molecular Weight (kDa) ~30-32[7]~30-32[7]~30-32[7]
Secondary Structure 18 loops, 9 α-helices, 10 β-strands[5]19 loops, 9 α-helices, 10 β-strands[5]16 loops, 9 α-helices, 8 β-strands[5]

The crystal structures reveal a hydrophobic pocket and a tunnel that accommodates the long mycolic acid chains of their substrates.[1][6] While the active sites are nearly identical, variations in surface-exposed residues are thought to play a role in evading the host immune response.[5]

II. Enzymatic Function in Mycobacterial Cell Wall Synthesis

The primary function of the Ag85 complex is the catalysis of mycolyltransferase reactions, which are crucial for the synthesis of two essential components of the mycobacterial cell wall: trehalose (B1683222) dimycolate (TDM), also known as cord factor, and the mycolylation of arabinogalactan (B145846).[8] TDM is a key virulence factor, while the mycolated arabinogalactan is vital for the structural integrity of the cell envelope.[8]

The Ag85 enzymes catalyze the transfer of a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule.[2] The acceptor can be another molecule of TMM to form TDM, or the terminal arabinofuranosyl units of arabinogalactan.[2]

Mycolyltransferase_Reaction TMM1 Trehalose Monomycolate (TMM) (Mycolyl Donor) Ag85 Ag85 Enzyme (A, B, or C) TMM1->Ag85 Products Products (TDM or Mycolyl-Arabinogalactan) Ag85->Products Acceptor Acceptor Molecule (TMM or Arabinogalactan) Acceptor->Ag85 Immune_Response_Workflow cluster_Infection Mtb Infection cluster_HostResponse Host Immune Response Mtb Mycobacterium tuberculosis Ag85 Secretion of Ag85A, Ag85B, Ag85C Mtb->Ag85 APC Antigen Presenting Cell (APC) Presents Ag85 peptides Ag85->APC T_Cell CD4+ T-Helper Cell APC->T_Cell Activation Cytokines Release of IFN-γ, IL-2, etc. T_Cell->Cytokines ELISA_Workflow Start Start Coat Coat plate with capture antibody Start->Coat Block Block non-specific binding sites Coat->Block AddSample Add samples and cytokine standards Block->AddSample AddDetectionAb Add biotinylated detection antibody AddSample->AddDetectionAb AddStreptavidinHRP Add Streptavidin-HRP AddDetectionAb->AddStreptavidinHRP AddSubstrate Add TMB substrate AddStreptavidinHRP->AddSubstrate StopReaction Stop reaction AddSubstrate->StopReaction ReadAbsorbance Read absorbance at 450 nm StopReaction->ReadAbsorbance End End ReadAbsorbance->End

References

Antigen 85: A Cornerstone Immunogene of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health challenge, necessitating the development of novel vaccines and diagnostics. Central to this effort is the identification and characterization of potent immunogenic molecules that can elicit protective host immune responses. Among the most extensively studied Mtb proteins is the Antigen 85 (Ag85) complex, a family of major secretory proteins that are critical for the bacterium's viability and are powerful targets of the host immune system. This guide provides a comprehensive technical overview of the Ag85 complex, detailing its biochemical functions, immunological profile, and its application in vaccine development and diagnostics, supported by quantitative data, experimental protocols, and pathway visualizations.

The Antigen 85 Complex: Biochemistry and Function

The Ag85 complex consists of three highly homologous and cross-reactive proteins: Ag85A (FbpA, Rv3804c), Ag85B (FbpB, Rv1886c), and Ag85C (FbpC, Rv0129c).[1] These proteins, ranging from 30-32 kDa, are among the most abundant proteins secreted by actively growing Mtb.[1][2]

Mycolyltransferase Activity: A Vital Enzymatic Function

The defining characteristic of the Ag85 proteins is their enzymatic mycolyltransferase activity, which is essential for the synthesis and integrity of the unique mycobacterial cell wall.[2][3][4] This activity involves the transfer of mycolic acids—long-chain fatty acids—to key acceptors in the cell wall. Specifically, Ag85 catalyzes two primary reactions:

  • The transfer of a mycolyl group from one molecule of trehalose (B1683222) monomycolate (TMM) to another, forming trehalose dimycolate (TDM), also known as "cord factor."[3][5] TDM is a crucial virulence factor.

  • The covalent attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which forms the structural core of the cell wall.[3][5]

This enzymatic function makes the Ag85 complex an attractive target for novel anti-TB drug development, as its inhibition disrupts cell wall formation and bacterial growth.[2][4]

Mycolyltransferase_Activity cluster_substrates Substrates cluster_products Products TMM1 Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex (Mycolyltransferase) TMM1->Ag85 TMM2 Trehalose Monomycolate (TMM) TMM2->Ag85 AG Arabinogalactan (AG) AG->Ag85 TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyl Transfer Mycolated_AG Mycolated Arabinogalactan (Cell Wall Core) Ag85->Mycolated_AG Mycolyl Transfer Trehalose Free Trehalose Ag85->Trehalose

Caption: Enzymatic activity of the Antigen 85 complex.
Fibronectin Binding

In addition to their enzymatic role, all three Ag85 components are fibronectin-binding proteins.[1][6] This interaction is thought to facilitate the adhesion of Mtb to host cells and the extracellular matrix, playing a role in the initial stages of infection and pathogenesis.[7]

Immunological Profile of Antigen 85

The Ag85 complex is strongly immunogenic, inducing robust and long-lasting cell-mediated immune responses, which are considered essential for controlling Mtb infection.[1][8]

T-Cell Mediated Immunity: The Th1-Dominant Response

Ag85 antigens are potent activators of T-helper 1 (Th1) cells. Upon infection, Mtb is phagocytosed by antigen-presenting cells (APCs) like macrophages. Secreted Ag85 proteins are processed and their peptides are presented on MHC class II molecules to CD4+ T-cells. This interaction, in the presence of IL-12, drives the differentiation of naive T-cells into Th1 effector cells.[9] These Th1 cells then secrete key cytokines:

  • Interferon-gamma (IFN-γ): A critical cytokine that activates macrophages, enhancing their bactericidal capacity.[3][10]

  • Tumor Necrosis Factor-alpha (TNF-α): Works synergistically with IFN-γ and is crucial for granuloma formation and maintenance.[10]

  • Interleukin-2 (IL-2): Promotes the proliferation and survival of T-cells.[10]

Ag85 also contains epitopes recognized by CD8+ cytotoxic T-lymphocytes (CTLs), which can kill Mtb-infected cells.[3][11] The immune response to Ag85 is characteristically strong in healthy, latently infected individuals and BCG-vaccinated subjects but is often diminished in patients with active TB, suggesting its importance in protective immunity.[8][12][13]

Th1_Response_Pathway Mtb M. tuberculosis APC Antigen Presenting Cell (e.g., Macrophage) Mtb->APC Phagocytosis Ag85 Secreted Ag85 APC->Ag85 Secretion NaiveT Naive CD4+ T-Cell APC->NaiveT Costimulation Killing Mtb Killing IL12 IL-12 MHCII Ag85 Peptide on MHC-II Ag85->MHCII Processing & Presentation MHCII->NaiveT TCR Engagement Th1 Th1 Effector Cell NaiveT->Th1 Differentiation Cytokines IFN-γ, TNF-α, IL-2 Th1->Cytokines Secretion Activated_Mac Activated Macrophage Cytokines->Activated_Mac Activation Activated_Mac->Killing Enhanced Bactericidal Activity IL12->NaiveT Differentiation Signal

Caption: Ag85-induced Th1 cell-mediated immune response.
Quantitative Analysis of Immune Responses

Studies have quantified the cytokine response to Ag85 stimulation in different patient cohorts. The secretion of IFN-γ in response to Ag85B is a key indicator of a Th1-biased response and is often higher in healthy contacts than in patients with active TB.

AntigenSubject GroupCell TypeCytokineMean Concentration (pg/mL) ± SEMReference
Ag85B TB PatientsPBMCsIFN-γ>8 (Positive Response)[14][15]
Ag85B TB PatientsPBMCsTNF-αNot Induced[14][15]
Ag85B TB PatientsPBMCsIL-10Not Induced[14][15]
Ag85A Pulmonary TB PatientsPBMCsIFN-γ1003 ± 1032[16]
Ag85A Healthy ControlsPBMCsIFN-γ208 ± 301[16]
Ag85B Pulmonary TB PatientsPBMCsIFN-γ1227 ± 799[16]
Ag85B Healthy ControlsPBMCsIFN-γ196 ± 303[16]

Table 1: Summary of cytokine responses to Ag85 stimulation in Peripheral Blood Mononuclear Cells (PBMCs). Note: "Positive Response" indicates that secretion was significantly above the minimum detectable concentration of 8 pg/mL.

Antigen 85 in Tuberculosis Vaccine Development

The potent Th1-inducing capacity of Ag85A and Ag85B makes them leading candidates for new TB subunit vaccines, designed to be used either as a standalone vaccine or as a boost to the existing BCG vaccine.[3][10]

Vaccine Strategies and Key Candidates

Several vaccine platforms incorporating Ag85 have reached clinical trials:

  • Viral-Vectored Vaccines: These use a harmless virus to deliver the Ag85 gene.

    • MVA85A: A Modified Vaccinia Ankara virus expressing Ag85A. It was found to be safe and immunogenic but did not provide significant additional protection over BCG in a phase 2b infant trial.[17][18]

    • Ad5Ag85A: A replication-deficient human adenovirus type 5 vector expressing Ag85A.[19][20]

    • ChAdOx1.85A: A chimpanzee adenovirus vector expressing Ag85A.[19]

  • Protein Subunit Vaccines: These use purified Ag85 protein combined with a powerful adjuvant to stimulate the immune system.

    • H1/H56 (Statens Serum Institut): Fusion proteins that include Ag85B combined with other immunogenic Mtb antigens (e.g., ESAT-6) and formulated with adjuvants like IC31.[21][22]

Preclinical and Clinical Efficacy Data

The efficacy of Ag85-based vaccines has been extensively tested in animal models, showing varying degrees of protection. Clinical trials have yielded mixed results, highlighting the challenge of translating preclinical success to human efficacy.

Vaccine CandidateModel / PopulationRegimenEfficacy EndpointResultReference
MVA85A Infants (Phase 2b)BCG prime, MVA85A boostIncident TB DiseaseVaccine Efficacy: 17.3% (Not significant)[18]
MVA85A Infants (Phase 2b)BCG prime, MVA85A boostMtb Infection (QFT)Vaccine Efficacy: -2.3% (Not significant)[18]
MVA85A Mice (C57BL/6)IN BCG prime, IN MVA85A boostLung CFU Reduction vs. BCG~1.5 log10 reduction[17][23]
Ad5Ag85A Mice (BALB/c)Intranasal (IN) Ad5Ag85ALung CFU Reduction vs. Unvaccinated~1.95 log10 reduction[23]
rBCG-Ag85B Guinea PigsrBCG VaccinationSurvival after Mtb ChallengeGreater protection than conventional BCG[3]

Table 2: Summary of efficacy data for select Ag85-based vaccine candidates. CFU = Colony Forming Units.

Antigen 85 as a Diagnostic Target

The secretion of Ag85 during active Mtb replication makes it a valuable biomarker for diagnosing active TB disease.[2] Its presence in clinical samples like serum, sputum, and culture filtrates can distinguish active disease from latent infection or non-tuberculous mycobacterial disease.[2][24][25]

Diagnostic Methods and Performance
  • Enzyme-Linked Immunosorbent Assay (ELISA): Developed to detect Ag85 in culture filtrates, allowing for rapid identification of Mtb growth days or weeks before traditional methods.[24]

  • Immunohistochemistry (IHC): Used to detect Ag85B in tissue biopsies, offering a sensitive method for the histopathological diagnosis of TB, even in paucibacillary cases where acid-fast staining is negative.[26][27]

Assay TypeTargetSample TypeSensitivity (%)Specificity (%)Reference
ELISA Ag85 ComplexCulture Filtrate89.694.0[24]
IHC Ag85BLung Tissue Biopsy93.1N/A[26][27]
IHC (vs. Acid-Fast) Ag85BLung Tissue Biopsy62.386.6[28]
IHC (vs. Acid-Fast) ESAT-6Lung Tissue Biopsy78.385.1[28]
IHC (vs. Acid-Fast) CFP-10Lung Tissue Biopsy69.691.0[28]

Table 3: Performance of Ag85-based diagnostic assays. Specificity for the IHC study by Dong et al. was not applicable as all cases were confirmed TB.

Key Experimental Protocols

Detailed methodologies are crucial for the study and application of Ag85. Below are summaries of key experimental protocols.

Protocol: Recombinant Ag85 Protein Expression and Purification

This protocol outlines the heterologous expression of Ag85 proteins in E. coli for use in immunological assays and vaccine studies.[5][29]

Protein_Purification_Workflow start Start: Ag85 gene in expression vector (e.g., pET) transform Transform E. coli (e.g., BL21(DE3)) with expression vector start->transform culture Culture transformed E. coli in LB medium to mid-log phase transform->culture induce Induce protein expression with IPTG culture->induce harvest Harvest bacterial cells by centrifugation induce->harvest lyse Lyse cells (sonication/French press) in lysis buffer harvest->lyse clarify Clarify lysate by high-speed centrifugation lyse->clarify purify Purify recombinant protein using Affinity Chromatography (e.g., Ni-NTA) clarify->purify dialyze Dialyze purified protein against storage buffer (e.g., PBS) purify->dialyze qc Assess purity and concentration (SDS-PAGE, Bradford/BCA assay) dialyze->qc end End: Purified, folded Ag85 protein qc->end

Caption: Workflow for recombinant Ag85 protein purification.

Methodology:

  • Cloning: The gene for the Ag85 component (e.g., fbpB) is cloned into an E. coli expression vector, often with a polyhistidine (His) tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved via sonication or high-pressure homogenization.

  • Purification: The soluble fraction of the cell lysate is clarified by centrifugation and applied to a Ni-NTA affinity chromatography column. The His-tagged Ag85 protein binds to the column and is eluted using an imidazole (B134444) gradient.

  • Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA).

Protocol: ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, commonly used to measure T-cell responses to Ag85.

ELISpot_Workflow start Start: 96-well PVDF plate coat Coat plate with anti-IFN-γ capture antibody overnight start->coat block Wash and block plate (e.g., with BSA/serum) coat->block add_cells Add PBMCs and stimulus (Ag85 protein or peptides) block->add_cells incubate Incubate (18-24h, 37°C, 5% CO2) to allow cytokine secretion add_cells->incubate lyse_cells Lyse cells and wash plate to remove cells incubate->lyse_cells detect_ab Add biotinylated anti-IFN-γ detection antibody lyse_cells->detect_ab enzyme Add enzyme conjugate (e.g., Streptavidin-ALP/HRP) detect_ab->enzyme develop Add substrate (e.g., BCIP/NBT) and incubate until spots develop enzyme->develop stop Stop reaction by washing with water and dry plate develop->stop analyze Count spots using an automated ELISpot reader stop->analyze end End: Spot Forming Units (SFU) per million cells analyze->end

Caption: Workflow for the IFN-γ ELISpot assay.

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a monoclonal antibody specific for IFN-γ and incubated overnight.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient or animal blood, are added to the wells along with the Ag85 antigen (or peptides). A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plate is incubated for 18-24 hours, during which Ag85-specific T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: After washing away the cells, a second, biotinylated anti-IFN-γ detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A precipitating substrate is added, which forms a colored spot on the membrane wherever IFN-γ was captured.

  • Analysis: The plate is washed, dried, and the spots are counted using an automated reader. Each spot represents a single IFN-γ-secreting cell.

Conclusion

The Antigen 85 complex stands out as a multifunctional and highly immunogenic protein family of Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis makes it a prime target for novel therapeutics, while its capacity to induce a robust Th1-mediated immune response underpins its continued prominence in vaccine development pipelines. Furthermore, its secretion during active infection provides a valuable tool for the development of improved diagnostic assays. While the translation of Ag85-based vaccines into effective clinical products remains a challenge, a deep and continued understanding of this pivotal immunogene is indispensable for the global effort to control and eradicate tuberculosis.

References

Mechanism of Antigen 85 Interaction with Host Fibronectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the Mycobacterium tuberculosis Antigen 85 (Ag85) complex and host fibronectin. The Ag85 complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in the initial stages of mycobacterial infection by mediating adhesion to host cells.[1][2][3] Understanding this interaction is crucial for the development of novel therapeutic interventions aimed at preventing tuberculosis.

Core Interaction Mechanism

The members of the Ag85 protein family are the most abundantly secreted proteins by mycobacteria and have the specific ability to interact with the host extracellular matrix protein, fibronectin.[1][2] This interaction is a critical step for the adherence, invasion, and dissemination of the bacteria within the host tissues.[2] The binding is characterized by a high affinity and specificity, occurring between a conserved motif on the Ag85 proteins and a specific domain on fibronectin.

The fibronectin-binding motif on Ag85B of Mycobacterium kansasii has been identified as the 11-residue sequence: 98FEWYYQSGLSV108.[1][3][4] This motif is highly homologous among the Ag85A and Ag85C proteins as well.[1] The interaction with host fibronectin is localized to a novel binding motif on fibronectin itself, specifically the sequence 17SLLVSWQPPR26, which is located on the Fn14, a type III module within the heparin-binding domain II (Hep-2).[1][2] The binding is primarily driven by hydrophobic and charge interactions and does not require the presence of divalent metal ions.[1]

The physiological significance of this interaction is underscored by the observation that the binding of Ag85 to fibronectin-depleted host cells (via siRNA transfection) is dramatically reduced, by as much as 44.6%.[1][2] This highlights the Ag85-fibronectin interaction as a key factor in mycobacterial adherence to host cells, thereby initiating infection.[1][2]

Data Presentation

The quantitative data available for the Ag85-fibronectin interaction is summarized in the tables below. These tables provide a clear comparison of the binding affinities of the different Ag85 components and the mechanical strength of this interaction.

Table 1: Binding Affinity of Mycobacterium avium subsp. paratuberculosis (MAP) Ag85 Complex Proteins to Fibronectin
Ag85 ComponentAssociation Rate Constant (kon) (M-1s-1)Dissociation Rate Constant (koff) (s-1)Dissociation Constant (KD) (nM)Reference
Ag85A 1.2 x 1048.2 x 10-468.4 ± 4.6[1]
Ag85B 2.2 x 1048.1 x 10-436.7 ± 5.4[1]
Ag85C 2.6 x 1048.7 x 10-433.6 ± 4.2[1]
Table 2: Mechanical Strength of the Ag85-Fibronectin Interaction
Interaction ParameterValueExperimental TechniqueReference
Binding Strength (Moderate Tensile Loading) ~75 pNSingle-Molecule Force Spectroscopy[5][6]
Binding Strength (High Tensile Loading) up to ~500 pNSingle-Molecule Force Spectroscopy[5][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Ag85-fibronectin interaction are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol is adapted from the methods described for measuring the binding of MAP Ag85 to human plasma fibronectin.[7]

  • Coating: Coat microtiter plate wells with 0.5 µg of human plasma fibronectin in 0.1 M NaHCO3 (pH 9.3) coating buffer overnight at 4°C.

  • Blocking: Block the wells with PBS containing 3% BSA for 1 hour at 37°C to prevent non-specific binding.

  • Binding: Add various concentrations (0.1, 0.2, 0.4, 0.8, and 1.6 µM) of His-tagged MAP Ag85 to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the wells three times with PBST (PBS with 0.05% Tween 20).

  • Primary Antibody: Add mouse anti-histidine antibody (1:1000 dilution) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG (1:1000 dilution) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µl of TMB substrate to each well, allow the reaction to proceed for 5 minutes, and then stop it with 100 µl of 0.5% hydrofluoric acid.

  • Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol is based on the analysis of the interaction between MAP Ag85 and fibronectin.[7]

  • Chip Preparation: Immobilize 50 µg of human plasma fibronectin on a CM5 sensor chip (GE Healthcare) using standard amine coupling chemistry. A control flow cell is prepared without fibronectin.

  • Analyte Injection: Inject different concentrations of MAP Ag85A, Ag85B, or Ag85C (ranging from 0 to 90 nM) into the flow cells at a flow rate of 10 µl/min at 25°C.

  • Association and Dissociation: Monitor the association and dissociation phases in real-time.

  • Regeneration: Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.

  • Data Analysis: Analyze the sensorgrams using appropriate software (e.g., BIAevaluation software) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Peptide Inhibition Assay

This assay is used to identify the specific binding motifs involved in the Ag85-fibronectin interaction.[1]

  • Coating and Blocking: Prepare an ELISA plate as described in the ELISA protocol (steps 1 and 2).

  • Pre-incubation: Pre-incubate a fixed concentration of MAP Ag85B with varying concentrations of synthetic peptides corresponding to different regions of fibronectin for 1 hour at 37°C.

  • Binding: Add the Ag85B-peptide mixture to the fibronectin-coated wells and incubate for 1 hour at 37°C.

  • Detection: Proceed with the detection steps as described in the ELISA protocol (steps 4-10).

  • Analysis: A reduction in the signal compared to the control (Ag85B without peptide) indicates that the peptide is competing for the binding site. The percentage of inhibition is calculated to determine the most effective inhibitory peptide.

Single-Molecule Force Spectroscopy (SMFS)

This technique is used to measure the mechanical forces of the Ag85-fibronectin interaction.[5][6]

  • AFM Tip Functionalization: Functionalize an AFM tip with either fibronectin or Ag85.

  • Cell Preparation: Immobilize mycobacterial cells on a substrate.

  • Force Measurements: Approach the functionalized AFM tip to the surface of a single bacterium and then retract it, measuring the force required to rupture the bond between Ag85 and fibronectin.

  • Data Acquisition: Record thousands of force-distance curves at different loading rates.

  • Data Analysis: Analyze the rupture forces to determine the binding strength of the interaction. The data can be fitted to appropriate models (e.g., Friddle–Noy–de Yoreo theory) to extract thermodynamic parameters.[5][6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the Ag85-fibronectin interaction and the experimental workflows.

Ag85_Fibronectin_Interaction cluster_mycobacterium Mycobacterium cluster_host Host Extracellular Matrix Ag85 Ag85 Complex (Ag85A, Ag85B, Ag85C) Fibronectin Fibronectin Ag85->Fibronectin Binding via FEWYYQSGLSV motif Fibronectin->Ag85 Binding via SLLVSWQPPR motif

Diagram 1: The core interaction between the mycobacterial Ag85 complex and host fibronectin.

ELISA_Workflow start Start coating Coat plate with Fibronectin start->coating blocking Block with BSA coating->blocking binding Add His-tagged Ag85 blocking->binding wash1 Wash binding->wash1 primary_ab Add Anti-His Ab wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Add HRP-conjugated secondary Ab wash2->secondary_ab wash3 Wash secondary_ab->wash3 detection Add TMB substrate & Stop solution wash3->detection read Read absorbance at 450nm detection->read

Diagram 2: A simplified workflow for the ELISA-based binding assay.

Signaling_Pathway Ag85 Mycobacterium Ag85 Fibronectin Host Fibronectin Ag85->Fibronectin Binds Integrin Integrin Receptor Fibronectin->Integrin Activates FAK Focal Adhesion Kinase (FAK) Integrin->FAK Tyrosine Phosphorylation PLCg Phospholipase Cγ (PLCγ) FAK->PLCg Initiates Signaling Cascade PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca2+ release from ER IP3_DAG->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream

Diagram 3: A proposed signaling pathway initiated by the Ag85-fibronectin interaction.

Signaling Pathways

The interaction between Ag85 and fibronectin is not merely an adhesion event; it is also believed to initiate intracellular signaling cascades within the host cell. While this area is still under active investigation, one proposed pathway suggests the involvement of integrin receptors. Fibronectin is a well-known ligand for integrins.[8] The binding of mycobacterial Ag85 to fibronectin could lead to the clustering of fibronectin and subsequent engagement of host cell integrins. This, in turn, can trigger downstream signaling events.

One study has suggested that the Ag85-fibronectin interaction facilitates the tyrosine phosphorylation of Focal Adhesion Kinase (FAK).[9] The activation of FAK can then initiate a signaling cascade involving Phospholipase Cγ (PLCγ).[9] PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then induce the release of calcium from the endoplasmic reticulum, leading to a variety of downstream cellular responses that may facilitate mycobacterial internalization and survival within the host cell.[9]

Conclusion

The interaction between the mycobacterial Antigen 85 complex and host fibronectin is a multifaceted process that is critical for the initial stages of tuberculosis infection. The high-affinity binding, mediated by specific motifs on both proteins, provides a strong anchor for the bacteria to the host extracellular matrix. The detailed understanding of this interaction, from its quantitative biophysical parameters to the potential signaling pathways it triggers, offers promising avenues for the development of novel anti-adhesion therapies to combat tuberculosis. Further research into the intricacies of the downstream signaling events will be crucial for a comprehensive understanding of mycobacterial pathogenesis and for the identification of new therapeutic targets.

References

The Cellular Localization of the Antigen 85 Complex in Mycobacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium tuberculosis and other mycobacterial species, playing a pivotal role in the biogenesis of the mycobacterial cell wall and the pathogenicity of tuberculosis. Comprising three homologous proteins—Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC)—this complex exhibits mycolyltransferase activity, which is essential for the synthesis of trehalose (B1683222) dimycolate (TDM), or cord factor, and the covalent attachment of mycolic acids to the arabinogalactan (B145846) of the cell wall.[1][2] Understanding the precise cellular localization of the Ag85 complex is critical for elucidating its function in mycobacterial physiology and for the development of novel anti-tuberculosis drugs and vaccines. This technical guide provides a comprehensive overview of the cellular distribution of the Ag85 complex, detailed experimental protocols for its localization, and visual representations of key pathways and workflows.

Cellular Localization of the Antigen 85 Complex

The Ag85 complex is predominantly found in two main cellular locations: associated with the cell wall and secreted into the extracellular milieu.[1] While a significant portion of the complex is released from the bacterium, a functionally important fraction remains bound to the cell envelope where it performs its enzymatic activities.[1] Quantitative studies have indicated that the three components are secreted into the culture medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[3]

Quantitative Distribution of the Antigen 85 Complex

While precise percentages of the total Ag85 complex distributed between the cell wall and the extracellular environment can vary depending on the mycobacterial species and growth conditions, the available data from proteomic and immunological studies consistently identify the complex in both fractions. The following table summarizes key quantitative findings related to the Ag85 complex.

ComponentSecretion Rate (Ag85B)Secretion Ratio (A:B:C)Cellular Fractions DetectedReferences
Antigen 85 Complex~300 molecules/cell/hour2:3:1Culture Filtrate, Cell Wall[3][4]

Experimental Protocols for Determining Cellular Localization

Several experimental techniques are employed to determine the subcellular localization of the Ag85 complex. These include subcellular fractionation followed by immunoblotting or mass spectrometry, immunoelectron microscopy, and fluorescence microscopy.

Subcellular Fractionation of Mycobacteria

This protocol allows for the separation of mycobacterial cultures into distinct fractions: culture filtrate (secreted proteins), cell wall, cell membrane, and cytoplasm.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Breaking buffer (e.g., PBS with protease inhibitors)

  • Lysozyme (B549824)

  • DNase I and RNase A

  • Centrifuge and ultracentrifuge

  • Sonicator or French press

Procedure:

  • Culture Growth and Harvest: Grow mycobacteria in 7H9 broth to the desired optical density (e.g., mid-log phase). Pellet the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Separation of Culture Filtrate: Carefully collect the supernatant, which contains the secreted proteins (culture filtrate). Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. The proteins in the filtrate can be concentrated using methods like ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.

  • Cell Lysis: Wash the cell pellet with breaking buffer. Resuspend the pellet in breaking buffer containing lysozyme and incubate to partially digest the cell wall. Further disrupt the cells using a sonicator or a French press.[5][6]

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 3,000 x g) to pellet unbroken cells and large debris.

  • Separation of Cell Wall: Centrifuge the supernatant from the previous step at a higher speed (e.g., 27,000 x g) to pellet the cell wall fraction.[7]

  • Separation of Cell Membrane and Cytoplasm: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 2 hours to pellet the cell membrane fraction. The supernatant from this step is the cytoplasmic fraction.[7]

  • Analysis: Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using antibodies specific for the Ag85 proteins or by mass spectrometry-based proteomics.

Subcellular_Fractionation_Workflow culture Mycobacterial Culture centrifuge1 Centrifugation (10,000 x g) culture->centrifuge1 supernatant1 Supernatant (Culture Filtrate) centrifuge1->supernatant1 pellet1 Cell Pellet centrifuge1->pellet1 analysis Analysis (Immunoblotting, Mass Spectrometry) supernatant1->analysis lysis Cell Lysis (Lysozyme + Sonication/French Press) pellet1->lysis centrifuge2 Low-Speed Centrifugation (3,000 x g) lysis->centrifuge2 pellet2 Unbroken Cells centrifuge2->pellet2 supernatant2 Cell Lysate centrifuge2->supernatant2 centrifuge3 High-Speed Centrifugation (27,000 x g) supernatant2->centrifuge3 pellet3 Cell Wall Fraction centrifuge3->pellet3 supernatant3 Cytoplasm + Membrane centrifuge3->supernatant3 pellet3->analysis ultracentrifuge Ultracentrifugation (100,000 x g) supernatant3->ultracentrifuge pellet4 Cell Membrane Fraction ultracentrifuge->pellet4 supernatant4 Cytoplasmic Fraction ultracentrifuge->supernatant4 pellet4->analysis supernatant4->analysis

Workflow for Mycobacterial Subcellular Fractionation.
Immunoelectron Microscopy

This technique allows for the high-resolution visualization of the Ag85 complex within the ultrastructure of the mycobacterial cell.

Procedure Outline:

  • Fixation: Fix mycobacterial cells with a mixture of paraformaldehyde and glutaraldehyde (B144438) to preserve cellular structures.

  • Embedding and Sectioning: Dehydrate the fixed cells and embed them in a resin (e.g., Lowicryl or LR White). Cut ultrathin sections using an ultramicrotome.

  • Immunolabeling: Incubate the sections with a primary antibody specific for an Ag85 protein. Follow this with a secondary antibody conjugated to electron-dense particles, such as colloidal gold.

  • Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast and visualize the sample using a transmission electron microscope. The gold particles will appear as black dots, indicating the location of the Ag85 protein.

Immunofluorescence Microscopy

This method provides visualization of the Ag85 complex in whole cells.

Procedure Outline:

  • Fixation and Permeabilization: Fix mycobacterial cells with paraformaldehyde. Permeabilize the cell envelope using a combination of lysozyme and a detergent like Triton X-100 to allow antibody penetration.[8]

  • Immunolabeling: Incubate the permeabilized cells with a primary antibody against an Ag85 protein, followed by a secondary antibody conjugated to a fluorophore.

  • Imaging: Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope. The fluorescent signal will reveal the localization of the Ag85 complex.

Functional Implications of Antigen 85 Localization

The dual localization of the Ag85 complex is directly linked to its multifaceted role in mycobacterial biology and pathogenesis.

  • Cell Wall-Associated Ag85: The fraction of the Ag85 complex that remains associated with the cell envelope is crucial for its mycolyltransferase activity. Here, it catalyzes the transfer of mycolic acids to arabinogalactan and to trehalose to form TDM, thereby maintaining the integrity and impermeability of the cell wall.

  • Secreted Ag85: The secreted form of the Ag85 complex can interact with host components. Notably, it binds to fibronectin, a component of the extracellular matrix, which is thought to facilitate the adhesion of mycobacteria to host cells and subsequent invasion.[9]

Ag85_Function_and_Localization cluster_mycobacterium Mycobacterium cytoplasm Cytoplasm ag85_cw Cell Wall-Associated Ag85 cytoplasm->ag85_cw Translocation cell_wall Cell Wall ag85_synthesis Ag85 Synthesis ag85_synthesis->cytoplasm ag85_secreted Secreted Ag85 ag85_cw->ag85_secreted Secretion mycolic_acid_transfer Mycolyltransferase Activity (TDM & AG Mycolation) ag85_cw->mycolic_acid_transfer fibronectin_binding Fibronectin Binding ag85_secreted->fibronectin_binding mycolic_acid_transfer->cell_wall Maintains Integrity host_cell_adhesion Host Cell Adhesion fibronectin_binding->host_cell_adhesion

Cellular Localization and Function of the Ag85 Complex.

Signaling Pathways and Interactions

While the Ag85 complex itself is not part of a classical signaling pathway, its interaction with the host immune system is significant. As a major secreted antigen, it elicits a strong T-cell response, which is a key aspect of the host's immune response to mycobacterial infection. The interaction with fibronectin can also be considered a form of signaling that mediates the pathogen-host interaction.

Ag85_Host_Interaction cluster_mycobacterium Mycobacterium cluster_host Host ag85 Antigen 85 Complex fibronectin Fibronectin ag85->fibronectin Binds to t_cell T-Cell ag85->t_cell Presented to adhesion_invasion Adhesion & Invasion ag85->adhesion_invasion host_cell Host Cell fibronectin->host_cell On surface of host_cell->adhesion_invasion immune_response Immune Response (e.g., IFN-γ production) t_cell->immune_response Activates

Interaction of Secreted Ag85 with Host Components.

Conclusion

The Antigen 85 complex exhibits a dual cellular localization, being both retained in the cell wall and abundantly secreted. This distribution is intrinsically linked to its functions in maintaining the structural integrity of the mycobacterium and in mediating interactions with the host. The experimental protocols detailed in this guide provide a framework for researchers to investigate the subcellular localization of the Ag85 complex and other mycobacterial proteins. A thorough understanding of the spatial and temporal dynamics of the Ag85 complex will continue to be a critical area of research for the development of new strategies to combat tuberculosis.

References

An In-depth Technical Guide to the Biochemical Properties of the Ag85 Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) protein family, composed of three main isoforms—Ag85A, Ag85B, and Ag85C—represents a class of major secreted proteins from Mycobacterium tuberculosis and other mycobacterial species.[1][2][3] These proteins are pivotal for the bacterium's survival and pathogenesis, primarily due to their essential enzymatic role in the biosynthesis and maintenance of the unique and complex mycobacterial cell wall.[2][4] Their mycolyltransferase activity is crucial for the formation of key cell envelope components, including trehalose (B1683222) dimycolate (TDM), also known as cord factor, and the mycolation of arabinogalactan (B145846).[1][3][5][6] This central role in cell wall integrity makes the Ag85 complex an attractive target for the development of novel anti-tuberculosis therapeutics.[2] This guide provides a comprehensive overview of the core biochemical properties of the Ag85 protein family, including their enzymatic activities, substrate specificities, and relevant experimental protocols.

Core Biochemical Properties

The Ag85 proteins are a family of fibronectin-binding proteins with enzymatic capabilities.[7] The three principal members, Ag85A, Ag85B, and Ag85C, are encoded by the genes fbpA, fbpB, and fbpC, respectively.[7] While all three isoforms exhibit mycolyltransferase activity, they show differences in their relative activities and substrate preferences.[5]

Physicochemical Properties

The Ag85 proteins are of similar molecular weight, falling in the 30-32 kDa range.[8] In Mycobacterium tuberculosis, Ag85A and Ag85C are approximately 32 kDa, while Ag85B is around 30 kDa.[8] In culture filtrate, the three proteins are secreted in an approximate ratio of 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[9]

PropertyAg85A (Rv3804c)Ag85B (Rv1886c)Ag85C (Rv0129c)
Molecular Weight ~31-32 kDa~30 kDa~31.5-32 kDa
Isoelectric Point (pI) 4.554.154.35
Gene fbpAfbpBfbpC

Note: Molecular weights and isoelectric points are approximate and may vary slightly based on experimental conditions and post-translational modifications.

Enzymatic Activity and Substrate Specificity

The primary enzymatic function of the Ag85 complex is mycolyltransferase activity.[10] This involves the transfer of a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule.[5][6] This transesterification reaction is central to the synthesis of two critical components of the mycobacterial cell wall:

  • Trehalose Dimycolate (TDM): Formed by the transfer of a mycolyl group from one molecule of TMM to another.[5]

  • Mycolated Arabinogalactan: Involves the attachment of mycolic acids to the arabinogalactan polymer of the cell wall.[6]

While all three isoforms catalyze these reactions, they exhibit distinct substrate preferences and catalytic efficiencies.[5] Ag85C is generally considered the most active of the three isoforms.[5][9] Studies have shown that Ag85A is more efficient at mycolating TMM to form TDM, whereas Ag85C, and to a lesser extent Ag85B, display a higher rate of activity using free trehalose to form TMM.[5] There is evidence to suggest that the specific activity of Ag85B is approximately 20% of that of Ag85C.[7]

A study utilizing a precise ESI-MS assay has provided detailed kinetic parameters for Ag85C, revealing both acyltransferase and acylhydrolase activities.[11]

EnzymeSubstrate(s)KM (µM)kcat (s-1)kcat/KM (M-1s-1)
Ag85CTrehalose & Trehalose-6,6'-di-hexanoate (TDH)KM (Trehalose) = 28 ± 3KM (TDH) = 240 ± 30Vt (acyl-transfer) = 1.0 ± 0.04Vh (hydrolysis) = 0.49 ± 0.02N/A

Vt = maximal reaction velocity for acyl-transfer; Vh = maximal reaction velocity for hydrolysis. Data from a bi-substrate kinetic analysis.[11]

Note: Detailed kinetic parameters (Km and kcat) for Ag85A and Ag85B with natural substrates are not as readily available in the literature, with most studies providing qualitative or relative activity comparisons.[5][7]

Experimental Protocols

Purification of Recombinant Ag85 Proteins from E. coli

This protocol provides a general methodology for the expression and purification of His-tagged recombinant Ag85 proteins.

1. Expression Vector and Host Strain:

  • The genes fbpA, fbpB, or fbpC are cloned into an appropriate expression vector, such as pET-30a or pET32a(+), which allows for the addition of a polyhistidine (His)-tag.[11][12]

  • The recombinant plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3) or Rosetta-gami(DE3)pLysS.[11][12]

2. Protein Expression:

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic for plasmid selection.

  • The starter culture is grown overnight at 37°C with shaking.

  • The overnight culture is then used to inoculate a larger volume of the same medium.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11][12]

  • The culture is then incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.6-8.0, containing lysozyme (B549824) and a protease inhibitor cocktail).

  • The cells are lysed by sonication on ice.[11]

  • The lysate is then centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

4. Affinity Chromatography:

  • The soluble fraction is applied to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • The His-tagged Ag85 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Protein Refolding (if necessary):

  • If the protein is expressed as inclusion bodies (insoluble), it can be solubilized using a denaturing agent such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[12]

  • The solubilized protein is then loaded onto the Ni-NTA column under denaturing conditions.

  • Refolding can be achieved by gradually removing the denaturant, for example, by washing the column with buffers containing decreasing concentrations of urea or guanidine hydrochloride.[12]

6. Purity Assessment:

  • The purity of the eluted protein is assessed by SDS-PAGE, followed by Coomassie Brilliant Blue staining or Western blotting using an anti-His-tag antibody.

In Vitro Mycolyltransferase Assay

This assay measures the ability of Ag85 proteins to transfer a mycolyl group.

1. Substrates:

  • Mycolyl Donor: Trehalose monomycolate (TMM). This can be radiolabeled (e.g., with 14C) for detection.

  • Mycolyl Acceptor: This can be unlabeled trehalose or another molecule of TMM.

2. Reaction Mixture:

  • A typical reaction mixture includes:

    • Purified Ag85 protein (A, B, or C).

    • Radiolabeled TMM in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.2).

    • The mycolyl acceptor (e.g., trehalose).

3. Incubation:

  • The reaction mixture is incubated at 37°C for a specified period, often overnight, with shaking.[5]

4. Lipid Extraction:

  • The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

5. Thin-Layer Chromatography (TLC):

  • The extracted lipids are spotted onto a silica (B1680970) gel TLC plate.

  • The lipids are separated by developing the TLC plate in a solvent system such as chloroform:methanol:water (e.g., 80:20:2, v/v/v).[5]

6. Detection and Quantification:

  • If radiolabeled substrates were used, the TLC plate is exposed to a phosphor screen or X-ray film to visualize the separated lipid products (TMM and TDM).

  • The intensity of the spots corresponding to the substrate and products can be quantified using densitometry or phosphorimaging to determine the extent of the reaction.[5]

Visualizations

Mycobacterial Cell Wall Synthesis Pathway involving Ag85

Ag85_Pathway cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm / Periplasm cluster_tdm Arabinogalactan Arabinogalactan Ag85_Complex Ag85 Complex (Ag85A, Ag85B, Ag85C) Arabinogalactan->Ag85_Complex Mycolyl Acceptor Mycolated_AG Mycolated Arabinogalactan TMM Trehalose Monomycolate (TMM) TMM->Ag85_Complex Mycolyl Donor TMM->Ag85_Complex Mycolyl Acceptor Trehalose Trehalose Trehalose->Ag85_Complex Mycolyl Acceptor TDM Trehalose Dimycolate (TDM) Ag85_Complex->Mycolated_AG Ag85_Complex->TMM Synthesis Ag85_Complex->TDM

Caption: Role of the Ag85 complex in mycobacterial cell wall synthesis.

Experimental Workflow for Recombinant Ag85 Purification

Purification_Workflow Start Transformation of E. coli with Ag85 expression vector Culture Bacterial Culture and Induction with IPTG Start->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Centrifugation Centrifugation to separate soluble fraction Lysis->Centrifugation Affinity Ni-NTA Affinity Chromatography Centrifugation->Affinity Wash Wash with low imidazole buffer Affinity->Wash Elute Elution with high imidazole buffer Wash->Elute Analysis Purity Analysis (SDS-PAGE) Elute->Analysis End Purified Ag85 Protein Analysis->End

Caption: Workflow for the purification of recombinant Ag85 proteins.

Conclusion

The Ag85 protein family plays an indispensable role in the biology of Mycobacterium tuberculosis through its mycolyltransferase activity, which is fundamental to the structural integrity of the cell wall. The subtle but significant differences in the biochemical properties and substrate specificities of the three isoforms—Ag85A, Ag85B, and Ag85C—underscore the complexity of mycobacterial cell wall biosynthesis. A thorough understanding of these properties, facilitated by robust experimental protocols for their purification and characterization, is essential for the rational design of novel inhibitors targeting this critical pathway. Further research to elucidate the precise kinetic parameters of all isoforms and their regulation will undoubtedly accelerate the development of new and effective anti-tuberculosis drugs.

References

An In-depth Technical Guide to the Discovery and Characterization of the Ag85 Complex in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a major secreted protein component of Mycobacterium tuberculosis, plays a pivotal role in the bacterium's cell wall synthesis and its interaction with the host immune system. Comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—this complex represents a significant target for the development of novel diagnostics, vaccines, and therapeutic agents against tuberculosis. This guide provides a comprehensive overview of the discovery and characterization of the Ag85 complex, detailing its biochemical properties, enzymatic functions, and immunological significance. It includes a compilation of key experimental protocols, quantitative data, and visual representations of associated pathways and workflows to serve as a valuable resource for the scientific community.

Discovery and Composition of the Ag85 Complex

The Ag85 complex was first identified as a prominent group of proteins in the culture filtrate of Mycobacterium tuberculosis. These proteins, with molecular weights ranging from 30 to 32 kDa, are among the most abundant secreted proteins of the bacterium[1][2]. The complex is composed of three distinct but highly homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC)[1][3]. These proteins are secreted in a ratio of approximately 2:3:1 (Ag85A:Ag85B:Ag85C)[4]. The genes encoding these proteins, fbpA, fbpB, and fbpC, are located in different regions of the mycobacterial genome[5].

Biochemical and Biophysical Characterization

The members of the Ag85 complex are characterized by their similar molecular weights and enzymatic functions. While precise biophysical properties can vary slightly based on the expression system and purification methods, the following table summarizes key quantitative data for the recombinant proteins.

PropertyAg85AAg85BAg85C
Molecular Weight (kDa) ~32~30~32.5
Gene (Rv number) Rv3804cRv1886cRv0129c
Fibronectin Binding Affinity (KD) 68.4 ± 4.6 nM36.7 ± 5.4 nM33.6 ± 4.2 nM
Enzymatic Activity Mycolyltransferase, Diacylglycerol AcyltransferaseMycolyltransferaseMycolyltransferase
Diacylglycerol Acyltransferase Kinetics (Ag85A) Km: 390 µM (for palmitoleoyl-CoA)N/AN/A
Diacylglycerol Acyltransferase Kinetics (Ag85A) kcat: 55.54 min-1N/AN/A

Enzymatic Function: Mycolyltransferase Activity

The primary enzymatic function of the Ag85 complex is its mycolyltransferase activity, which is crucial for the synthesis and integrity of the mycobacterial cell wall[1][2][6]. The Ag85 proteins catalyze the transfer of mycolic acids, long-chain fatty acids, to arabinogalactan, a major polysaccharide of the cell wall. They also synthesize trehalose (B1683222) dimycolate (TDM), also known as cord factor, a potent virulence factor[6][7]. This enzymatic activity is a key target for the development of new anti-tuberculosis drugs.

Interaction with Host Cells and Immunological Significance

The Ag85 complex plays a critical role in the host-pathogen interaction. These proteins bind to host fibronectin, facilitating the uptake of mycobacteria by macrophages[8]. Recent studies have shown that Ag85B can induce M1 macrophage polarization through the TLR4/TRAF6/NF-κB signaling pathway. The Ag85 complex is also recognized by other pattern recognition molecules, including Mannose-Binding Lectin (MBL) and ficolins, which can activate the lectin pathway of the complement system[9][10]. The potent immunogenicity of the Ag85 complex, particularly its ability to induce strong T-cell responses, has made it a leading candidate for the development of new subunit vaccines against tuberculosis[1][11].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the Ag85 complex.

Expression and Purification of Recombinant Ag85 Proteins

Objective: To produce and purify recombinant Ag85 proteins from E. coli for subsequent biochemical and immunological studies.

Methodology:

  • Gene Cloning and Expression Vector: The genes encoding Ag85A, Ag85B, or Ag85C are cloned into an appropriate E. coli expression vector, such as pET vectors, often with a polyhistidine (His)-tag for affinity purification.

  • Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and a protease inhibitor cocktail). The cells are lysed by sonication on ice.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC): The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column pre-equilibrated with wash buffer (lysis buffer without Triton X-100).

  • Washing and Elution: The column is washed extensively with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM, 50 mM) to remove non-specifically bound proteins. The His-tagged Ag85 protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted fractions can be further purified by size-exclusion chromatography or ion-exchange chromatography.

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

In Vitro Mycolyltransferase Assay

Objective: To measure the mycolyltransferase activity of the Ag85 complex proteins. This protocol is adapted from methods using radiolabeled substrates.

Methodology:

  • Substrate Preparation: [14C]-labeled trehalose monomycolate ([14C]TMM) is used as the mycolyl donor. This is typically purified from M. tuberculosis grown in the presence of [14C]acetic acid. Unlabeled trehalose is used as the mycolyl acceptor.

  • Reaction Mixture: The reaction is set up in a microcentrifuge tube containing:

    • Purified recombinant Ag85 protein (A, B, or C) (e.g., 1-5 µg)

    • [14C]TMM (e.g., 10,000-50,000 cpm)

    • Unlabeled trehalose (e.g., 500 µM)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween 80)

    • The final reaction volume is typically 50-100 µL.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-16 hours).

  • Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture (e.g., 2:1, v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is carefully collected.

  • Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a solvent system capable of separating TMM and the product, trehalose dimycolate (TDM), such as chloroform/methanol/water (e.g., 80:20:2, v/v/v).

  • Detection and Quantification: The TLC plate is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids. The spots corresponding to [14C]TMM and [14C]TDM are quantified using a phosphorimager or by scraping the silica from the plate and measuring the radioactivity by liquid scintillation counting. The enzymatic activity is calculated based on the conversion of [14C]TMM to [14C]TDM.

Fibronectin Binding Assay (ELISA-based)

Objective: To quantify the binding of Ag85 proteins to human fibronectin.

Methodology:

  • Plate Coating: Microtiter plate wells are coated with human plasma fibronectin (e.g., 0.5 µ g/well in 0.1 M NaHCO3, pH 9.3) overnight at 4°C.

  • Blocking: The wells are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.

  • Binding of Ag85: Various concentrations of the purified recombinant Ag85 proteins (e.g., 0.1 to 1.6 µM) are added to the wells and incubated for 1 hour at 37°C.

  • Detection: The wells are washed with PBST. A primary antibody specific for the Ag85 protein (or the His-tag) is added and incubated for 1 hour at 37°C.

  • Secondary Antibody and Substrate: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at 37°C. The wells are washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added.

  • Measurement: The reaction is stopped with a stop solution (e.g., 2 M H2SO4), and the absorbance is read at 450 nm using a microplate reader. The binding affinity (KD) can be calculated by non-linear regression analysis of the binding data.

Macrophage Infection and Cytokine Profiling

Objective: To assess the cellular immune response to Ag85 by measuring cytokine production from infected macrophages.

Methodology:

  • Macrophage Culture: A human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) is cultured in appropriate media. For THP-1 cells, differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Mycobacterial Culture: Mycobacterium tuberculosis is grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Macrophage Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage). The infection is allowed to proceed for a defined period (e.g., 4 hours).

  • Removal of Extracellular Bacteria: The cells are washed to remove extracellular bacteria, and fresh media containing a low concentration of gentamicin (B1671437) is added to kill any remaining extracellular bacteria.

  • Incubation and Supernatant Collection: The infected macrophages are incubated for 24-72 hours. The cell culture supernatants are then collected.

  • Cytokine Measurement (ELISA): The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in the collected supernatants are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizations: Pathways and Workflows

Ag85 Complex-Mediated Signaling in Macrophages

Ag85_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Ag85 Ag85 Complex TLR4 TLR4 Ag85->TLR4 Binds Fibronectin Fibronectin Receptor Ag85->Fibronectin Binds MBL_Ficolin MBL/Ficolins Ag85->MBL_Ficolin Binds MyD88 MyD88 TLR4->MyD88 Phagocytosis Phagocytosis Fibronectin->Phagocytosis TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 p65 NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases DNA DNA NFkB_dimer->DNA Translocates to nucleus Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) DNA->Cytokine_genes

Caption: Ag85 complex interaction with macrophage surface receptors and downstream signaling.

Experimental Workflow for Recombinant Ag85 Purification

purification_workflow Start E. coli culture with Ag85 expression plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA Chromatography) Clarification->IMAC Wash Wash unbound proteins IMAC->Wash Elution Elution with Imidazole Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis End Purified Recombinant Ag85 Protein Analysis->End

Caption: Workflow for the expression and purification of recombinant Ag85 proteins.

Workflow for Mycolyltransferase Activity Assay

mycolyltransferase_assay_workflow Start Prepare Reaction Mixture: - Purified Ag85 - [14C]TMM - Trehalose Incubation Incubate at 37°C Start->Incubation Extraction Lipid Extraction (Chloroform/Methanol) Incubation->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Detection Autoradiography or Phosphorimaging TLC->Detection Quantification Quantify [14C]TMM and [14C]TDM Detection->Quantification End Calculate Enzymatic Activity Quantification->End

Caption: Workflow for the in vitro mycolyltransferase assay of the Ag85 complex.

Conclusion

The Ag85 complex remains a focal point in tuberculosis research due to its essential role in mycobacterial physiology and its profound impact on the host immune response. This technical guide provides a consolidated resource of the current knowledge on the discovery and characterization of this important protein complex. The detailed protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development efforts aimed at combating tuberculosis. A deeper understanding of the Ag85 complex will undoubtedly pave the way for innovative strategies to diagnose, prevent, and treat this devastating global disease.

References

Methodological & Application

Expressing the Mycobacterium tuberculosis Antigen 85 (Ag85) Complex in Escherichia coli: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression of recombinant Antigen 85 (Ag85) complex proteins from Mycobacterium tuberculosis in an Escherichia coli host system. The Ag85 complex, comprising Ag85A, Ag85B, and Ag85C, is a family of major secreted proteins that are potent immunogens and key candidates in the development of novel vaccines and diagnostics for tuberculosis. Due to the challenges and safety concerns associated with culturing M. tuberculosis, recombinant expression in E. coli offers a safer and more efficient alternative for producing these antigens for research and development.

Introduction to Recombinant Ag85 Expression

The expression of mycobacterial proteins, such as the Ag85 complex, in E. coli can be challenging due to factors like differing codon usage, the potential for inclusion body formation, and the need for proper protein folding to retain immunogenicity. This guide outlines optimized strategies to enhance the yield and solubility of recombinant Ag85 proteins. The protocols described herein cover vector selection, bacterial strain choice, induction parameter optimization, and protein purification.

The members of the Ag85 family are expressed in M. tuberculosis at a stable-state ratio of 3:2:1 for Ag85B, Ag85A, and Ag85C, respectively. Ag85B, being the most abundant, is a significant focus of research. These proteins are crucial for the synthesis of the mycobacterial cell wall.

Experimental Strategies and Considerations

Successful expression of recombinant Ag85 in E. coli hinges on several key factors. A summary of common experimental parameters is presented below.

Table 1: Summary of Expression Systems for Recombinant Ag85 Proteins
AntigenExpression VectorE. coli StrainFusion TagPromoterReference
Ag85A pTrcHisBTOP10His-tagTrc[1][2]
Ag85B pET32a(+)Rosetta-gami(DE3)pLysSTrx, His-tagT7[3]
Ag85B pET32bBL21(DE3)Trx, His-tagT7[4][5]
Ag85B pET101/D-TOPOBL21(DE3)His-tagT7[6][7][8]
Ag85C pET23aBL21(DE3)His-tagT7[9]
Table 2: Optimization of Induction Conditions for Ag85B Expression
VectorE. coli StrainMediumInducer (IPTG)TemperatureDurationYieldSolubilityReference
pET32bBL21(DE3)SB0.1 mM18°C16 h (overnight)~2.5-25 mg/LIncreased solubility[4][10]
pET101/DBL21(DE3)LB2 µL/mL37°C12 h-Insoluble (Inclusion Bodies)[6][8]
pET plasmidBL21(DE3)pLysSLB-25°C12 hHigher overall yieldMore soluble protein[11]
pET plasmidBL21(DE3)pLysSLB-37°C5 hLower overall yieldLess soluble protein[11]
pTrcHisBTOP10----<0.5 mg/L (wild-type)-[2]
pRSETB (synthetic gene)JM109(DE3)---->250 mg/LPrimarily insoluble[2]

Detailed Experimental Protocol

This protocol provides a general framework for the expression and purification of His-tagged recombinant Ag85 proteins. Optimization of specific steps may be required for different Ag85 variants or expression constructs.

Gene Cloning and Vector Construction
  • Gene Amplification: Amplify the gene encoding the desired Ag85 protein (e.g., fbpA, fbpB, or fbpC) from M. tuberculosis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector Selection: Clone the amplified gene into a suitable E. coli expression vector, such as a pET series vector (e.g., pET32a or pET101/D), which allows for the addition of an N-terminal or C-terminal His-tag for purification.[3][6] The use of a vector like pET32b that includes a thioredoxin (Trx) fusion tag can enhance the solubility of the expressed protein.[4]

  • Transformation into Cloning Strain: Transform the ligation product into a competent E. coli cloning strain (e.g., TOP10 or DH5α).

  • Sequence Verification: Isolate the plasmid DNA and verify the integrity of the cloned gene by restriction digestion and DNA sequencing.

Protein Expression
  • Transformation into Expression Strain: Transform the sequence-verified plasmid into a competent E. coli expression strain, such as BL21(DE3) or Rosetta-gami(DE3)pLysS.[3][6] Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB or a richer medium like Super Broth (SB) with the overnight starter culture.[4] Grow the culture at 37°C with vigorous shaking (around 250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3][12]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Optimal induction conditions vary:

    • For higher solubility: Induce with a lower concentration of IPTG (e.g., 0.1 mM) and reduce the temperature to 15-25°C for a longer incubation period (12-16 hours or overnight).[4][11]

    • For higher yield (potentially insoluble): Induce with a higher concentration of IPTG (e.g., 1 mM) and continue incubation at 37°C for 4-5 hours.[3][11]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[12] The cell pellet can be stored at -80°C until further processing.

Protein Purification

Recombinant Ag85 proteins are often expressed as insoluble inclusion bodies in E. coli.[6][8] Purification can be performed under denaturing or native conditions.

3.3.1. Purification from Inclusion Bodies (Denaturing Conditions)

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.6) and disrupt the cells by sonication on ice.[6]

  • Inclusion Body Solubilization: Centrifuge the lysate to pellet the inclusion bodies. Solubilize the inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine-HCl.[3][6]

  • Affinity Chromatography: Clarify the solubilized protein solution by centrifugation and load it onto a Ni-NTA affinity chromatography column pre-equilibrated with the solubilization buffer.

  • Washing: Wash the column with a buffer containing a decreasing concentration of the denaturant to facilitate on-column refolding.

  • Elution: Elute the bound protein using a buffer with a high concentration of imidazole (B134444) or a low pH.[3]

  • Refolding: If necessary, further refold the eluted protein by stepwise dialysis against buffers with decreasing concentrations of the denaturant.[6]

3.3.2. Purification of Soluble Protein (Native Conditions)

  • Cell Lysis: Resuspend the cell pellet in a native lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column.

  • Washing: Wash the column with a native wash buffer containing a low concentration of imidazole.

  • Elution: Elute the protein with a native elution buffer containing a high concentration of imidazole.

Visualized Workflows

The following diagrams illustrate the key processes involved in the recombinant expression of Ag85 proteins.

Recombinant_Ag85_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR Amplify Ag85 Gene (PCR) Ligation Ligate into Expression Vector PCR->Ligation Transformation_Cloning Transform Cloning Strain (e.g., TOP10) Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transform Expression Strain (e.g., BL21(DE3)) Verification->Transformation_Expression Starter_Culture Overnight Starter Culture Transformation_Expression->Starter_Culture Expression_Culture Scale-up Expression Culture Starter_Culture->Expression_Culture Induction Induce with IPTG Expression_Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Cell_Lysis Cell Lysis (Sonication) Harvest->Cell_Lysis Purification_Choice Soluble or Insoluble? Cell_Lysis->Purification_Choice Solubilization Solubilize Inclusion Bodies (Urea/Guanidine-HCl) Purification_Choice->Solubilization Insoluble Affinity_Chr_Native Ni-NTA Chromatography (Native) Purification_Choice->Affinity_Chr_Native Soluble Affinity_Chr_Denaturing Ni-NTA Chromatography (Denaturing) Solubilization->Affinity_Chr_Denaturing Refolding On-column or Dialysis Refolding Affinity_Chr_Denaturing->Refolding Elution Elution Refolding->Elution Affinity_Chr_Native->Elution

Caption: Workflow for recombinant Ag85 protein expression and purification.

Purification_Decision_Tree Start Harvested Cell Pellet Lysis Cell Lysis Start->Lysis Centrifugation Centrifuge Lysate Lysis->Centrifugation Supernatant Supernatant (Soluble Fraction) Centrifugation->Supernatant Pellet Pellet (Insoluble Fraction) Centrifugation->Pellet Native_Purification Native Ni-NTA Purification Supernatant->Native_Purification Solubilize Solubilize in 8M Urea Pellet->Solubilize Final_Protein Purified Ag85 Protein Native_Purification->Final_Protein Denaturing_Purification Denaturing Ni-NTA Purification Denaturing_Purification->Final_Protein Solubilize->Denaturing_Purification

Caption: Decision tree for native vs. denaturing purification of Ag85.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful expression of recombinant Ag85 proteins in E. coli. By optimizing vector choice, host strain, and induction conditions, researchers can significantly improve the yield and solubility of these important mycobacterial antigens. The choice between native and denaturing purification will depend on the expression outcome and the downstream application of the purified protein. These guidelines are intended to serve as a starting point, and further optimization may be necessary to achieve the desired results for specific research goals.

References

Application Notes and Protocols for the Detection of Antigen 85 in Serum using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, composed of three protein subunits (Ag85A, Ag85B, and Ag85C), is a major secreted product of Mycobacterium tuberculosis. These mycolyltransferases are essential for the integrity of the mycobacterial cell wall. Due to their immunogenicity and presence in the circulation of infected individuals, the Ag85 proteins are significant biomarkers for the diagnosis of tuberculosis (TB) and for monitoring treatment efficacy. This document provides a detailed protocol for the quantitative detection of Antigen 85 in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for antigen detection.

Principle of the Assay

This sandwich ELISA employs a pair of monoclonal antibodies specific for different epitopes on the Antigen 85 protein. A capture antibody is immobilized on the surface of a microplate well. When the serum sample is added, the Antigen 85 present binds to the capture antibody. After washing away unbound components, a biotinylated detection antibody is added, which binds to a different site on the captured Antigen 85, forming a "sandwich". Subsequently, a streptavidin-enzyme conjugate (e.g., Horseradish Peroxidase - HRP) is introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a substrate solution is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the concentration of Antigen 85 in the sample.

I. Quantitative Data Summary

The performance of an ELISA for Antigen 85 can vary depending on the specific antibodies and reagents used. The following tables summarize typical performance characteristics reported in the literature and expected values for a validated assay.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Sensitivity 82% - 91.3%
Specificity 83.5% - 94.8%
Limit of Detection (LOD) ~5 pg/mL - 5 ng/mL
Assay Range 10 pg/mL - 10 ng/mL
Intra-Assay CV < 10%
Inter-Assay CV < 15%

Table 2: Example Standard Curve Data

Standard Concentration (pg/mL)OD 450 nm (Mean)
100002.850
50002.100
25001.550
12500.980
6250.550
312.50.280
156.250.150
00.050

II. Experimental Protocols

This section provides a detailed step-by-step protocol for performing the Antigen 85 sandwich ELISA.

A. Materials and Reagents

  • Microplate: 96-well high-binding polystyrene plate

  • Capture Antibody: Mouse anti-human Ag85 monoclonal antibody (specific for one epitope)

  • Detection Antibody: Biotinylated mouse anti-human Ag85 monoclonal antibody (specific for a different epitope)

  • Standard: Recombinant human Antigen 85 protein

  • Enzyme Conjugate: Streptavidin-HRP

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2N Sulfuric Acid (H₂SO₄)

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6)

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

  • Assay Diluent: 1% BSA in PBST

  • Serum Samples: Patient and control serum

  • Plate reader: Capable of measuring absorbance at 450 nm

B. Protocol

1. Plate Coating

  • Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.

  • Incubate overnight at 4°C.

2. Blocking

  • The next day, wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Prepare a serial dilution of the recombinant Antigen 85 standard in Assay Diluent (e.g., from 10 ng/mL to 15.6 pg/mL).

  • Dilute serum samples in Assay Diluent. A starting dilution of 1:2 is recommended, with further dilutions if necessary.

  • Add 100 µL of the standards and diluted serum samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Dilute the biotinylated detection antibody to a final concentration of 0.5-2 µg/mL in Assay Diluent.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.

  • Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Incubate for 30 minutes at room temperature in the dark.

6. Signal Development and Measurement

  • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

C. Data Analysis

  • Subtract the mean absorbance of the blank (0 pg/mL standard) from all other absorbance readings.

  • Plot a standard curve of the mean absorbance for each standard concentration versus the known concentration. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate the concentration of Antigen 85 in the serum samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the undiluted serum sample.

III. Visualizations

A. Antigen 85 Host-Pathogen Interaction Pathway

The secreted Antigen 85 from Mycobacterium tuberculosis plays a crucial role in the initial stages of infection by interacting with host cell components. A key interaction is the binding of Antigen 85 to fibronectin, a glycoprotein (B1211001) found in the extracellular matrix and on the surface of various host cells. This binding facilitates the adhesion of the mycobacteria to host tissues, a critical step for invasion and pathogenesis.

Antigen85_Pathway cluster_mycobacterium Mycobacterium tuberculosis cluster_host Host Cell Mtb M. tuberculosis Ag85 Secreted Antigen 85 Mtb->Ag85 Secretion Fibronectin Fibronectin Receptor Ag85->Fibronectin Binding HostCell Host Cell (e.g., Macrophage) Fibronectin->HostCell Adhesion & Invasion

Caption: Antigen 85 interaction with host cell fibronectin.

B. ELISA Experimental Workflow

The following diagram illustrates the sequential steps of the sandwich ELISA protocol for the detection of Antigen 85.

ELISA_Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Block 2. Block Plate Coat->Block AddSample 3. Add Standards & Serum Samples Block->AddSample AddDetection 4. Add Biotinylated Detection Antibody AddSample->AddDetection AddEnzyme 5. Add Streptavidin-HRP AddDetection->AddEnzyme AddSubstrate 6. Add TMB Substrate AddEnzyme->AddSubstrate StopAndRead 7. Stop Reaction & Read Absorbance AddSubstrate->StopAndRead End End StopAndRead->End

Caption: Sandwich ELISA workflow for Antigen 85 detection.

Application Notes and Protocols: Ag85 as a Potential Biomarker for Active Tuberculosis Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Antigen 85 (Ag85) complex, a major secretory protein of Mycobacterium tuberculosis (Mtb), has emerged as a promising biomarker for the diagnosis of active tuberculosis (TB).[1][2][3] This complex consists of three homologous proteins: Ag85A, Ag85B, and Ag85C, which are pivotal in the biosynthesis of the mycobacterial cell wall.[1][4][5][6] Due to their abundance and strong immunogenicity, these proteins can be detected in various clinical samples, offering a potential avenue for rapid and reliable TB diagnosis.[1][7][8] These application notes provide an overview of the diagnostic potential of Ag85, quantitative data from various studies, detailed experimental protocols for its detection, and visualizations of relevant pathways and workflows.

Data Presentation

The diagnostic performance of assays targeting the Ag85 complex varies across different studies and patient populations. Below is a summary of quantitative data from selected studies.

Table 1: Performance of Ag85-Based Diagnostic Assays for Tuberculosis

Assay TypeTargetSample TypeSensitivity (%)Specificity (%)Study PopulationReference
Indirect ELISAAg85 ComplexSerum8286Confirmed & Clinically Diagnosed TB vs. Controls[9][10][11]
Indirect ELISAAg85 ComplexSerum96 (Confirmed TB), 79 (Clinically Diagnosed TB)86Confirmed & Clinically Diagnosed TB vs. Non-TB group[9][10]
Competitive ELISAAnti-Ag85A AbSerum54.283.5Bovine TB vs. Healthy Cattle[1][12]
ELISAAg85Culture Filtrate89.694Clinical Samples for Mtb Identification[13]
Dot ImmunobindingAg85Serum>90 (for levels >30 µU/ml in active TB)High (distinguishes Mtb from M. avium)Active TB vs. other pulmonary diseases & controls[7]
Lateral FlowMPT64 & Ag85BCulture Media93.9 (IC strip 8B), 85.9 (IC strip 9B)Not specifiedMtb complex vs. NTM[14][15]
ELISAAg85BBALF64.4279.17Sputum-smear-negative pulmonary TB suspects[16]

Table 2: Serum Ag85 Levels in Different Patient Groups

Patient GroupMedian Serum Ag85 LevelKey FindingReference
Active Tuberculosis50- to 150-fold higher than controlsSignificantly elevated regardless of PPD skin test status.[7][17]
Active M. avium-intracellulare diseaseSignificantly lower than active TBDemonstrates potential for differential diagnosis.[7][17]
Other non-tuberculous pulmonary diseaseSignificantly lower than active TBHigh specificity for active TB.[7][17]
Healthy ControlsBaseline levelsProvides a clear distinction from active TB patients.[7][17]

Experimental Protocols

Detailed methodologies for key experiments involving the detection of Ag85 are provided below.

Protocol 1: Indirect ELISA for Detection of Ag85 Complex in Serum

This protocol is adapted from studies demonstrating the detection of the Ag85 complex in serum samples from TB patients.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Purified Ag85 complex (as standard)

  • Monoclonal antibody (mAb) against Ag85 complex (e.g., CS-90)

  • Patient and control serum samples

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2.5 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Sensitize microtiter wells with patient and control serum samples (100 µl, diluted 1:200 in PBS).

  • Blocking: Block the wells with 0.5% BSA in PBS to prevent non-specific binding.

  • Washing: Wash the wells three times with PBS.

  • Primary Antibody Incubation: Add the anti-Ag85 complex mAb (100 µl, diluted 1:2000 in PBS) to each well and incubate at 37°C for 60 minutes.

  • Washing: Repeat the washing step as in step 3.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (100 µl, diluted 1:10000 in PBS) and incubate for 60 minutes at 37°C.

  • Washing: Repeat the washing step as in step 3.

  • Detection: Add 100 µl of TMB substrate to each well and incubate in the dark until color develops.

  • Stopping Reaction: Stop the reaction by adding 100 µl of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: A cut-off value, determined using Receiver Operating Characteristic (ROC) curve analysis, is used to classify samples as positive or negative.

Protocol 2: Competitive ELISA (cELISA) for Detection of Anti-Ag85A Antibodies

This protocol is based on a study that developed a cELISA for the serodiagnosis of bovine tuberculosis.[1][12]

Materials:

  • 96-well microtiter plates coated with recombinant Ag85A protein

  • Test and control serum samples

  • HRP-labeled anti-Ag85A monoclonal antibody (e.g., 3B8)

  • Phosphate Buffered Saline (PBS)

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Sample and Antibody Addition: Add 50 µl of diluted test/control sera (1:100 in PBS) and 50 µl of diluted HRP-labeled anti-Ag85A mAb (1:1000) to each well of the Ag85A-coated plate.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Washing: Wash the wells multiple times with PBS.

  • Detection: Add TMB substrate to the wells and incubate for 10 minutes.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition using the formula: % inhibition = [ (OD₄₅₀ of negative control - OD₄₅₀ of test sample) / OD₄₅₀ of negative control ] × 100%. A higher percent inhibition indicates the presence of anti-Ag85A antibodies in the test sample.

Protocol 3: Dot Immunobinding Assay for Serum Ag85 Detection

This protocol is based on a method used to measure circulating Ag85 levels in patients with active tuberculosis.[7]

Materials:

  • Nitrocellulose membrane

  • Monoclonal antibody against Ag85 (e.g., clone 240)

  • Patient and control serum samples

  • Purified Ag85 complex (as standard)

  • Blocking buffer (e.g., non-fat dry milk in PBS)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent or colorimetric substrate

  • Imaging system and densitometry software

Procedure:

  • Sample Application: Spot serial dilutions of serum samples and purified Ag85 standards onto a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Ag85 monoclonal antibody overnight at 4°C.

  • Washing: Wash the membrane extensively with PBS containing a mild detergent (e.g., Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the appropriate substrate and capture the signal using an imaging system.

  • Quantification: Use densitometry to quantify the signal from the sample spots and compare it to the standard curve generated from the purified Ag85 to determine the concentration.

Visualizations

Diagram 1: Role of Ag85 in Mycobacterial Cell Wall Synthesis

This diagram illustrates the enzymatic function of the Ag85 complex in the formation of the mycobacterial cell wall, a key target for novel anti-TB drugs.[5][6]

Ag85_Function cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_virulence Pathogenesis TMM Trehalose Monomycolate (TMM) Ag85 Ag85 Complex (Mycolyltransferase) TMM->Ag85 Substrate AG Arabinogalactan (AG) AG->Ag85 Substrate TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Catalyzes transfer of mycolic acid Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG Catalyzes transfer of mycolic acid Virulence Virulence & Structural Integrity TDM->Virulence Mycolyl_AG->Virulence

Caption: Enzymatic activity of the Ag85 complex in cell wall biosynthesis.

Diagram 2: Experimental Workflow for Ag85-Based ELISA

This diagram outlines the major steps involved in an indirect ELISA for the detection of the Ag85 antigen in clinical samples.[9][13]

ELISA_Workflow start Start sample_prep Serum Sample Preparation (Dilution) start->sample_prep coating Coat Microtiter Plate with Diluted Serum sample_prep->coating blocking Block with BSA coating->blocking primary_ab Add Anti-Ag85 mAb blocking->primary_ab secondary_ab Add HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Add TMB Substrate secondary_ab->detection read Read Absorbance at 450nm detection->read analysis Data Analysis (Compare to Cut-off) read->analysis end End analysis->end

Caption: Workflow for indirect ELISA-based detection of Ag85.

Diagram 3: Host-Pathogen Interaction and Immune Response to Ag85

This diagram illustrates the interaction of secreted Ag85 with the host immune system, leading to both cellular and humoral immune responses.[1][17][18]

Ag85_Immune_Response cluster_pathogen Mycobacterium tuberculosis cluster_host Host Immune System cluster_diagnosis Diagnostic Target Mtb Mtb Ag85_secreted Secreted Ag85 Mtb->Ag85_secreted secretes APC Antigen Presenting Cell (e.g., Macrophage) Ag85_secreted->APC uptake & processing Antibodies Anti-Ag85 Antibodies Ag85_secreted->Antibodies binds Fibronectin Fibronectin Ag85_secreted->Fibronectin binds T_cell CD4+ T-cell APC->T_cell presents antigen B_cell B-cell T_cell->B_cell activates B_cell->Antibodies produces Complex Ag85-Antibody/Fibronectin Complexes Antibodies->Complex Diag_Target Circulating Ag85 & Anti-Ag85 Antibodies Antibodies->Diag_Target Fibronectin->Complex Complex->Diag_Target

References

Application Notes and Protocols for Ag85-Based Subunit Vaccine Development Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of novel and more effective vaccines. The current vaccine, Bacillus Calmette-Guérin (BCG), provides variable protection, especially against pulmonary TB in adults. Subunit vaccines, which use specific, highly immunogenic antigens, represent a promising strategy to either boost BCG-induced immunity or as a standalone prophylactic measure.

The Antigen 85 (Ag85) complex, comprising three secreted proteins—Ag85A, Ag85B, and Ag85C—is a leading candidate for subunit vaccine development. These proteins are mycolyl-transferases crucial for the integrity of the mycobacterial cell wall.[1] As major secreted proteins, they are highly immunogenic and recognized by the host immune system during infection, inducing robust T-cell mediated immune responses, which are critical for controlling Mtb.[2][3][4] Specifically, Ag85 antigens are potent inducers of a Th1-type immune response, characterized by the production of cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[5][6]

These application notes provide a comprehensive overview and detailed protocols for the preclinical development of TB subunit vaccines utilizing Ag85 proteins. The workflow covers antigen production, vaccine formulation, and immunological evaluation in murine models.

Preclinical Development Workflow for an Ag85-Based Subunit Vaccine

The development and preclinical assessment of an Ag85-based subunit vaccine is a multi-stage process. It begins with the production of the recombinant antigen, followed by formulation with an appropriate adjuvant to stimulate a potent immune response. The vaccine candidate is then evaluated in animal models for immunogenicity and protective efficacy against Mtb challenge.

G cluster_0 Stage 1: Antigen Production cluster_1 Stage 2: Vaccine Formulation cluster_2 Stage 3: Preclinical Evaluation (Murine Model) cluster_3 Immunogenicity Assays cluster_4 Efficacy Assays A1 Gene Cloning (fbpA/fbpB in pET vector) A2 Protein Expression (E. coli BL21) A1->A2 A3 Purification (Ni-NTA Chromatography) A2->A3 B2 Antigen-Adjuvant Formulation A3->B2 B1 Adjuvant Preparation (e.g., DDA/MPL Liposomes) B1->B2 C1 Immunization (e.g., BALB/c or C57BL/6 mice) B2->C1 C2 Immunogenicity Assessment C1->C2 C3 Mtb Challenge (Aerosol) C2->C3 D1 ELISA (Antibody Titers) C2->D1 D2 ELISpot (IFN-γ secreting cells) C2->D2 D3 Flow Cytometry (ICS) (Polyfunctional T-cells) C2->D3 C4 Protective Efficacy Assessment C3->C4 E1 CFU Enumeration (Lungs & Spleen) C4->E1 E2 Histopathology C4->E2

Fig. 1: Preclinical development workflow for Ag85-based subunit vaccines.

Experimental Protocols

Protocol 1: Recombinant Ag85A/B Expression and Purification

This protocol describes the expression of His-tagged Ag85A or Ag85B in E. coli and subsequent purification using Nickel-NTA affinity chromatography.

1. Gene Cloning and Transformation:

  • Amplify the gene sequence for Ag85A (fbpA) or Ag85B (fbpB) from Mtb H37Rv genomic DNA.

  • Clone the amplified gene into an expression vector (e.g., pET series) containing an N-terminal 6x-His tag.

  • Transform the recombinant plasmid into a suitable E. coli expression host strain, such as BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony of transformed E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue to culture for 4-12 hours at 37°C. Ag85 proteins are often expressed as inclusion bodies.[7]

3. Cell Lysis and Inclusion Body Solubilization:

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, pH 7.6).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the inclusion body pellet in a solubilization buffer containing 8 M Urea (B33335) (or 6 M Guanidine-HCl), 100 mM NaH2PO4, and 10 mM Tris-Cl, at pH 8.0.[1] Stir for 1 hour at room temperature.

4. Ni-NTA Affinity Chromatography:

  • Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes to remove any remaining insoluble debris.

  • Equilibrate a Ni-NTA resin column with the solubilization buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with several volumes of wash buffer (solubilization buffer at pH 6.3) to remove non-specifically bound proteins.

  • Elute the recombinant Ag85 protein using an elution buffer containing 250 mM imidazole (B134444) in the solubilization buffer at a lower pH (e.g., pH 4.5).[1][7]

5. Protein Refolding and Dialysis:

  • If necessary, refold the denatured protein by stepwise dialysis against buffers with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally 0M Urea in PBS).

  • Dialyze the final protein solution against PBS (pH 7.4) extensively at 4°C.

  • Concentrate the purified protein using an appropriate centrifugal filter unit.

  • Determine the protein concentration using a Bradford or BCA assay and verify purity by SDS-PAGE and Western blot using an anti-His tag antibody.

Protocol 2: Vaccine Formulation with DDA/MPL Adjuvant

This protocol describes the formulation of the purified recombinant Ag85 protein with a liposomal adjuvant composed of dimethyldioctadecylammonium (B77308) (DDA) and monophosphoryl lipid A (MPL). This combination is known to induce a strong Th1-biased immune response.

1. Preparation of Liposomes (Lipid Film Hydration Method): [4]

  • Dissolve DDA and MPL in a chloroform/methanol solvent mixture (e.g., 9:1 v/v) in a round-bottom flask. A typical formulation might use 250 µg DDA and 25 µg MPL per vaccine dose.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a stream of nitrogen gas and then under vacuum overnight to remove any residual solvent.

  • Hydrate the lipid film with a sterile aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating. This will form multilamellar vesicles.

2. Formulation with Antigen:

  • Just before immunization, mix the prepared liposome (B1194612) suspension with the purified recombinant Ag85 protein solution.

  • The protein can be encapsulated or surface-adsorbed. For many subunit vaccines, simple mixing allows for effective adsorption of the antigen to the liposomes.

  • The final volume for a single mouse dose is typically 100-200 µL.

Protocol 3: Mouse Immunization and Challenge

This protocol outlines a typical immunization schedule and subsequent Mtb challenge in a murine model (e.g., C57BL/6 or BALB/c mice).

1. Immunization Schedule:

  • Immunize mice (6-8 weeks old) subcutaneously (s.c.) at the base of the tail or on the back.

  • A common regimen involves three immunizations at two-week intervals.[8]

  • Each immunization dose typically contains 2-10 µg of the Ag85 protein formulated in the adjuvant solution in a total volume of 200 µL.[8]

  • Include control groups: a negative control group receiving PBS or adjuvant alone, and a positive control group receiving the BCG vaccine (e.g., 5 x 10^4 CFU s.c.).[8]

2. Mtb Aerosol Challenge:

  • 6-10 weeks after the final immunization, challenge the mice via the aerosol route with a low dose (e.g., ~100 CFU) of virulent Mtb H37Rv.

  • Use a specialized self-contained aerosol chamber for this procedure to ensure safety and consistent delivery of the bacterial dose.

3. Assessment of Protective Efficacy:

  • At 4-6 weeks post-challenge, humanely euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile PBS containing 0.05% Tween-80.

  • Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar (B569324) plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (Colony Forming Units, CFU).

  • Protection is measured as the log10 reduction in CFU in vaccinated groups compared to the control group.

Protocol 4: Immunogenicity Assessment - IFN-γ ELISpot Assay

This protocol is for quantifying Ag85-specific IFN-γ secreting cells from the spleens of immunized mice.

1. Plate Coating:

  • Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS).

  • Incubate the plate overnight at 4°C.

2. Cell Preparation and Plating:

  • One week after the final immunization (or at a desired time point), prepare single-cell suspensions of splenocytes from immunized and control mice.

  • Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Decant the blocking medium and add splenocytes to the wells (e.g., 2 x 10^5 to 5 x 10^5 cells/well).

  • Stimulate the cells by adding recombinant Ag85 protein (e.g., 5-10 µg/mL) to the wells. Include wells with medium only (negative control) and a mitogen like Concanavalin A (positive control).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Spot Development:

  • Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate again and add the substrate (e.g., BCIP/NBT or AEC).

  • Monitor the development of spots. Stop the reaction by washing with distilled water.

  • Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Protocol 5: Immunogenicity Assessment - Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous measurement of multiple cytokines (IFN-γ, TNF-α, IL-2) produced by specific T-cell subsets (CD4+ and CD8+).

1. Cell Stimulation:

  • Prepare splenocyte suspensions as described for the ELISpot assay.

  • Stimulate 1-2 x 10^6 cells in a 96-well round-bottom plate with Ag85 protein (e.g., 10 µg/mL) for approximately 6 hours at 37°C.

  • For the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A, to block cytokine secretion and allow intracellular accumulation.

2. Surface Staining:

  • Wash the cells with FACS buffer (PBS with 1% BSA).

  • Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

3. Fixation and Permeabilization:

  • Wash the cells to remove excess surface antibodies.

  • Fix the cells using a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.

  • Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., FACS buffer containing 0.5% saponin).

4. Intracellular Staining:

  • Add fluorescently conjugated antibodies against IFN-γ, TNF-α, and IL-2 (diluted in permeabilization buffer) to the cells.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.

5. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo). Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets.

  • Within each subset, determine the percentage of cells expressing each cytokine or combination of cytokines (polyfunctional T-cells).

T-Cell Activation by Ag85 Antigens

The protective immunity conferred by Ag85-based vaccines is primarily mediated by CD4+ T-helper 1 (Th1) cells. The signaling cascade is initiated when an Antigen Presenting Cell (APC), such as a macrophage or dendritic cell, presents a processed Ag85 peptide on its Major Histocompatibility Complex (MHC) class II molecule to a specific T-cell receptor (TCR) on a CD4+ T-cell.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II + Ag85 Peptide TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck PLCg PLCγ CD28->PLCg co-stimulates ZAP70 ZAP70 Lck->ZAP70 phosphorylates ZAP70->PLCg activates NFAT NFAT PLCg->NFAT activates pathways leading to NFkB NF-κB PLCg->NFkB activates pathways leading to AP1 AP-1 PLCg->AP1 activates pathways leading to Cytokines Th1 Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines transcribe genes for NFkB->Cytokines transcribe genes for AP1->Cytokines transcribe genes for

Fig. 2: Signaling pathway for CD4+ T-cell activation by Ag85 antigen.

Data Presentation: Immunogenicity and Efficacy of Ag85-Based Vaccines

The following tables summarize representative quantitative data from murine studies evaluating different Ag85-based vaccine candidates. These tables are intended to provide a comparative framework for expected outcomes.

Table 1: Antigen-Specific IFN-γ Response in Vaccinated Mice

Vaccine CandidateAntigen DoseAdjuvantIFN-γ (ng/mL) in PBMC SupernatantIFN-γ (SFU/10^6 splenocytes)Reference
Ag85B-ESAT-6 10 µgDDA/MPL~45-50Not Reported[8]
Ag85B-TB10.4 0.5 µgIC31®Not Reported~1500 (Ag85B recall)[5]
Ag85A DNA 100 µgNoneNot Reported~1200[9]
Ag85A/B Chimeric DNA 100 µgNoneNot Reported~1800[9]
Ag85a-Cfp10 DNA 100 µgNone~0.788Not Reported[10]
BCG Control 5 x 10^5 CFUN/ANot Reported~250[5]
BCG Control 10^6 CFUN/A~0.303Not Reported[10]

Table 2: Protective Efficacy of Ag85-Based Vaccines Against Mtb Challenge in Mice

Vaccine CandidateAntigen DoseAdjuvantChallenge StrainLog10 CFU Reduction (Lungs) vs. ControlReference
Ag85B-ESAT-6 10 µgDDA/MPLMtb Erdman~0.9[8]
Ag85B-TB10.4 0.5 µgIC31®Mtb Erdman~0.83[5]
Ag85A DNA 100 µgNoneMtb H37Rv0.45[9][11]
Ag85A/B Chimeric DNA 100 µgNoneMtb H37Rv0.79[9]
BCG Control 5 x 10^4 CFUN/AMtb Erdman~1.0[8]
BCG Control 10^5 CFUN/AMtb Erdman~0.93[5]

Table 3: Polyfunctional CD4+ T-Cell Responses Induced by Ag85B-TB10.4 Vaccine

Cytokine Combination% of CD4+ T-cells (0.5 µg dose)% of CD4+ T-cells (5 µg dose)% of CD4+ T-cells (BCG)
IFN-γ+ TNF-α+ IL-2+ ~1.8%~0.8%~0.5%
IFN-γ+ TNF-α+ IL-2- ~0.7%~0.5%~0.4%
IFN-γ+ TNF-α- IL-2- ~0.4%~0.3%~0.2%
TNF-α+ IL-2+ IFN-γ- ~0.3%~0.1%~0.1%

Data adapted from Lindenstrom et al., 2009.[5] Percentages are of total CD4+ T-cells after in vitro stimulation with the Ag85B-TB10.4 fusion protein.

These data collectively demonstrate that subunit vaccines incorporating Ag85 proteins, particularly when formulated with potent Th1-polarizing adjuvants like DDA/MPL or IC31®, can induce strong, polyfunctional T-cell responses that correlate with significant protection against Mtb challenge in preclinical models. The choice of antigen (Ag85A, Ag85B, or fusions), the dose, and the adjuvant system are all critical parameters that must be optimized to maximize vaccine efficacy.

References

Application Notes and Protocols for Ag85 Mycolyltransferase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium tuberculosis.[1][2][3] These enzymes are pivotal in the final stages of cell wall biosynthesis, catalyzing the transfer of mycolic acids to trehalose (B1683222) to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM, also known as cord factor), and to arabinogalactan.[2][3][4] This role in cell wall integrity makes the Ag85 complex a significant target for the development of novel anti-tubercular drugs.[1][5][6] This document provides detailed methodologies for various assays to measure Ag85 mycolyltransferase activity, crucial for inhibitor screening and mechanistic studies.

I. Radiometric Mycolyltransferase Assay

This assay is a classic method for monitoring mycolyltransferase activity by tracking the transfer of a radiolabeled mycolyl group.

Principle: This method utilizes [¹⁴C]-labeled trehalose monomycolate ([¹⁴C]TMM) as the mycolyl donor. The Ag85 enzyme catalyzes the transfer of the [¹⁴C]-mycolyl group to an acceptor, which can be another TMM molecule to form [¹⁴C]TDM or another acceptor like trehalose. The reaction products are then separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

Experimental Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Purified recombinant Ag85 enzyme (A, B, or C isoform).

      • [¹⁴C]TMM (purified from M. tuberculosis grown in the presence of [¹⁴C]acetic acid).[7]

      • Acceptor substrate (e.g., trehalose, 6-azido-trehalose, or arabinan (B1173331) fragments).[7]

      • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).[8]

    • Incubate the reaction mixture at 37°C for a specified time.

  • Extraction of Lipids:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform/methanol/water (e.g., 80:20:2 v/v/v) or chloroform/methanol (e.g., 95:5 v/v).[7][9]

    • Include appropriate standards (TMM, TDM) on the plate.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

    • Alternatively, scrape the silica spots corresponding to the products and quantify the radioactivity using a scintillation counter.

    • The intensity of the product spots is proportional to the enzyme activity.

Data Presentation:

Substrate CombinationProductAg85 Isoform PreferenceReference
[¹⁴C]TMM + Trehalose[¹⁴C]TDMAg85A and Ag85B are more selective for TDM formation, while Ag85C shows increased mycolation of free sugars.[7][7]
[¹⁴C]TMM + 6-azido-trehalose6-azido-trehalose-6'-monomycolateAg85C efficiently produces both TDM and the azido-sugar product, whereas Ag85A favors TDM production.[7][7]

Experimental Workflow Diagram:

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture: - Ag85 Enzyme - [¹⁴C]TMM - Acceptor Substrate - Buffer Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction (Chloroform/Methanol) Incubation->Stop_Reaction Centrifugation Phase Separation (Centrifugation) Stop_Reaction->Centrifugation Collect_Organic Collect Organic Phase Centrifugation->Collect_Organic TLC Thin-Layer Chromatography Collect_Organic->TLC Autoradiography Autoradiography / Scintillation TLC->Autoradiography Quantification Quantify Product Formation Autoradiography->Quantification

Caption: Workflow for the radiometric Ag85 mycolyltransferase assay.

II. Mass Spectrometry (MS)-Based Assay

This is a powerful, label-free method that allows for the simultaneous monitoring of multiple substrates and products.[5]

Principle: The assay measures the change in concentration of substrates (e.g., trehalose, trehalose dihexanoate - TDH) and products (e.g., trehalose monohexanoate - TMH) over time using electrospray ionization mass spectrometry (ESI-MS).[5] A pseudo-internal standard is used for precise quantification.[5]

Experimental Protocol:

  • Reaction Setup:

    • Prepare reactions with Ag85 enzyme, a mycolyl donor (e.g., TDH), and an acceptor (e.g., trehalose) in a suitable buffer.[5]

    • Typical concentrations: [TDH] = 500 µM, [trehalose] = 10-250 µM, [Ag85A/B] = 500 nM, [Ag85C] = 50 nM.[5]

    • Incubate at 37°C.

  • Sample Preparation for MS:

    • At various time points, quench aliquots of the reaction mixture.

    • Add a pseudo-internal standard (e.g., N-acetyl-D-glucosamine) to the quenched sample.[5]

  • Mass Spectrometry Analysis:

    • Inject the sample into the ESI-MS system.

    • Monitor the total ion counts (TICs) for the ions corresponding to the substrates and products.[5]

    • Use calibration plots for each monitored mass to determine their concentrations.

Data Presentation:

Kinetic Parameters for Ag85 Isoforms:

IsoformKM (Trehalose) (µM)kcat (s⁻¹)Reference
Ag85C8.3-[5]

Note: The provided search results mention KM for trehalose but do not provide a complete set of kinetic parameters for all isoforms from the MS-based assay.

Experimental Workflow Diagram:

MS_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis Reaction_Setup Set up Reaction: - Ag85 Enzyme - Substrates (TDH, Trehalose) - Buffer Time_Course Incubate and take aliquots at different time points Reaction_Setup->Time_Course Quench Quench Reaction Time_Course->Quench Add_Standard Add Internal Standard Quench->Add_Standard ESI_MS Inject into ESI-MS Add_Standard->ESI_MS Monitor_Ions Monitor Ion Counts of Substrates and Products ESI_MS->Monitor_Ions Data_Analysis Quantify Concentrations Monitor_Ions->Data_Analysis

Caption: Workflow for the mass spectrometry-based Ag85 assay.

III. Colorimetric Coupled Assay

This high-throughput assay is suitable for screening large compound libraries for Ag85 inhibitors.[10][11]

Principle: This is a coupled enzyme assay. Ag85C catalyzes the removal of an octanoyl fatty acid from a synthetic substrate (e.g., p-nitrophenyl-β-D-glucoside with an octanoyl group). The product, p-nitrophenyl-β-D-glucoside, is then hydrolyzed by a second enzyme, β-glucosidase, which releases the chromophore p-nitrophenolate. The increase in absorbance of p-nitrophenolate is measured over time.[10]

Experimental Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture in a 96- or 384-well plate containing:

      • Ag85C enzyme.

      • Synthetic substrate (e.g., octanoyl-p-nitrophenyl-β-D-glucoside).

      • β-glucosidase.

      • Reaction buffer.

      • Test compounds (for inhibitor screening).

  • Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Monitor the increase in absorbance at the appropriate wavelength for p-nitrophenolate (typically 405 nm) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • For inhibitor screening, compare the rates in the presence of test compounds to a control without inhibitor.

Data Presentation:

Kinetic Parameters for Ag85C:

ParameterValueReference
KM0.047 ± 0.008 mM[10]
kcat0.062 s⁻¹[10]
Z' value for HTS0.81 ± 0.06[10]

Signaling Pathway/Logical Relationship Diagram:

Colorimetric_Assay_Pathway Substrate Synthetic Substrate (Octanoyl-pNP-Glc) Ag85C Ag85C Substrate->Ag85C Product1 p-Nitrophenyl-β-D-glucoside (pNP-Glc) Ag85C->Product1 beta_Glucosidase β-Glucosidase Product1->beta_Glucosidase Product2 p-Nitrophenolate (Chromophore) beta_Glucosidase->Product2 Fluorescence_Assay_Workflow Start Prepare Reaction in Microplate: - Ag85 Enzyme - Resorufin Butyrate - Trehalose - Buffer Incubate Incubate at 37°C Start->Incubate Measure Measure Fluorescence Increase (Plate Reader) Incubate->Measure Analyze Calculate Reaction Rate Measure->Analyze Electrochemical_Assay_Logic Substrate p-APOG Substrate (Electrochemically Active) Ag85 Ag85 Activity Substrate->Ag85 Product p-APG Product (Different Oxidation Peak) Ag85->Product Detection Cyclic Voltammetry (Measures Product Peak) Product->Detection

References

Application Notes and Protocols for Screening Inhibitors of the Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis represents a critical target for the development of novel anti-tuberculosis drugs. This complex consists of three mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, these enzymes catalyze the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex and are involved in the formation of trehalose (B1683222) dimycolate (TDM), a key virulence factor.[1][3][4] Inhibition of the Ag85 complex disrupts the integrity of the cell wall, making the bacterium more susceptible to the host immune system.[1][2]

These application notes provide an overview of established methodologies for screening and evaluating inhibitors of the Ag85 complex, from initial high-throughput screens to more detailed enzymatic and cell-based assays.

Data Presentation: Efficacy of Known Inhibitors

The following table summarizes the quantitative data for selected inhibitors of the Antigen 85 complex and whole-cell M. tuberculosis growth. This allows for a comparative assessment of their potency.

Inhibitor ClassCompoundTarget/AssayIC50/KiMICCitation
OrganoseleniumEbselenAg85CKi: 63 nM20 µg/ml (M. tuberculosis)[5][6]
PhosphonateEthyl-3-phenoxybenzyl-butylphosphonateMycolyltransferaseIC50: 2.0 µM-[7]
Phosphonate DerivativesVariousM. avium-188 - 319 µg/ml[8]
Thiophene DerivativeI3-AG85Ag85C->100 µM (M. tuberculosis)[9]
Trehalose Analog6-azido-6-deoxytrehalose (ADT)Ag85 Complex-200 µg/ml (M. aurum)[9]
Antitubercular CompoundNIH415032M. tuberculosisIC90: 20 µg/ml (53.023 µM)-[7]

Experimental Protocols

In Vitro Enzymatic Assay for Antigen 85C Inhibition (Radiometric)

This protocol describes a method to determine the inhibitory effect of a compound on the enzymatic activity of recombinant Ag85C using a radiolabeled substrate.[2]

Materials:

  • Recombinant M. tuberculosis Antigen 85C enzyme

  • Trehalose 6,6'-di[¹⁴C]octanoate (synthetic radiolabeled substrate)

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% SDS)

  • Scintillation vials and scintillation fluid

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Add the recombinant Ag85C enzyme to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, Trehalose 6,6'-di[¹⁴C]octanoate.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Transfer the reaction mixture to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of product formed is proportional to the radioactivity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

High-Throughput Whole-Cell Phenotypic Screen

This protocol outlines a high-throughput method to identify compounds that inhibit the growth of M. tuberculosis using a recombinant strain expressing a fluorescent reporter.[10][11]

Materials:

  • Recombinant M. tuberculosis strain expressing a far-red fluorescent reporter (e.g., mCherry or DsRed)[10][11]

  • Middlebrook 7H9 broth supplemented with 0.2% Tween 80 and 10% OADC (oleic acid, albumin, dextrose, catalase)[12]

  • Test compound library

  • Positive control (e.g., Rifampicin)

  • Negative control (e.g., DMSO)

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare assay plates by dispensing 20 µL of 7H9-Tw-OADC medium into each well of a 384-well plate.[10][11]

  • Add test compounds and controls (DMSO) to the wells.

  • Prepare an exponential-phase culture of the recombinant M. tuberculosis and dilute it to a final OD590 of 0.06.

  • Inoculate the plates with 10 µL of the bacterial suspension, resulting in a final OD590 of 0.02 and a final volume of 30 µL per well.[10][11]

  • Seal the plates and incubate at 37°C in a humidified incubator for five to seven days.[10][11][12]

  • Measure fluorescence using a plate reader to determine bacterial growth.

  • Calculate the percentage of growth inhibition for each compound. Primary hits are typically defined as compounds showing ≥ 90% growth inhibition.[10][11]

Intracellular Growth Inhibition Assay

This protocol is for assessing the ability of compounds to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • M. tuberculosis H37Rv strain

  • Macrophage cell line (e.g., J774 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with fetal calf serum)

  • Test inhibitor compounds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 agar (B569324) plates

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compounds to the infected cells.

  • Incubate the plates for a period of 4 to 5 days at 37°C in a CO2 incubator.

  • At the end of the incubation, lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Calculate the percentage of inhibition of intracellular growth for each compound concentration.

Visualizations

Antigen 85 Complex Signaling Pathway

The Antigen 85 complex plays a central role in the synthesis of the mycobacterial cell wall. The following diagram illustrates the enzymatic function of the Ag85 complex.

Antigen85_Pathway cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Space TMM Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex (Ag85A, Ag85B, Ag85C) TMM->Ag85 Mycolyl Donor TDM Trehalose Dimycolate (TDM) (Cord Factor) TMM->TDM Ag85->TDM Mycolyl Transfer mAG Mycolyl-Arabinogalactan (mAG) Ag85->mAG Mycolyl Transfer AG Arabinogalactan (AG) AG->mAG Inhibitor Inhibitor Inhibitor->Ag85 Inhibition

Caption: Enzymatic activity of the Antigen 85 complex in mycobacterial cell wall synthesis.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating inhibitors of the Antigen 85 complex typically follows a multi-step workflow, from initial large-scale screening to detailed characterization.

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assay Secondary Assays cluster_tertiary_assay Tertiary Assays & Validation HTS High-Throughput Screen (e.g., Whole-Cell Fluorescent Assay) MIC Whole-Cell MIC Determination HTS->MIC VS Virtual Screen (e.g., Molecular Docking) Enzymatic In Vitro Enzymatic Assay (Determine IC50) VS->Enzymatic Intracellular Intracellular Growth Inhibition (Macrophage Model) Enzymatic->Intracellular MIC->Intracellular Toxicity Cytotoxicity Assays Intracellular->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Screening_Approaches Screening Screening for Ag85 Inhibitors Phenotypic Phenotypic (Whole-Cell) Screening Screening->Phenotypic TargetBased Target-Based Screening Screening->TargetBased Growth Growth Inhibition Assays (OD, Fluorescence, Resazurin) Phenotypic->Growth Intracellular Intracellular Survival Assays Phenotypic->Intracellular Biochemical Biochemical/Enzymatic Assays (Radiometric, Colorimetric, MS-based) TargetBased->Biochemical Computational In Silico / Computational Screening (Docking, Pharmacophore Modeling) TargetBased->Computational

References

Production and Characterization of Antibodies Against Specific Ag85 Components of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, composed of three highly homologous and immunogenic proteins (Ag85A, Ag85B, and Ag85C), is a major secreted product of Mycobacterium tuberculosis (M. tb).[1][2] These proteins are crucial for the integrity of the mycobacterial cell wall, playing a key role in mycolyltransferase activity.[3][4] The Ag85 complex is a significant target in tuberculosis (TB) research due to its strong induction of both humoral and cell-mediated immune responses in the host.[3][4] Consequently, antibodies targeting specific Ag85 components are invaluable tools for TB diagnostics, vaccine development, and therapeutic research.[3][5] This document provides detailed protocols for the production, purification, and characterization of polyclonal and monoclonal antibodies against specific Ag85 components.

Data Presentation: Antibody Specificity and Assay Performance

A summary of quantitative data for characterized monoclonal antibodies (mAbs) against Ag85 components is presented below. This data is crucial for selecting the appropriate antibody for a specific application.

Monoclonal AntibodyTarget AntigenCross-ReactivityApplicationSensitivitySpecificityReference
3B8 Ag85ANone with Ag85B/CcELISA54.2%83.5%[3][4]
1C6 Ag85ANone with Ag85B/CELISA, Western BlotNot ReportedNot Reported[4]
2E6 Ag85AAg85BELISA, Western BlotNot ReportedNot Reported[4]
2F2 Ag85AAg85CELISA, Western BlotNot ReportedNot Reported[4]
3D9 Ag85AAg85B, Ag85CELISA, Western BlotNot ReportedNot Reported[4]
HYT 27 Ag85CStrong with Ag85C, weaker with Ag85A/BNot SpecifiedNot ReportedNot Reported[3][4]
710 Ag85BAg85ADirect ELISANot ReportedNot Reported[6]
711 Ag85BAg85A (at higher concentrations)Direct ELISANot ReportedNot Reported[6]
712 Ag85BAg85A (at higher concentrations)Direct ELISANot ReportedNot Reported[6]
3C12 Ag85BNot ReportedIFA, Western BlotNot ReportedNot Reported[2]

cELISA: competitive Enzyme-Linked Immunosorbent Assay; IFA: Immunofluorescence Assay

Signaling Pathway for Immune Response to Ag85

The recognition of M. tb components, including the Ag85 complex, by the innate immune system is the first step in mounting an effective adaptive immune response. Toll-like receptors (TLRs) on antigen-presenting cells (APCs) like macrophages and dendritic cells play a crucial role in this process.

Immune response signaling to Ag85 antigens.

Experimental Protocols

Production of Monoclonal Antibodies (mAbs) via Hybridoma Technology

This protocol outlines the generation of hybridoma cell lines that produce monoclonal antibodies specific to an Ag85 component.[2][7][8][9]

Workflow Diagram:

G Immunization 1. Immunization of BALB/c mice with purified Ag85 protein Spleen_Harvest 2. Spleen Harvest Immunization->Spleen_Harvest Fusion 3. Cell Fusion (Spleen cells + Myeloma cells) Spleen_Harvest->Fusion HAT_Selection 4. HAT Selection of Hybridomas Fusion->HAT_Selection Screening 5. Screening (ELISA) HAT_Selection->Screening Cloning 6. Subcloning of positive hybridomas Screening->Cloning Positive Expansion 7. Expansion & Cryopreservation Cloning->Expansion Production 8. Antibody Production (in vitro or in vivo) Expansion->Production

Hybridoma technology workflow for mAb production.

Protocol:

  • Immunization:

    • Immunize 6-week-old female BALB/c mice subcutaneously with 80 µg of purified recombinant Ag85 protein (e.g., rGST-Ag85A) emulsified with Freund's complete adjuvant.[3][4]

    • Administer booster injections every two weeks with the same dose of antigen in Freund's incomplete adjuvant.[2]

    • Three days before cell fusion, administer a final boost intraperitoneally without adjuvant.[8]

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[10]

    • Mix the splenocytes with SP2/0 myeloma cells at a ratio of 10:1.[11]

    • Induce cell fusion using polyethylene (B3416737) glycol (PEG).[10]

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.[9]

    • Screen the supernatants of growing hybridoma colonies for the presence of Ag85-specific antibodies using an indirect ELISA.[4]

  • Cloning and Expansion:

    • Subclone positive hybridomas by limiting dilution to ensure monoclonality.[9]

    • Expand stable, antibody-secreting hybridoma cell lines for antibody production and cryopreservation.

Screening of Antibodies via Phage and Yeast Display

This method allows for the rapid in vitro selection of antibody fragments (scFvs) against Ag85 components from a large library.[5][12]

Workflow Diagram:

G Phage_Library 1. Naive Phage Antibody Library Biopanning 2. Biopanning (Selection against biotinylated Ag85) Phage_Library->Biopanning Amplification 3. Amplification in E. coli Biopanning->Amplification Amplification->Biopanning 2-3 Rounds Yeast_Display_Cloning 4. Cloning into Yeast Display Vector Amplification->Yeast_Display_Cloning Yeast_Library 5. Yeast Display Library Yeast_Display_Cloning->Yeast_Library FACS_Sorting 6. FACS Sorting (Selection for Ag85 binding) Yeast_Library->FACS_Sorting Characterization 7. Characterization of Selected scFvs FACS_Sorting->Characterization

Phage and yeast display workflow for antibody selection.

Protocol:

  • Phage Display Selection:

    • Perform two rounds of selection from a naïve phage antibody library against biotinylated Ag85 complex.[5][12]

    • Use magnetic streptavidin beads to capture phage-antigen complexes.[5]

  • Yeast Display Cloning and Screening:

    • Clone the output of the phage selection into a yeast display vector.[5]

    • Use fluorescence-activated cell sorting (FACS) to select yeast cells displaying scFvs that bind to the fluorescently labeled Ag85 complex.

  • Characterization:

    • Isolate and sequence the scFv genes from positive yeast clones.

    • Express and purify the scFvs for further characterization of their binding affinity and specificity to individual Ag85 components (Ag85A, B, and C).[5]

Characterization of Antibodies by ELISA

ELISA is a versatile technique for detecting and quantifying antibodies against Ag85 components.

Indirect ELISA Workflow:

G cluster_workflow Indirect ELISA Protocol A 1. Coat Plate with Ag85 Antigen (1 µg/ml) B 2. Block Plate (e.g., 2% BSA in PBS) A->B C 3. Add Primary Antibody (Hybridoma supernatant or purified Ab) B->C D 4. Add HRP-conjugated Secondary Antibody C->D E 5. Add TMB Substrate D->E F 6. Stop Reaction & Read Absorbance at 450 nm E->F G cluster_workflow Western Blot Protocol A 1. Sample Preparation (e.g., M. tb lysate) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer to PVDF membrane B->C D 4. Blocking (e.g., 5% non-fat milk) C->D E 5. Primary Antibody Incubation (Anti-Ag85 Ab) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (ECL Substrate & Imaging) F->G

References

Application Notes and Protocols for the Purification of Native Antigen 85 (Ag85) from Mycobacterium tuberculosis Culture Filtrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of the native Antigen 85 (Ag85) complex and its individual components (Ag85A, Ag85B, and Ag85C) from Mycobacterium tuberculosis (Mtb) culture filtrate. The protocols outlined below are based on established biochemical techniques and are intended to yield highly purified, immunologically active proteins for research and development purposes.

Introduction to Antigen 85

The Antigen 85 (Ag85) complex is a family of major secretory proteins of Mycobacterium tuberculosis, consisting of three closely related and highly immunogenic components: Ag85A (32 kDa), Ag85B (30 kDa), and Ag85C (32.5 kDa).[1] These proteins are mycolyl transferases involved in the final stages of mycobacterial cell wall biosynthesis. Due to their abundance in culture filtrates and their potent T-cell stimulatory activity, the Ag85 proteins are prime candidates for the development of novel vaccines and diagnostic reagents for tuberculosis.[1][2]

The purification of native Ag85 from Mtb culture filtrate is a multi-step process that typically involves a combination of precipitation and chromatographic techniques to separate the Ag85 complex from other secreted proteins and then to resolve the individual A, B, and C components.

Overall Purification Strategy

The general workflow for the purification of native Ag85 from Mtb culture filtrate involves the following key stages:

  • Preparation of Culture Filtrate Proteins (CFPs): Mtb is cultured in a suitable liquid medium, and the secreted proteins are harvested from the culture supernatant.

  • Initial Concentration and Fractionation: The crude culture filtrate is often concentrated and partially purified using ammonium (B1175870) sulfate (B86663) precipitation.[1][2]

  • Chromatographic Purification of the Ag85 Complex: The Ag85 complex is typically isolated from the concentrated CFPs using a combination of ion-exchange and hydrophobic interaction chromatography.[3][4]

  • Separation of Individual Ag85 Components: The purified Ag85 complex is further fractionated into its individual components (Ag85A, Ag85B, and Ag85C) using high-resolution chromatography.[1][4]

Below is a visual representation of the general experimental workflow:

PurificationWorkflow start Mtb Culture culture_filtrate Culture Filtrate (Supernatant) start->culture_filtrate precipitation Ammonium Sulfate Precipitation culture_filtrate->precipitation dialysis Dialysis precipitation->dialysis anion_exchange Anion-Exchange Chromatography (e.g., QAE Sepharose) dialysis->anion_exchange hic Hydrophobic Interaction Chromatography (e.g., Phenyl Sepharose) anion_exchange->hic Alternative/Sequential Step ag85_complex Purified Ag85 Complex anion_exchange->ag85_complex Yields Ag85 Complex gel_filtration Size-Exclusion Chromatography (e.g., Superdex 75) hic->gel_filtration Optional Polishing Step hic->ag85_complex Yields Ag85 Complex gel_filtration->ag85_complex component_separation Further HIC or Ion-Exchange for Component Separation ag85_complex->component_separation ag85a Purified Ag85A component_separation->ag85a ag85b Purified Ag85B component_separation->ag85b ag85c Purified Ag85C component_separation->ag85c

Caption: General workflow for the purification of native Ag85 from Mtb culture filtrate.

Quantitative Data Summary

The following table summarizes representative quantitative data from published purification protocols. Yields can vary depending on the Mtb strain, culture conditions, and the specific purification strategy employed.

Purification StageStarting MaterialFinal Purified ProteinYieldReference
Ammonium Sulfate Precipitation & Chromatography484 mg of 55% ammonium sulfate fraction of CFPs1.89 mg of Ag85A~0.39%[1]
1.52 mg of Ag85B~0.31%[1]
0.55 mg of Ag85C~0.11%[1]
Anion-Exchange, Ammonium Sulfate, HIC, & FPLC1 liter of 6-week Mtb culture filtrate (307.81 mg total protein)10 mg of Ag85 complex~3.25%[5][6]

Detailed Experimental Protocols

Protocol 1: Purification of the Ag85 Complex via Anion-Exchange and Hydrophobic Interaction Chromatography

This protocol is adapted from methodologies that utilize a two-step chromatographic process to isolate the Ag85 complex.[3][4]

A. Preparation of Culture Filtrate and Ammonium Sulfate Precipitation

  • Grow M. tuberculosis H37Rv for 6 weeks at 37°C as a surface pellicle on Sauton medium.[1]

  • Separate the culture filtrate (CF) from the bacterial cells by sterile filtration.

  • Slowly add solid ammonium sulfate to the CF with gentle stirring to achieve 55% saturation.[1]

  • Allow the precipitation to proceed for at least 1 hour at 4°C.

  • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.[7]

  • Dissolve the resulting pellet in a minimal volume of 1 mM sodium phosphate (B84403) buffer (pH 6.8) and dialyze extensively against the same buffer.[1]

B. Anion-Exchange Chromatography (AEC)

  • Equilibrate a QAE Sepharose column with Starting Buffer (0.05 M Tris-HCl, pH 8.1).[4]

  • Apply the dialyzed protein sample (10-30 mg) to the equilibrated column.[4]

  • Wash the column with Starting Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-1.0 M NaCl in Elution Buffer (0.05 M Tris-HCl, pH 8.1, 1.0 M NaCl).[4]

  • Collect fractions and analyze by SDS-PAGE. The Ag85 complex typically appears as a 30/31 kDa doublet.[4]

  • Pool the fractions containing the Ag85 complex and concentrate using an Amicon centrifuge filter with a 3 kDa molecular weight cutoff.[4]

C. Hydrophobic Interaction Chromatography (HIC)

  • Equilibrate a Phenyl Sepharose HP column with Buffer A (0.01 M NaH₂PO₄, 1 mM EDTA, 1 mM DTT, pH 6.8).[4]

  • Dialyze the concentrated Ag85 complex from the AEC step against Buffer A.[4]

  • Apply the dialyzed sample to the equilibrated Phenyl Sepharose column.

  • Wash the column with Buffer A to remove any unbound protein.

  • This step can be used to further purify the Ag85 complex. To separate the individual components, proceed with the elution gradient described in Protocol 2.

Protocol1_Workflow start Dialyzed CFP (Ammonium Sulfate Cut) aec Anion-Exchange Chromatography (QAE Sepharose) start->aec sds_page_aec SDS-PAGE Analysis (Identify 30/31 kDa doublet) aec->sds_page_aec pool_concentrate Pool and Concentrate Ag85 Fractions sds_page_aec->pool_concentrate hic_purification Hydrophobic Interaction Chromatography (Phenyl Sepharose) for further purification pool_concentrate->hic_purification end Purified Ag85 Complex hic_purification->end

Caption: Workflow for Ag85 complex purification using AEC and HIC.

Protocol 2: Separation of Individual Ag85 Components (A, B, and C)

This protocol details the separation of the individual Ag85 components from the purified complex using HIC, as described in the literature.[4]

  • The pooled and concentrated Ag85 complex is dialyzed against Buffer A (0.01 M NaH₂PO₄, 1 mM EDTA, 1 mM DTT, pH 6.8).[4]

  • The sample is loaded onto a Phenyl Sepharose HP column equilibrated with Buffer A at a flow rate of 0.5 ml/min.[4]

  • The column is washed with Buffer A for 10 minutes at 1 ml/min.

  • A wash with Buffer B (0.01 M Tris, 100 mM Glycine, 1 mM EDTA, 1 mM DTT, pH 8.9) is performed for 10 minutes at 1 ml/min to remove unbound material.[4]

  • The individual components of the Ag85 complex are eluted with a linear gradient of 0-100% Buffer C (0.01 M Tris, 100 mM Glycine, 1 mM DTT, 50% (v/v) Ethylene Glycol, pH 8.9) over 30 minutes at a flow rate of 1 ml/min.[4]

  • Fractions are collected and analyzed by SDS-PAGE to identify those containing the purified Ag85A, Ag85B, and Ag85C.

Protocol 3: Purification of Ag85 Components using a Multi-Chromatography Approach

This protocol is based on a method employing a series of chromatographic steps to achieve high purity of the individual Ag85 components.[1]

  • Ammonium Sulfate Precipitation and Hydroxylapatite Chromatography:

    • Precipitate proteins from the culture filtrate with 55% saturated ammonium sulfate.[1]

    • Dissolve the pellet in 1 mM sodium phosphate buffer (PB), pH 6.8, and dialyze against the same buffer.[1]

    • Apply the sample to a hydroxylapatite column equilibrated with 1 mM PB (pH 6.8). The Ag85 complex does not bind and is collected in the flow-through.[1]

  • DEAE-Sepharose Chromatography:

    • Apply the hydroxylapatite flow-through to a DEAE-Sepharose CL-6B column equilibrated with 1 mM PB (pH 7.2) to separate the 30-kDa (85B) and 32-kDa (85A and 85C) proteins.[1]

  • DEAE-Sephacel Chromatography:

    • Fractions enriched for 85A and 85C are dialyzed and applied to a DEAE-Sephacel column. Elution with 20 mM Tris-HCl separates 85A and 85C.[1]

    • Fractions enriched for 85B are also applied to a DEAE-Sephacel column to remove contaminants, and 85B is eluted with 10 mM PB.[1]

  • Gel Filtration (Size-Exclusion Chromatography):

    • As a final polishing step, the separated components are subjected to gel filtration on a Superdex 75 column to obtain homogenous proteins.[1]

Protocol3_Logic start Ammonium Sulfate Precipitate hydroxylapatite Hydroxylapatite Chromatography start->hydroxylapatite deae_sepharose DEAE-Sepharose Chromatography hydroxylapatite->deae_sepharose Flow-through deae_sephacel_ac DEAE-Sephacel for Ag85A & Ag85C deae_sepharose->deae_sephacel_ac Fractions with Ag85A & C deae_sephacel_b DEAE-Sephacel for Ag85B deae_sepharose->deae_sephacel_b Fractions with Ag85B gel_filtration_a Gel Filtration (Superdex 75) deae_sephacel_ac->gel_filtration_a Eluted Ag85A gel_filtration_c Gel Filtration (Superdex 75) deae_sephacel_ac->gel_filtration_c Eluted Ag85C gel_filtration_b Gel Filtration (Superdex 75) deae_sephacel_b->gel_filtration_b Eluted Ag85B ag85a Purified Ag85A gel_filtration_a->ag85a ag85b Purified Ag85B gel_filtration_b->ag85b ag85c Purified Ag85C gel_filtration_c->ag85c

Caption: Multi-chromatography strategy for purifying individual Ag85 components.

Concluding Remarks

The purification of native Ag85 from M. tuberculosis culture filtrate is a critical step for advancing tuberculosis research. The protocols provided herein offer robust and reproducible methods for obtaining highly purified Ag85 complex and its individual components. The choice of a specific protocol may depend on the available equipment, the desired final purity, and the specific downstream applications. It is recommended to monitor the purification process at each step using SDS-PAGE and to confirm the identity of the purified proteins by Western blotting with specific monoclonal antibodies.

References

Application of Antigen 85 in DNA Vaccines Against Tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Antigen 85 (Ag85) in the development of DNA vaccines against Mycobacterium tuberculosis. It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the immunological pathways and experimental workflows.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the variable efficacy of the current BCG vaccine necessitates the development of new and more effective vaccination strategies. DNA vaccines represent a promising approach due to their ability to induce robust and long-lasting cellular and humoral immune responses. Antigen 85, a major secreted protein complex of M. tuberculosis comprising Ag85A, Ag85B, and Ag85C, is a leading candidate antigen for TB subunit and DNA vaccines. Its strong immunogenicity, particularly in eliciting Th1-type immune responses characterized by the production of interferon-gamma (IFN-γ), is crucial for controlling mycobacterial infections.[1][2][3]

Mechanism of Action

An Ag85 DNA vaccine works by delivering a plasmid containing the genetic sequence for one or more components of the Ag85 complex into the host's cells. The host cellular machinery then transcribes and translates this genetic information, producing the Ag85 protein. This endogenously synthesized antigen is processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to T lymphocytes. This process triggers a cascade of immune responses, primarily a potent cell-mediated immunity, which is essential for combating intracellular pathogens like M. tuberculosis.[1][4]

The key immunological outcomes of Ag85 DNA vaccination include:

  • Induction of a strong Th1-biased immune response , characterized by the secretion of cytokines like IFN-γ and IL-2.[1][2]

  • Activation of CD4+ and CD8+ T cells .[1][5] CD4+ helper T cells are crucial for activating macrophages to kill intracellular mycobacteria, while CD8+ cytotoxic T lymphocytes (CTLs) can lyse infected cells.[1][6]

  • Generation of humoral immunity , as evidenced by the production of anti-Ag85 antibodies.[2][7] While cell-mediated immunity is paramount for TB control, antibodies may contribute to protection.[6]

Data Presentation: Quantitative Outcomes of Ag85 DNA Vaccination

The following tables summarize key quantitative data from various preclinical studies evaluating the efficacy of Ag85 DNA vaccines. These studies have been conducted in murine models, a standard for preclinical TB vaccine research.

Table 1: Cellular Immune Responses to Ag85 DNA Vaccination in Mice

Vaccine ConstructAnimal ModelCytokine Production (Splenocytes)T-Cell ResponseReference
Ag85A DNABALB/cIFN-γ: Four-fold higher than M. tuberculosis infection; IL-2: Two-fold higher than M. tuberculosis infectionBroader CD4+ and CD8+ T-cell epitopic repertoire than natural infection[1]
Ub-fused Ag85A DNABALB/cSignificantly enhanced IFN-γ production compared to non-fusion Ag85A DNAActivated both CD4+ and CD8+ T cells, with a notable increase in CD8+ T cells[5]
Ag85A DNA (prime) + Ag85A protein (boost)C57BL/6Two- to four-fold increase in IL-2 and IFN-γ response compared to DNA aloneIncreased IFN-γ-producing CD4+ T cells[2]
Ag85B DNABALB/cHigher levels of IFN-γ and TNF-α with no IL-4 productionPredominantly CD8+ T cells as the source of IFN-γ[8]
ag85a/b chimeric DNABALB/cSignificantly higher IFN-γ secretion compared to controlsPredominant Th1 immune response with increased Th1/Th2 and Tc1/Tc2 cell ratios[9]

Table 2: Humoral Immune Responses and Protective Efficacy of Ag85 DNA Vaccination in Mice

Vaccine ConstructAnimal ModelAntibody ResponseProtective Efficacy (Bacterial Load Reduction)Reference
Ag85A DNABALB/cGeneration of anti-Ag85A antibodiesSignificant protection against aerosol or intravenous M. tuberculosis challenge[1][7]
Ag85A DNA (prime) + Ag85A protein (boost)C57BL/6Preferential IgG2a isotype productionSustained reduction in lung CFU counts up to day 60 post-challenge[2]
Ag85B DNABALB/cStrong anti-Ag85B IgG response (both IgG1 and IgG2a)Significant reduction in bacterial load in the spleen, but not in the lungs[8]
Ag85B DNA via microneedles (12.6 µg)MiceBetter antibody response compared to intramuscular injectionEffective protection demonstrated by bacterial counts and survival rate[10]
ag85a/b chimeric DNABALB/cNot specifiedReduced pulmonary bacterial loads by 0.79 logs and liver bacterial loads by 0.52 logs[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of Ag85 DNA vaccines.

Plasmid DNA Vaccine Construction and Preparation

Objective: To construct and purify a eukaryotic expression plasmid encoding the Ag85 antigen.

Materials:

  • M. tuberculosis genomic DNA

  • PCR primers for the Ag85 gene (e.g., fbpA for Ag85A, fbpB for Ag85B)

  • High-fidelity DNA polymerase

  • Eukaryotic expression vector (e.g., pVAX1, pcDNA3.1)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli (e.g., DH5α) for cloning and propagation

  • Endotoxin-free plasmid purification kit

Protocol:

  • Gene Amplification: Amplify the full-length coding sequence of the desired Ag85 gene from M. tuberculosis genomic DNA using PCR with specific primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the eukaryotic expression vector and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested Ag85 gene insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells.

  • Screening and Selection: Plate the transformed bacteria on selective agar (B569324) plates (e.g., containing ampicillin (B1664943) or kanamycin). Screen the resulting colonies for the presence of the correct insert by colony PCR and restriction digestion of plasmid DNA.

  • Sequence Verification: Confirm the sequence and orientation of the inserted Ag85 gene by DNA sequencing.

  • Plasmid Purification: Grow a large-scale culture of the confirmed clone and purify the plasmid DNA using an endotoxin-free plasmid purification kit. The final plasmid should be of high purity and dissolved in sterile saline or PBS for immunization.

Animal Immunization

Objective: To immunize mice with the Ag85 DNA vaccine to induce an immune response.

Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Immunization Routes:

  • Intramuscular (IM) Injection: Inject 50-100 µg of plasmid DNA in 50-100 µL of sterile saline into the quadriceps or tibialis anterior muscles.[2][7]

  • Electroporation (EP): Following intramuscular injection, deliver electrical pulses to the injection site using an electroporator to enhance DNA uptake.[3][11]

  • Microneedle Patch (MNP): Administer the DNA vaccine coated on dissolving microneedles applied to the skin.[10]

Immunization Schedule:

  • Administer three doses of the DNA vaccine at 2- or 3-week intervals.[12][13]

Evaluation of Immune Responses

Objective: To assess the cellular and humoral immune responses induced by the Ag85 DNA vaccine.

a) Splenocyte Isolation and In Vitro Restimulation:

  • Two to four weeks after the final immunization, euthanize the mice and aseptically remove the spleens.

  • Prepare single-cell suspensions of splenocytes by mechanical disruption and passage through a cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash and resuspend the splenocytes in complete RPMI-1640 medium.

  • Culture the splenocytes in the presence of purified Ag85 protein (5 µg/mL) or specific peptides for 48-72 hours.

b) Cytokine Analysis (ELISA):

  • Collect the supernatant from the restimulated splenocyte cultures.

  • Measure the concentrations of IFN-γ, IL-2, IL-4, and other relevant cytokines using commercially available ELISA kits according to the manufacturer's instructions.

c) T-Cell Proliferation Assay:

  • Culture splenocytes with Ag85 protein as described above.

  • Assess cell proliferation using a BrdU incorporation assay or by measuring the expression of proliferation markers like Ki-67 by flow cytometry.

d) Intracellular Cytokine Staining (ICS) and Flow Cytometry:

  • Restimulate splenocytes with Ag85 protein in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with specific antibodies.

  • Analyze the percentage of cytokine-producing T-cell subsets using a flow cytometer.

e) Antibody Titer Measurement (ELISA):

  • Coat ELISA plates with purified Ag85 protein.

  • Serially dilute serum samples collected from immunized and control mice and add them to the plates.

  • Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies.

  • Develop the reaction with a suitable substrate and measure the absorbance.

M. tuberculosis Challenge and Protection Assessment

Objective: To evaluate the protective efficacy of the Ag85 DNA vaccine against a virulent M. tuberculosis challenge.

Protocol:

  • Four to six weeks after the final immunization, challenge the mice with a low-dose aerosol infection of virulent M. tuberculosis H37Rv.

  • At specific time points post-challenge (e.g., 4, 8, and 12 weeks), euthanize the mice.

  • Homogenize the lungs and spleens in sterile saline.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Calculate the reduction in bacterial load in vaccinated groups compared to the control group (e.g., PBS or empty vector).

Mandatory Visualizations

Signaling Pathway: T-Cell Activation by Ag85 DNA Vaccine

Ag85_DNA_Vaccine_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Response cluster_Effector Effector Functions DNA_Vaccine Ag85 DNA Vaccine Ag85_Protein Ag85 Protein Synthesis DNA_Vaccine->Ag85_Protein MHC_I MHC Class I Presentation Ag85_Protein->MHC_I MHC_II MHC Class II Presentation Ag85_Protein->MHC_II CD8_T_Cell CD8+ T-Cell (Naive) MHC_I->CD8_T_Cell TCR CD4_T_Cell CD4+ T-Cell (Naive) MHC_II->CD4_T_Cell TCR CTL Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->CTL Activation Lysis Lysis of Infected Cells CTL->Lysis Th1_Cell Th1 Cell CD4_T_Cell->Th1_Cell Differentiation IFN_gamma IFN-γ Secretion Th1_Cell->IFN_gamma Macrophage_Activation Macrophage Activation IFN_gamma->Macrophage_Activation Killing Killing of Intracellular Mtb Macrophage_Activation->Killing

Caption: T-Cell activation pathway induced by the Ag85 DNA vaccine.

Experimental Workflow: Evaluation of Ag85 DNA Vaccine Efficacy

Ag85_DNA_Vaccine_Workflow cluster_Vaccine_Prep Vaccine Preparation cluster_Immunization Immunization & Challenge cluster_Analysis Immune & Protection Analysis cluster_Immune_Assays Immunological Assays cluster_Protection_Assays Protection Assays Plasmid_Construction 1. Ag85 Plasmid Construction Plasmid_Purification 2. Endotoxin-free Purification Plasmid_Construction->Plasmid_Purification Animal_Immunization 3. Mouse Immunization (3 doses, 2-week intervals) Plasmid_Purification->Animal_Immunization MTB_Challenge 4. M. tuberculosis Challenge (Aerosol) Animal_Immunization->MTB_Challenge Immune_Response 5. Immune Response Evaluation (4 weeks post-immunization) Protective_Efficacy 6. Protective Efficacy Assessment (4-12 weeks post-challenge) MTB_Challenge->Protective_Efficacy ELISA Cytokine & Antibody ELISA Immune_Response->ELISA Flow_Cytometry Intracellular Cytokine Staining Immune_Response->Flow_Cytometry ELISPOT IFN-γ ELISPOT Immune_Response->ELISPOT CFU_Count Lung & Spleen CFU Counts Protective_Efficacy->CFU_Count Histopathology Lung Histopathology Protective_Efficacy->Histopathology

Caption: Experimental workflow for evaluating Ag85 DNA vaccine efficacy.

References

Application Notes and Protocols for Ag85-Induced T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, composed of three proteins (Ag85A, Ag85B, and Ag85C), is a major secretory product of Mycobacterium tuberculosis (Mtb).[1][2] These proteins are crucial for the synthesis of the mycobacterial cell wall and are potent activators of the host immune response.[3][4] Specifically, the Ag85 complex elicits a strong T-cell mediated immune response, making it a key antigen in tuberculosis (TB) research and a promising candidate for vaccine development.[1][2][4] T-cell proliferation assays using Ag85 are vital for evaluating vaccine efficacy, diagnosing Mtb infection, and studying the mechanisms of cellular immunity in TB. These assays typically measure the expansion of Ag85-specific T-cells following stimulation with the antigen.

This document provides detailed protocols and application notes for conducting T-cell proliferation assays using Ag85, with a focus on the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution method followed by flow cytometry.

Principle of the Assay

The CFSE-based T-cell proliferation assay is a robust method for tracking cell division.[5][6][7] CFSE is a fluorescent dye that passively diffuses into cells and covalently binds to intracellular proteins.[5] Upon cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each generation.[5] This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent successive generations of divided cells.[5][8] In the context of Ag85, peripheral blood mononuclear cells (PBMCs) from an individual previously exposed to Mtb will contain memory T-cells that recognize Ag85. Upon in vitro stimulation with Ag85, these specific T-cells will proliferate, and the extent of this proliferation can be quantified.

Signaling Pathway

The recognition of Ag85 by T-cells initiates a signaling cascade that leads to T-cell activation and proliferation. Antigen-presenting cells (APCs), such as macrophages or dendritic cells, process the Ag85 protein and present its peptides on Major Histocompatibility Complex (MHC) class II molecules. These peptide-MHC complexes are recognized by the T-cell receptor (TCR) on CD4+ T-helper cells. This interaction, along with co-stimulatory signals (e.g., CD28/B7), triggers a series of intracellular events, leading to the production of cytokines like Interleukin-2 (IL-2), which drives clonal expansion of the Ag85-specific T-cells. The resulting effector T-cells, primarily of the Th1 phenotype, produce cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for controlling Mtb infection.[1]

Ag85_TCell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell Ag85_uptake Ag85 Uptake & Processing MHC_II MHC class II Presentation Ag85_uptake->MHC_II TCR TCR MHC_II->TCR Antigen Recognition B7 B7 CD28 CD28 B7->CD28 Co-stimulation Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD28->Signal_Transduction IL2_Production IL-2 Production Signal_Transduction->IL2_Production Th1_Differentiation Th1 Differentiation Signal_Transduction->Th1_Differentiation Proliferation Clonal Expansion (Proliferation) IL2_Production->Proliferation IFNg_TNFa_Production IFN-γ & TNF-α Production Th1_Differentiation->IFNg_TNFa_Production

Figure 1. Simplified signaling pathway of Ag85-induced T-cell activation.

Experimental Protocol

This protocol details the steps for a CFSE-based T-cell proliferation assay using recombinant Ag85B as the stimulating antigen.

Materials and Reagents
  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant Ag85B protein (e.g., from M. tuberculosis)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • CellTrace™ CFSE Cell Proliferation Kit

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control)

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • 96-well round-bottom cell culture plates

Step-by-Step Methodology
  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation following the manufacturer's instructions.[8]

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration to 1 x 107 cells/mL.

  • CFSE Staining:

    • Centrifuge the PBMC suspension and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 107 cells/mL.

    • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[6]

    • Incubate for 10 minutes at 37°C, protected from light.[9]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the CFSE-labeled cell suspension (2 x 105 cells) into each well of a 96-well round-bottom plate.

    • Prepare the following conditions in triplicate:

      • Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

      • Ag85B Stimulation: Add 100 µL of Ag85B protein diluted in complete RPMI-1640 medium to a final concentration of 5-10 µg/mL. The optimal antigen dose may need to be titrated.[10]

      • Positive Control: Add 100 µL of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads.

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator. The optimal incubation time can vary.[6]

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells from each well.

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes on ice in the dark.

    • Wash the cells again with FACS buffer.

    • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

    • Acquire a sufficient number of events (e.g., 50,000-100,000 live lymphocyte events) for robust analysis.

Experimental Workflow Diagram

TCell_Proliferation_Assay_Workflow start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cfse_staining CFSE Staining pbmc_isolation->cfse_staining cell_plating Cell Plating (96-well plate) cfse_staining->cell_plating stimulation Stimulation (Unstimulated, Ag85B, Positive Control) cell_plating->stimulation incubation Incubation (5-7 days, 37°C, 5% CO2) stimulation->incubation cell_harvest Cell Harvest & Staining (CD3, CD4, Viability Dye) incubation->cell_harvest flow_cytometry Flow Cytometry Acquisition cell_harvest->flow_cytometry data_analysis Data Analysis (Gating & Proliferation Modeling) flow_cytometry->data_analysis end End: Proliferation Data data_analysis->end

Figure 2. Experimental workflow for the Ag85 T-cell proliferation assay.

Data Presentation and Analysis

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo, FCS Express).

  • Gating Strategy:

    • First, gate on lymphocytes based on forward and side scatter properties.

    • Next, exclude doublets to ensure single-cell analysis.

    • Then, gate on live cells using the viability dye.

    • From the live singlet lymphocyte population, identify CD3+ T-cells.

    • Further gate on CD4+ and CD8+ T-cell subsets.

    • Finally, analyze the CFSE fluorescence histogram for each T-cell subset.

  • Proliferation Analysis:

    • In the CFSE histogram of the unstimulated control, the majority of cells should appear as a single bright peak, representing the non-proliferating parent generation.

    • In the Ag85B-stimulated and positive control samples, a series of peaks with progressively lower CFSE intensity will indicate cell proliferation.

    • Use the proliferation analysis platform in your software to model the peaks and calculate various proliferation metrics.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the assay.

Table 1: Percentage of Proliferating T-Cells

Condition% Proliferating CD4+ T-Cells (Mean ± SD)% Proliferating CD8+ T-Cells (Mean ± SD)
Unstimulated1.2 ± 0.40.8 ± 0.3
Ag85B (10 µg/mL)15.7 ± 2.15.3 ± 1.2
Positive Control (PHA)85.4 ± 5.670.1 ± 6.8

Table 2: Proliferation Indices of T-Cell Subsets

The Proliferation Index is the average number of divisions that a responding cell has undergone.

ConditionProliferation Index of CD4+ T-Cells (Mean ± SD)Proliferation Index of CD8+ T-Cells (Mean ± SD)
Unstimulated1.05 ± 0.021.02 ± 0.01
Ag85B (10 µg/mL)2.8 ± 0.31.9 ± 0.2
Positive Control (PHA)4.5 ± 0.53.8 ± 0.4

Table 3: Division Index of T-Cell Subsets

The Division Index is the average number of divisions for all original cells in the culture.

ConditionDivision Index of CD4+ T-Cells (Mean ± SD)Division Index of CD8+ T-Cells (Mean ± SD)
Unstimulated0.02 ± 0.010.01 ± 0.01
Ag85B (10 µg/mL)0.45 ± 0.060.15 ± 0.04
Positive Control (PHA)3.9 ± 0.43.1 ± 0.3

Conclusion

The Ag85-based T-cell proliferation assay is a powerful tool for studying cellular immune responses to Mycobacterium tuberculosis. The detailed protocol provided here, utilizing CFSE dye dilution and flow cytometry, offers a reliable and quantitative method for assessing the proliferation of Ag85-specific T-cells. This assay is highly applicable in the fields of vaccine development, diagnostics, and fundamental immunology research, providing valuable insights into the host-pathogen interactions in tuberculosis. Careful optimization of antigen concentration and incubation times is recommended to achieve the most robust and reproducible results.[6][10]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Soluble Recombinant Ag85 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the expression and purification of soluble recombinant Mycobacterium tuberculosis Ag85 protein in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: My Ag85 protein is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?

A1: This is the most common challenge with Ag85 proteins due to their apolar nature as mycobacterial cell wall components.[1][2] The primary strategy is to either optimize expression conditions to favor soluble expression or to purify the protein from inclusion bodies and subsequently refold it.

Troubleshooting Steps for Insoluble Protein:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature. Lower temperatures slow down protein synthesis, which can promote proper folding.[3][4]

    • Reduce Inducer Concentration: Decrease the concentration of the inducer (e.g., IPTG). This also slows down the rate of protein expression.[5][6]

    • Change Expression Host/Vector: Use an E. coli strain designed to handle difficult proteins (e.g., Rosetta-gami™) or a vector with a solubility-enhancing fusion tag like Thioredoxin (Trx) or Maltose-Binding Protein (MBP).[4][5][7]

    • Optimize Growth Media: Experiment with different growth media (e.g., LB, TB, SB) as this can influence protein expression and solubility.[5]

  • Purify from Inclusion Bodies: If optimizing expression is unsuccessful, you can purify the protein from inclusion bodies. This involves solubilizing the aggregated protein with a strong denaturant (e.g., 8M urea (B33335) or 6M guanidine-HCl) and then refolding it into its native conformation.[1][8]

Q2: I have very low or no expression of my Ag85 protein. What are the likely causes and solutions?

A2: Low or no expression can stem from several factors, ranging from the genetic construct to the host cell's limitations.

Troubleshooting Steps for Low/No Expression:

  • Codon Usage: Mycobacterium tuberculosis has a higher G+C content than E. coli, leading to the presence of codons that are rare in E. coli. This can hinder translation efficiency.[9][10]

    • Solution: Synthesize a codon-optimized version of your Ag85 gene for expression in E. coli. This has been shown to dramatically increase protein yield.[10]

  • Vector and Promoter Issues: Ensure your vector's promoter is compatible with your E. coli strain and that you are using the correct induction agent.[11]

  • Protein Toxicity: The Ag85 protein might be toxic to the E. coli host, leading to cell death or slow growth upon induction.[3]

    • Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Adding glucose to the culture medium can also help repress leaky expression from some promoters.[3]

  • mRNA or Protein Instability: The mRNA transcript or the protein itself might be rapidly degraded within the E. coli cell.

    • Solution: Co-expression with chaperones can sometimes improve protein stability.[12] Adding protease inhibitors during cell lysis is crucial to prevent degradation during purification.[11]

Q3: I get some soluble Ag85 protein, but the final yield is very low. How can I improve it?

A3: A low yield of soluble protein is a common issue that often requires a multi-pronged optimization approach.

Strategies to Increase Soluble Yield:

  • Fusion Tags: Using a solubility-enhancing fusion tag is highly recommended. Thioredoxin (Trx) has been successfully used to increase the soluble yield of Ag85B.[5]

  • Systematic Optimization of Culture Conditions: Systematically test different combinations of temperature, inducer concentration, and post-induction incubation time.[3][11]

  • Media Composition: The choice of growth media can significantly impact yield. Terrific Broth (TB) or Super Broth (SB) are richer than LB and can support higher cell densities, potentially leading to higher protein yields.[5]

  • Scaling Up: Moving from flask cultures to a bioreactor can sometimes improve the yield of soluble protein by providing better control over culture conditions like pH and dissolved oxygen.[5]

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions for Ag85 Solubility

This guide provides a systematic approach to optimizing expression conditions to maximize the yield of soluble Ag85 protein.

Experimental Workflow for Optimization:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Variables cluster_2 Phase 3: Analysis A Transform E. coli with Ag85 Expression Construct B Inoculate small-scale cultures (e.g., 50 mL in LB medium) A->B C Grow at 37°C to OD600 ~0.6 B->C D Split culture and induce under different conditions C->D Temp Temperature (18°C, 25°C, 30°C, 37°C) D->Temp IPTG IPTG Concentration (0.1 mM, 0.5 mM, 1.0 mM) D->IPTG Time Incubation Time (4h, 6h, Overnight) D->Time E Harvest cells by centrifugation F Lyse cells and separate soluble and insoluble fractions E->F G Analyze fractions by SDS-PAGE and Western Blot F->G H Identify optimal conditions for soluble expression G->H cluster_refolding Refolding Methods A Harvest cells containing Ag85 inclusion bodies B Cell Lysis (e.g., sonication) A->B C Isolate Inclusion Bodies (Centrifugation) B->C D Wash Inclusion Bodies C->D E Solubilize Inclusion Bodies (e.g., 8M Urea) D->E F Refolding E->F OnColumn On-Column Refolding (Urea gradient on Ni-NTA) F->OnColumn Preferred Dilution Rapid Dilution F->Dilution Dialysis Dialysis F->Dialysis G Purify refolded protein (e.g., Affinity Chromatography)

References

Technical Support Center: Crystallizing the Mycobacterium tuberculosis Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering challenges in the structural determination of the Mycobacterium tuberculosis Antigen 85 (Ag85) complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues during the crystallization process.

Troubleshooting Guide

This guide addresses specific problems researchers may face when attempting to crystallize the Ag85 complex.

Problem Potential Causes Recommended Solutions
No crystals, clear drops 1. Suboptimal Protein Concentration: The concentration of the Ag85 complex may be too low for nucleation to occur. 2. Precipitant concentration is too low: The solution is not sufficiently supersaturated. 3. Incorrect pH: The pH of the buffer may not be optimal for reducing the solubility of the complex.1. Increase Protein Concentration: Gradually increase the concentration of the Ag85 complex. For individual components like Ag85C, concentrations around 5-5.5 mg/ml have been successful.[1][2] 2. Vary Precipitant Concentration: Screen a wider range of precipitant concentrations to identify the optimal supersaturation zone. 3. pH Screening: Test a broad pH range (e.g., 4.0-9.0) in small increments. For example, Ag85C has been crystallized at both pH 4.5 and 6.5.[1][2]
Amorphous precipitate 1. Protein Concentration is Too High: Rapid precipitation occurs instead of ordered crystal growth.[3] 2. Protein Instability/Aggregation: The complex may be unstable under the tested conditions. 3. Incorrect Precipitant: The chosen precipitant may be too harsh for the Ag85 complex.1. Reduce Protein Concentration: Systematically lower the protein concentration. 2. Additives: Screen for additives that enhance stability, such as detergents or osmolytes (e.g., glucose, sucrose).[3] 3. Alternative Precipitants: Test different types of precipitants, such as polyethylene (B3416737) glycols (PEGs) of various molecular weights or different salts. Protein-protein complexes often favor PEGs over high-salt conditions.
Microcrystals or poor-quality crystals 1. Excessive Nucleation: Conditions favor the formation of many small crystals rather than the growth of a few large ones. 2. Presence of Heterogeneity: The Ag85 complex sample may be heterogeneous in composition or due to post-translational modifications. 3. Suboptimal Growth Conditions: The conditions may be suitable for nucleation but not for crystal growth.1. Microseeding: Use crushed existing microcrystals to seed new crystallization drops under conditions that favor growth over nucleation. 2. Optimize Protein Purification: Employ stringent purification methods to isolate a highly homogenous complex. Consider co-expression of the Ag85 components to promote the formation of a stable, defined complex. 3. Refine Crystallization Conditions: Fine-tune the precipitant concentration, pH, and temperature around the initial hit conditions.
Difficulty in reproducing crystals 1. Sample Variability: Batch-to-batch variation in protein purity or complex formation. 2. Sensitivity to Minor Environmental Changes: Temperature fluctuations or vibrations can affect crystallization. 3. Aging of Reagents: Degradation of stock solutions, especially PEGs, can alter crystallization outcomes.1. Standardize Protocols: Ensure consistent protein purification and complex reconstitution protocols. 2. Controlled Environment: Maintain a stable temperature and minimize disturbances to the crystallization plates. 3. Fresh Reagents: Use freshly prepared solutions for crystallization setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing the entire Antigen 85 complex compared to its individual components?

Crystallizing the entire Ag85 complex (Ag85A, Ag85B, and Ag85C) presents several unique challenges. The native complex can be heterogeneous, with varying ratios of the three components, which is a significant barrier to forming a well-ordered crystal lattice.[4] The interactions between the components may also be transient or weak, making it difficult to maintain a stable complex at the high concentrations required for crystallization.[5] Furthermore, the inherent flexibility of this multi-protein enzyme complex can hinder the formation of well-diffracting crystals.

Q2: How can I improve the homogeneity of my Antigen 85 complex sample?

To improve homogeneity, consider co-expressing all three components (Ag85A, Ag85B, and Ag85C) in a suitable expression system. This can promote the in-vivo assembly of a more stable and uniform complex. For purification, multi-step chromatography is recommended. A combination of hydroxylapatite, ion-exchange (e.g., DEAE-Sepharose), and size-exclusion chromatography has been effective for separating the native components.[6]

Q3: Are there any known post-translational modifications on the Antigen 85 complex that could interfere with crystallization?

Yes, proteins from Mycobacterium tuberculosis are known to undergo various post-translational modifications (PTMs), such as glycosylation and lipidation.[7] These modifications can introduce heterogeneity into your protein sample, which is a common obstacle in protein crystallization. It may be beneficial to express the complex in a system that minimizes PTMs, such as E. coli, if the native modifications are not essential for the structural integrity of the complex.

Q4: What are some good starting points for crystallization screening of the Antigen 85 complex?

While specific conditions for the entire complex are not well-documented, you can use the successful conditions for the individual components as a starting point.

Component Protein Conc. Precipitant Buffer Temperature
Ag85C 5.0 mg/ml22.5% (v/v) (±)-2-methyl-2,4-pentanediol0.05 M Bis-Tris, pH 6.5, 0.1 M CaCl₂16°C
Ag85C (with inhibitor) 5.1 mg/ml25% (w/v) PEG 33500.1 M Sodium Acetate, pH 4.5Not specified

Data sourced from references[1][2].

It is advisable to use sparse-matrix screening kits that cover a wide range of PEGs, salts, and pH values.

Q5: The Antigen 85 complex interacts with fibronectin. Could this be leveraged for crystallization?

The interaction with fibronectin is a key biological function of the Ag85 complex.[2][8][9] While this interaction could potentially stabilize the complex, it also increases its size and complexity, which may present new crystallization challenges. An alternative approach could be co-crystallization with a small, stable binding partner, such as a nanobody or a specific inhibitor, which has been shown to facilitate the crystallization of challenging proteins.

Experimental Protocols

1. Purification of Recombinant Ag85C

This protocol is adapted from a published method for purifying recombinant Ag85C from E. coli.[1]

  • Cell Lysis: Resuspend E. coli cell pellets expressing Ag85C in a lysis buffer (e.g., 20 mM Tris pH 8.0, 1 mM EDTA, 0.3 mM TCEP) and lyse by sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto an anion exchange column. Elute the protein using a linear gradient of 0-1 M NaCl.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Pool the fractions containing Ag85C and precipitate the protein by adding ammonium sulfate to a final concentration of 2.8 M.

  • Dialysis: Resuspend the precipitated protein and dialyze overnight against a suitable buffer (e.g., 10 mM Tris pH 7.5, 2 mM EDTA) to remove the ammonium sulfate.

  • Concentration: Concentrate the purified protein to the desired concentration for crystallization trials.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_crystallization Crystallization lysis Cell Lysis & Clarification ion_exchange Anion Exchange Chromatography lysis->ion_exchange precipitation Ammonium Sulfate Precipitation ion_exchange->precipitation dialysis Dialysis & Concentration precipitation->dialysis screening Sparse-Matrix Screening dialysis->screening Purified Ag85 Complex optimization Optimization of Hits screening->optimization Initial Crystals diffraction X-ray Diffraction optimization->diffraction Diffraction-Quality Crystals

Caption: Experimental workflow for the purification and crystallization of the Antigen 85 complex.

troubleshooting_logic cluster_outcomes Possible Outcomes cluster_actions Troubleshooting Actions start Crystallization Trial result Observe Drops start->result clear_drops Clear Drops result->clear_drops No Crystals precipitate Amorphous Precipitate result->precipitate Precipitate microcrystals Microcrystals result->microcrystals Poor Crystals good_crystals Good Crystals result->good_crystals Success action_clear Increase Protein/Precipitant Conc. Screen different pH clear_drops->action_clear action_precipitate Decrease Protein Conc. Add Stabilizers precipitate->action_precipitate action_micro Microseeding Refine Conditions microcrystals->action_micro action_clear->start Re-screen action_precipitate->start Re-screen action_micro->start Re-screen

Caption: A logical workflow for troubleshooting common protein crystallization outcomes.

References

how to prevent protein aggregation of purified Ag85

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of purified Ag85 protein aggregation.

Troubleshooting Guide

Issue: My purified Ag85 protein is precipitating out of solution.

This is a common indication of protein aggregation. The following steps can help you diagnose and resolve the issue.

1. Visual Inspection and Quantification of Aggregation:

  • Observation: Do you see visible particles, cloudiness, or a pellet after centrifugation?

  • Measurement: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in your sample. A heterogeneous population with large particle sizes is indicative of aggregation. Spectrophotometer readings at 340 nm or 600 nm can also indicate scattering due to large aggregates.

2. Review Your Current Buffer and Storage Conditions:

  • pH: Is the pH of your buffer close to the isoelectric point (pI) of your Ag85 isoform? Proteins are least soluble at their pI.[1]

  • Ionic Strength: Is the salt concentration appropriate? Both too low and too high salt concentrations can promote aggregation.

  • Temperature: Are you storing the protein at an appropriate temperature? While 4°C is suitable for short-term storage, freezing at -80°C with a cryoprotectant is generally recommended for long-term stability.[2][3] Repeated freeze-thaw cycles should be avoided.[2]

  • Protein Concentration: Is the protein concentration too high? High protein concentrations can increase the likelihood of aggregation.[4]

3. Systematic Approach to Optimization:

To identify the optimal conditions for your purified Ag85, a systematic approach is recommended. This involves testing a range of buffer conditions and additives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of purified Ag85 aggregation?

A1: The primary causes of Ag85 aggregation are suboptimal buffer conditions (pH and ionic strength), high protein concentration, improper storage temperature, and the presence of environmental stressors like agitation or repeated freeze-thaw cycles.[2][4] The inherent biophysical properties of the Ag85 proteins, which are involved in the synthesis of the hydrophobic mycobacterial cell wall, may also contribute to their propensity to aggregate.

Q2: How can I determine the isoelectric point (pI) of my Ag85 isoform?

A2: The isoelectric points of the Ag85 isoforms from Mycobacterium tuberculosis have been reported as:

  • Ag85A: 4.55[1]

  • Ag85B: 4.15[1]

  • Ag85C: 4.35[1]

Knowing the pI is crucial for selecting an appropriate buffer pH to maintain protein solubility.

Q3: What is the ideal pH for my buffer to prevent Ag85 aggregation?

A3: To prevent aggregation, the buffer pH should be at least 1-2 units away from the protein's isoelectric point (pI).[4] For the Ag85 isoforms, which have acidic pIs, a buffer with a pH in the neutral to slightly alkaline range (e.g., pH 7.0 - 8.5) is recommended.

Q4: What additives can I use to prevent Ag85 aggregation?

A4: Several types of additives can help prevent aggregation:

  • Cryoprotectants: Glycerol (B35011) (at 10-50%) or sucrose (B13894) can stabilize proteins during freezing and long-term storage.[2]

  • Amino Acids: L-arginine and L-glutamate (often used in combination at around 50 mM) can help to solubilize proteins.

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can prevent hydrophobic interactions that lead to aggregation.

  • Reducing Agents: If your protein has exposed cysteine residues, adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds.

Q5: What are the recommended storage conditions for purified Ag85?

A5: For short-term storage (days to a week), 4°C in a suitable buffer is acceptable.[2] For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[5][6] The storage buffer should ideally contain a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[2]

Q6: My Ag85 was expressed as inclusion bodies. How does this relate to aggregation and what can I do?

A6: Expression as inclusion bodies indicates a high propensity for aggregation. The protein is misfolded and aggregated within the expression host. To obtain soluble, active protein, you will need to solubilize the inclusion bodies with a strong denaturant like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, followed by a refolding protocol.[7] This often involves gradually removing the denaturant through dialysis or rapid dilution into a refolding buffer.

Data Presentation

Table 1: Illustrative Example of Buffer Condition Effects on Ag85B Solubility

The following table provides an example of how to present data from a buffer optimization screen for Ag85B. Note: The data below is illustrative and intended to demonstrate a structured presentation format. Actual results may vary.

Buffer pHAdditive (Concentration)Temperature (°C)Incubation Time (hours)% Soluble Protein (by A280)
4.5None42435%
6.0None42475%
7.5None42492%
7.510% Glycerol42495%
7.550 mM L-Arginine42494%
7.50.05% Tween-2042496%
8.5None42494%

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions to Prevent Ag85 Aggregation

This protocol outlines a method for systematically testing different buffer conditions to identify the optimal formulation for your purified Ag85 protein.

Materials:

  • Purified Ag85 protein

  • A selection of buffers with different pH values (e.g., Sodium Acetate, MES, HEPES, Tris-HCl)

  • Stock solutions of additives: NaCl, Glycerol, L-Arginine, Tween-20

  • 96-well clear bottom plate

  • Spectrophotometer or plate reader capable of measuring absorbance at 280 nm and 340 nm

  • Dynamic Light Scattering (DLS) instrument (optional)

Procedure:

  • Prepare a matrix of buffer conditions in a 96-well plate. Vary the pH and the concentration of different additives.

  • Add a constant amount of purified Ag85 to each well to a final concentration of 0.5-1.0 mg/mL.

  • Incubate the plate at a desired temperature (e.g., 4°C or room temperature) for a set period (e.g., 24, 48, 72 hours).

  • At each time point, measure the absorbance at 340 nm to assess light scattering due to aggregation.

  • After the final time point, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet any insoluble aggregates.

  • Carefully transfer the supernatant to a new UV-transparent 96-well plate.

  • Measure the absorbance at 280 nm to determine the concentration of soluble protein remaining in the supernatant.

  • (Optional) Analyze selected samples by DLS to assess the size distribution of any soluble aggregates.

  • Identify the buffer conditions that result in the lowest light scattering and the highest concentration of soluble protein.

Protocol 2: Long-Term Storage of Purified Ag85

This protocol provides a method for the long-term storage of purified Ag85 to maintain its stability and prevent aggregation.

Materials:

  • Purified Ag85 in an optimized buffer (as determined from Protocol 1)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Glycerol (sterile, molecular biology grade)

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Determine the concentration of your purified Ag85 protein.

  • If not already in the optimal storage buffer, perform a buffer exchange.

  • Add sterile glycerol to the purified protein solution to a final concentration of 20-50% (v/v). Mix gently by pipetting up and down. Avoid vortexing.

  • Aliquot the protein-glycerol mixture into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Flash-freeze the aliquots by dropping the tubes into liquid nitrogen.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • When needed, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice.

Visualizations

Experimental_Workflow_for_Preventing_Ag85_Aggregation cluster_purification Protein Purification cluster_optimization Buffer Optimization cluster_storage Storage & Handling cluster_downstream Downstream Application Purification Purification of Ag85 (e.g., Affinity Chromatography) BufferScreen Buffer Condition Screening (pH, Salt, Additives) Purification->BufferScreen Initial Sample Analysis Analysis of Solubility (A340, A280, DLS) BufferScreen->Analysis Incubate & Measure OptimalBuffer Buffer Exchange to Optimal Conditions Analysis->OptimalBuffer Select Optimal Buffer AddCryo Add Cryoprotectant (e.g., Glycerol) OptimalBuffer->AddCryo Aliquot Aliquot into Single-Use Tubes AddCryo->Aliquot Freeze Flash-Freeze (-80°C) Aliquot->Freeze Experiment Use in Experiments Freeze->Experiment Thaw as needed

Caption: Workflow for preventing purified Ag85 protein aggregation.

Aggregation_Factors cluster_factors Factors Influencing Aggregation cluster_solutions Preventative Measures Ag85 Purified Ag85 pH pH near pI Ag85->pH Temp High Temperature / Freeze-Thaw Ag85->Temp Concentration High Protein Concentration Ag85->Concentration IonicStrength Suboptimal Ionic Strength Ag85->IonicStrength Agitation Mechanical Stress (Agitation) Ag85->Agitation Additives Use Additives (Glycerol, Arginine, etc.) Ag85->Additives BufferOpt Optimize Buffer pH (away from pI) pH->BufferOpt StorageOpt Proper Storage (-80°C, single aliquots) Temp->StorageOpt ConcControl Control Concentration Concentration->ConcControl SaltOpt Optimize Salt Concentration IonicStrength->SaltOpt

Caption: Factors contributing to Ag85 aggregation and corresponding preventative measures.

References

Technical Support Center: Refining Western Blot Detection of Antigen 85 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Western blot detection of Antigen 85 (Ag85) proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to refine your experimental workflow and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Antigen 85 proteins on a Western blot?

The Antigen 85 complex consists of three main components: Ag85A, Ag85B, and Ag85C. On an SDS-PAGE gel, you can typically expect to see bands around 30-32 kDa. Specifically, Ag85B often appears as a 30 kDa band, while Ag85A and Ag85C may be found in a band at 32 kDa.[1][2]

Q2: Which type of membrane is recommended for Antigen 85 detection?

Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF membranes are often recommended for detecting low-abundance proteins due to their higher binding capacity and are a good choice for hydrophilic or charged antigens.[3][4][5][6] Nitrocellulose is a suitable alternative, particularly for more abundant proteins or if high background is an issue with PVDF.[3][4] For proteins with low molecular weight, a membrane with a smaller pore size (e.g., 0.22 µm) may be beneficial.[5]

Q3: Can monoclonal antibodies for one Antigen 85 component cross-react with others?

Yes, cross-reactivity is a known issue. For example, the widely used monoclonal antibody HYT27 reacts strongly with Ag85C and more weakly with Ag85A and Ag85B.[7][8] It is crucial to check the specificity of your chosen primary antibody to ensure you are detecting the intended Ag85 component. Some monoclonal antibodies have been developed to be specific for a single component, such as Ag85A or Ag85B.[7]

Q4: What are common blocking buffers used for Antigen 85 Western blots?

Commonly used blocking buffers include 2% to 5% Bovine Serum Albumin (BSA) or non-fat dry milk in a buffer solution like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween 20 (TBST).[3][7][9] The choice of blocking buffer can impact the signal-to-noise ratio and may need to be optimized for your specific antibody and sample.[10] For instance, if you are using a phospho-specific antibody, it is advisable to use BSA as a blocking agent instead of milk, as milk contains casein which is a phosphoprotein and can cause cross-reactivity.[4][9]

Troubleshooting Guide

Problem 1: Weak or No Signal

If you are observing a faint signal or no signal at all for your Antigen 85 protein, consider the following potential causes and solutions.

Potential Cause Troubleshooting Solution
Insufficient Protein Load Increase the amount of protein loaded per well. For low-abundance proteins, consider enriching your sample through immunoprecipitation or fractionation.[5][11]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, you can add a small amount of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, consider reducing the transfer time and using a membrane with a smaller pore size.[12][13][14]
Low Primary Antibody Concentration Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C).[12] Perform an antibody titration to determine the optimal concentration.[10]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date. You can test the activity of the antibody using a dot blot.[11][12] Also, confirm that the secondary antibody is compatible with the primary antibody's host species.[15][16]
Antigen Masking by Blocking Buffer Over-blocking can sometimes mask the epitope. Try reducing the blocking time or the concentration of the blocking agent. Alternatively, test a different blocking buffer (e.g., switch from milk to BSA).[10]
Inactivated HRP Enzyme Sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP). Ensure that none of your buffers contain sodium azide if you are using an HRP-conjugated secondary antibody.[12][13][15][16]
Problem 2: High Background

A high background can obscure your bands of interest. The following table outlines common causes and solutions.

Potential Cause Troubleshooting Solution
Insufficient Blocking Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent.[9] Consider adding a mild detergent like Tween 20 to your blocking and wash buffers.[4]
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody. A high concentration can lead to non-specific binding.[3][4][17]
Secondary Antibody Non-specific Binding Run a control lane with only the secondary antibody to check for non-specific binding.[4] If necessary, use a pre-adsorbed secondary antibody or switch to a different one.[9]
Inadequate Washing Increase the number and duration of washing steps after antibody incubations. Use a wash buffer containing a detergent like Tween 20.[3][4]
Membrane Drying Ensure the membrane does not dry out at any stage of the process, as this can cause high background.[4]
Contaminated Buffers Prepare fresh buffers, as bacterial growth in buffers can lead to background issues.[13][15]
Problem 3: Non-Specific Bands

The appearance of unexpected bands can complicate the interpretation of your results. Here are some common reasons and how to address them.

Potential Cause Troubleshooting Solution
Primary Antibody Cross-Reactivity The antibody may be recognizing other proteins with similar epitopes. Check the antibody's datasheet for known cross-reactivities. Using a monoclonal antibody can sometimes reduce non-specific bands compared to a polyclonal antibody.[17]
Protein Degradation Prepare fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation.[5][17]
Too Much Protein Loaded Overloading the gel can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[4][12]
High Antibody Concentration Both primary and secondary antibody concentrations being too high can result in non-specific bands. Titrate your antibodies to find the optimal concentration.[3]
Post-Translational Modifications The target protein may have isoforms or post-translational modifications that cause it to run at a different molecular weight.
Sample Contamination Ensure proper handling of gels and buffers to avoid contamination, for instance, from keratin.[13][15]

Experimental Protocols

Detailed Western Blot Protocol for Antigen 85 Detection
  • Sample Preparation:

    • Lyse mycobacterial cells or infected host cells using an appropriate lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of a 12% polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using PVDF, activate the membrane by briefly immersing it in methanol.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[18]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Antigen 85 in blocking buffer. A common starting dilution is 1:1000.[7]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) in blocking buffer. A common starting dilution is 1:2000.[7]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Signal Detection SampleCollection Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA) SampleCollection->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Load Samples Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Ag85) Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 ECL ECL Substrate Incubation Washing2->ECL Imaging Signal Capture (Imaging/Film) ECL->Imaging Analysis Analysis Imaging->Analysis Data Analysis TroubleshootingLogic Start Start Western Blot CheckSignal Signal Check Start->CheckSignal WeakOrNoSignal Weak / No Signal CheckSignal->WeakOrNoSignal No / Weak HighBackground High Background CheckSignal->HighBackground High Background GoodSignal Good Signal CheckSignal->GoodSignal Strong & Clear T1 T1 WeakOrNoSignal->T1 Check Transfer B1 B1 HighBackground->B1 Improve Blocking NonSpecificBands Non-Specific Bands? GoodSignal->NonSpecificBands CleanBlot Clean Blot - Analysis NonSpecificBands->CleanBlot No TroubleshootBands Troubleshoot Non-Specific Bands NonSpecificBands->TroubleshootBands Yes S1 S1 TroubleshootBands->S1 Check for Degradation T2 Optimize Antibody Conc. T1->T2 OK T3 Check Reagents T2->T3 Done B2 Increase Washing B1->B2 Done B3 Titrate Antibodies B2->B3 Done S2 Reduce Protein Load S1->S2 OK S3 Verify Antibody Specificity S2->S3 Done

References

Technical Support Center: Enhancing the Immunogenicity of Ag85-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of Ag85-based vaccines against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor T-Cell Responses

Question: My Ag85A DNA vaccine is inducing only a weak Th1-type cytokine response (IFN-γ, IL-2) in mice. How can I improve this?

Answer: A DNA prime-protein boost strategy has been shown to be highly effective in enhancing Th1-type immune responses. Priming with an Ag85 DNA vaccine followed by a booster injection of purified Ag85 protein formulated with an adjuvant can significantly increase IFN-γ and IL-2 production in spleen cells, often two- to four-fold higher than with DNA vaccination alone.[1][2] This approach also leads to a more sustained T-cell response over time.

Troubleshooting Guide:

  • Verify Protein Quality: Ensure the purified Ag85 protein used for boosting is of high quality, correctly folded, and free of contaminants.

  • Optimize Adjuvant: The choice of adjuvant is critical. While MPL-A has been used, exploring other modern adjuvants like GLA-SE or AS01, known to strongly induce Th1 responses, may be beneficial.[3][4][5]

  • Check DNA Delivery: For DNA priming, ensure efficient delivery. Intramuscular injection is a common route, but electroporation can significantly enhance DNA uptake and subsequent antigen expression, potentially allowing for lower DNA doses.[6]

Question: I am not detecting a significant Ag85-specific CD8+ T-cell response in my mouse model. Is this expected, and how can I enhance it?

Answer: While Ag85 is a potent antigen for inducing CD4+ T-cell responses, inducing a robust Ag85-specific CD8+ T-cell response in mice can be challenging.[2] However, certain strategies can promote CD8+ T-cell activation. Utilizing viral vectors, such as adenoviral or lentiviral vectors, to deliver the Ag85 antigen can facilitate MHC class I presentation and enhance CD8+ T-cell responses.[7][8][9] Additionally, therapeutic vaccination with fusion proteins incorporating other antigens like Rv2660c has shown to enhance CD8+ T-cell responses.[10]

Category 2: Suboptimal Antibody Responses

Question: My subunit Ag85 protein vaccine is generating a strong IgG1 response but a weak IgG2a response in mice, suggesting a Th2 bias. How can I shift the response towards a more protective Th1 phenotype?

Answer: A dominant IgG1 response is characteristic of protein-in-adjuvant immunizations that tend to favor a Th2 response.[1] To promote a Th1-biased response with a higher IgG2a to IgG1 ratio, a DNA prime-protein boost strategy is highly effective.[1] DNA vaccination preferentially induces an IgG2a isotype, and this phenotype is maintained even after a protein boost.

Troubleshooting Guide:

  • Adjuvant Selection: The adjuvant is a key determinant of the Th1/Th2 balance. Adjuvants like CpG oligodeoxynucleotides or GLA-SE are known to be potent inducers of Th1 responses and can be formulated with your Ag85 protein.[4]

  • Fusion Protein Strategy: Fusing Ag85A with antigens known to elicit strong B-cell responses and protective antibodies, such as truncated forms of PstS1, can induce a more balanced Th1/Th2 response and enhance protective humoral immunity.[11]

Category 3: Lack of Protective Efficacy in Challenge Studies

Question: Despite observing good T-cell and antibody responses, my Ag85-based vaccine is not showing significant protection in a M. tuberculosis challenge model. What could be the issue?

Answer: Several factors can contribute to a lack of protection despite apparent immunogenicity.

Troubleshooting Guide:

  • Magnitude and Quality of Immune Response: The sheer magnitude of the IFN-γ response may not be the sole correlate of protection. Polyfunctional T-cells (producing multiple cytokines like IFN-γ, TNF-α, and IL-2) are thought to be more effective. Consider using intracellular cytokine staining and flow cytometry to assess the quality of your T-cell response.[8][10]

  • Route of Immunization: For a respiratory pathogen like M. tuberculosis, inducing a robust immune response in the lungs is critical. If you are using intramuscular or subcutaneous routes, consider mucosal delivery routes like intranasal or pulmonary administration to generate resident memory T-cells in the lungs.[7][12] Novel delivery systems like dissolving microneedles have also shown promise in enhancing skin immunity which can translate to systemic protection.[13]

  • Antigenic Breadth: Relying on a single Ag85 component may not be sufficient to protect against the complexity of M. tuberculosis infection. Creating fusion proteins that include other immunodominant or latency-associated antigens (e.g., ESAT-6, Mtb32, Rv2660c) can broaden the immune response and improve protective efficacy.[7][10][14][15]

  • Challenge Strain Variability: Different strains of M. tuberculosis can vary in their expression and secretion of Ag85B.[16] This could potentially impact the effectiveness of a vaccine targeting this specific antigen. Ensure the challenge strain you are using expresses the target antigen at sufficient levels.

Quantitative Data Summary

Table 1: Enhancement of T-Cell Responses by Different Immunization Strategies

Immunization StrategyAnimal ModelKey FindingsFold Increase vs. ControlReference
Ag85A DNA Prime - Ag85 Protein BoostC57BL/6 MiceIncreased IFN-γ and IL-2 response in spleen2 to 4-fold vs. DNA only[1][2]
Ag85A/B Chimeric DNABALB/c MiceIncreased number of IFN-γ secreting T-cellsSignificantly higher vs. saline/vector[14]
Ad5 vector with Ag85A-Mtb32 fusionC57BL/6 MiceStrong IFN-γ ELISPOT responseStrongest with GSG linker[7]
Ag85B-Rv2660c-MPT70 Fusion ProteinC57BL/6 MiceHigher frequency of polyfunctional CD4+ T-cellsHigher than BCG[10]

Table 2: Impact of Immunization Strategy on Protective Efficacy

Immunization StrategyAnimal ModelChallenge StrainReduction in Bacterial Load (log10 CFU)Reference
Ag85A DNA Prime - Ag85 Protein BoostC57BL/6 MiceM. tuberculosis H37Rv0.73 (vs. control), 0.28 (vs. DNA only)[2]
Ag85A/B Chimeric DNA (100 µg)BALB/c MiceM. tuberculosis H37Rv0.79 (lungs), 0.52 (liver) vs. saline[14]
Ag85A DNA (100 µg)BALB/c MiceM. tuberculosis H37Rv0.45 (lungs), 0.50 (liver) vs. saline[14]

Key Experimental Protocols

DNA Prime-Protein Boost Immunization
  • Priming: Administer 50-100 µg of plasmid DNA encoding the Ag85 antigen intramuscularly (i.m.) into the tibialis anterior muscle of mice. Repeat immunization two or three times at 2-3 week intervals.

  • Boosting: 2-4 weeks after the final DNA immunization, administer a booster injection of 30-100 µg of purified Ag85 protein. The protein should be emulsified in an adjuvant (e.g., MPL-A in a squalene-in-water emulsion). Administer the boost subcutaneously (s.c.) at the base of the tail.

  • Immune Response Analysis: Spleens can be harvested 2-3 weeks post-boost for analysis of T-cell responses by ELISpot or intracellular cytokine staining. Serum can be collected for antibody analysis by ELISA.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
  • Plate Coating: Coat 96-well nitrocellulose plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Prepare a single-cell suspension from the spleens of immunized mice. Wash and resuspend cells in complete RPMI-1640 medium. Add 2-5 x 10^5 cells per well.

  • Antigen Stimulation: Add purified Ag85 protein (e.g., 10 µg/mL) to the wells to restimulate antigen-specific T-cells. Use medium alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.

  • Incubation: Incubate plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase. Finally, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Count the spots using an automated ELISpot reader. Each spot represents an individual IFN-γ secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Stimulation: Prepare splenocytes as for ELISpot. Stimulate 1-2 x 10^6 cells with Ag85 protein (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours.

  • Surface Staining: Wash the cells and stain for surface markers such as CD3, CD4, and CD8 using fluorescently-conjugated antibodies.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain for intracellular cytokines such as IFN-γ, TNF-α, and IL-2 using fluorescently-conjugated antibodies.

  • Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines or combinations of cytokines.

Visualizations

experimental_workflow cluster_priming Priming Phase cluster_boosting Boosting Phase cluster_analysis Analysis Phase pDNA Ag85 Plasmid DNA IM Intramuscular Injection (e.g., Tibialis Anterior) pDNA->IM Protein Purified Ag85 Protein + Adjuvant (e.g., MPL-A) IM->Protein 2-4 Weeks SC Subcutaneous Injection (e.g., Base of Tail) Protein->SC Spleen Harvest Spleen & Serum SC->Spleen 2-3 Weeks ELISpot IFN-γ ELISpot Spleen->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Spleen->ICS ELISA Antibody Titer ELISA Spleen->ELISA

Caption: DNA Prime-Protein Boost Experimental Workflow.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell (Th1) Ag85 Ag85 Subunit Vaccine + Adjuvant (e.g., TLR4 agonist) TLR4 TLR4 Ag85->TLR4 Activation MHCII_Peptide MHC-II + Ag85 Peptide Ag85->MHCII_Peptide Processing & Presentation MHCII MHC-II TLR4->MHCII Upregulates TCR TCR MHCII_Peptide->TCR Recognition Th1 Th1 Differentiation TCR->Th1 IFNg IFN-γ Production Th1->IFNg

Caption: Adjuvant-Mediated Th1 Response Pathway.

troubleshooting_logic Start Low Vaccine Efficacy Q1 Is the T-cell response weak? Start->Q1 S1 Implement DNA Prime-Protein Boost Consider stronger adjuvants (GLA-SE) Use electroporation for DNA delivery Q1->S1 Yes Q2 Is there a Th2 bias (High IgG1)? Q1->Q2 No End Improved Efficacy S1->End S2 Use DNA Prime-Protein Boost Select Th1-polarizing adjuvant (CpG) Q2->S2 Yes Q3 Is protection poor despite good immunogenicity? Q2->Q3 No S2->End S3 Switch to mucosal delivery route (intranasal) Create fusion protein with other antigens Assess for polyfunctional T-cells Q3->S3 Yes Q3->End No S3->End

Caption: Troubleshooting Logic for Low Vaccine Efficacy.

References

Technical Support Center: Overcoming Low Expression Levels of Recombinant Ag85A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expression of recombinant Mycobacterium tuberculosis antigen Ag85A in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is my expression of recombinant Ag85A so low?

A1: Low expression of recombinant Ag85A in E. coli is a common issue that can be attributed to several factors. These include, but are not limited to, codon bias between the M. tuberculosis gene and the E. coli expression host, the potential toxicity of the Ag85A protein to the bacterial cells, improper protein folding leading to the formation of insoluble inclusion bodies, and suboptimal culture conditions.

Q2: What is codon optimization and can it improve Ag85A expression?

A2: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli. This can significantly enhance translational efficiency and, consequently, the yield of the recombinant protein.[1][2] Studies have shown that optimizing the codons of mycobacterial antigens like Ag85A and the closely related Ag85B can lead to a dramatic increase in protein expression.[1]

Q3: Which E. coli strain is best for expressing Ag85A?

A3: The BL21(DE3) strain and its derivatives are widely used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to minimize protein degradation.[3][4] For potentially toxic proteins, strains with tighter control over basal expression, such as BL21(DE3)pLysS, are recommended.[5] The Rosetta strain, a derivative of BL21(DE3), contains a plasmid with tRNAs for codons that are rare in E. coli but common in eukaryotes, which can also be beneficial for expressing genes from organisms with different codon biases.[3][6]

Q4: My Ag85A is expressed, but it's all in the insoluble fraction. What can I do?

A4: The formation of insoluble inclusion bodies is a frequent challenge.[7] To improve the solubility of Ag85A, you can try several strategies:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.[2][6][8]

  • Reduce the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can decrease the rate of protein expression and reduce aggregation.[8]

  • Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Thioredoxin (Trx) or Maltose-Binding Protein (MBP), to the N-terminus of Ag85A can improve its solubility.[7][9][10]

Q5: What is the expected molecular weight of recombinant Ag85A?

A5: The mature Ag85A protein has a molecular weight of approximately 30-32 kDa.[11] If you are using a fusion tag, the observed molecular weight on an SDS-PAGE gel will be higher. For example, a His-tagged Ag85A will have a slightly higher molecular weight, while a Trx-tagged version will be significantly larger.

Troubleshooting Guides

Issue 1: No or Very Low Expression of Ag85A

This guide will walk you through a series of steps to diagnose and resolve the lack of Ag85A expression.

cluster_start Start: No/Low Ag85A Expression cluster_verification Plasmid Verification cluster_optimization Expression Optimization cluster_culture Culture Condition Optimization cluster_analysis Analysis cluster_end Outcome start Verify Plasmid Construct seq Sequence the plasmid to confirm the Ag85A gene is in-frame and free of mutations. start->seq digest Perform a restriction digest to confirm the correct insert size. start->digest codon Codon Optimize Ag85A Gene for E. coli Expression seq->codon If sequence is correct but expression is still low digest->codon If digest is correct but expression is still low host Test Different E. coli Expression Strains (e.g., BL21(DE3)pLysS, Rosetta) codon->host promoter Ensure a Strong, Inducible Promoter is Used (e.g., T7) host->promoter induction Optimize IPTG Concentration and Induction Time promoter->induction temp Lower Induction Temperature (e.g., 16-25°C) induction->temp media Test Different Growth Media (e.g., LB, TB) temp->media sds Analyze total cell lysate via SDS-PAGE media->sds western Perform Western Blot with anti-His or anti-Ag85A antibody success Successful Ag85A Expression western->success If protein is detected sds->western If no clear band is visible

Caption: Troubleshooting workflow for no or low Ag85A expression.

Issue 2: Ag85A is Expressed as Insoluble Inclusion Bodies

This guide provides steps to improve the solubility of your recombinant Ag85A.

cluster_start Start: Insoluble Ag85A Expression cluster_culture Modify Culture Conditions cluster_construct Modify Expression Construct cluster_refolding Downstream Processing cluster_analysis Analysis cluster_end Outcome start Confirm Insoluble Expression (Soluble/Insoluble Fractionation) temp Lower Induction Temperature (16-25°C) start->temp refold Purify Inclusion Bodies and Perform On-Column or Dialysis Refolding start->refold If optimization fails or is not possible iptg Reduce IPTG Concentration (0.1-0.5 mM) temp->iptg time Shorten Induction Time iptg->time sds_analysis Analyze Soluble Fraction via SDS-PAGE/Western Blot time->sds_analysis After re-running expression tag Add a Solubility-Enhancing Fusion Tag (e.g., Trx, MBP) chaperone Co-express with Chaperones (e.g., GroEL/ES) tag->chaperone chaperone->sds_analysis After re-cloning and expression success Soluble Ag85A Expression refold->success sds_analysis->tag If still insoluble sds_analysis->success If soluble protein is detected

Caption: Troubleshooting workflow for insoluble Ag85A expression.

Data Presentation

Table 1: Impact of Codon Optimization on Recombinant Ag85A and Ag85B Expression in E. coli

GeneCodon UsageExpression SystemYield (mg/L)Fold IncreaseReference
Ag85AWild-typepTrcHisB in TOP1016-[1]
Ag85AOptimizedpTrcHisB in TOP10~64-964-6x[1]
Ag85BWild-typepTrcHisB in TOP10<0.5-[1]
Ag85BOptimized (5 codons)pTrcHisB in TOP10~2754x[1]
Ag85BOptimized (Synthetic Gene)pRSETB (T7 promoter) in JM109(DE3)>250>500x[1]

Table 2: Effect of Culture Scale-Up and Fusion Tag on Soluble Ag85B Yield

ProteinCulture MethodBiomass (g/L wet weight)Purified Chimeric Protein (mg/L)Purified Mature Protein (mg/L)Reference
Trx-Ag85BShaken Flask19.53016[7]
Trx-Ag85B3L Bioreactor355027[7]

Experimental Protocols

Protocol 1: Codon Optimization of Ag85A Gene
  • Obtain the wild-type Ag85A gene sequence: Retrieve the nucleotide sequence for fbpA (Ag85A) from a public database like NCBI.

  • Analyze codon usage: Use online tools or software to compare the codon usage of the wild-type Ag85A gene with the codon usage frequency of highly expressed genes in E. coli K-12.[12]

  • Identify rare codons: Pinpoint codons in the Ag85A sequence that are infrequently used in E. coli.[13]

  • Design the optimized sequence: Replace the rare codons with codons that are frequently used in E. coli for the same amino acid. Also, consider optimizing the GC content and avoiding mRNA secondary structures, especially near the ribosome binding site.[14]

  • Gene synthesis: Synthesize the newly designed, codon-optimized Ag85A gene commercially.

  • Cloning: Clone the synthetic gene into your desired E. coli expression vector (e.g., pET series).

Protocol 2: Induction of Ag85A Expression in E. coli BL21(DE3)
  • Prepare starter culture: Inoculate a single colony of BL21(DE3) transformed with your Ag85A expression plasmid into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[15]

  • Inoculate main culture: The next morning, inoculate 500 mL of LB broth (with antibiotic) in a 2L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow cells: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase).[8][16]

  • Collect pre-induction sample: Aseptically remove a 1 mL aliquot of the culture. Centrifuge at max speed for 1 minute, discard the supernatant, and freeze the cell pellet at -20°C. This will serve as your uninduced control.[17]

  • Induce expression: Add IPTG to a final concentration of 0.1-1.0 mM. For optimizing solubility, it is often best to start with a lower concentration (e.g., 0.5 mM) and a lower temperature.[8][18]

  • Incubate post-induction: Continue to incubate the culture. For standard expression, this is typically 3-4 hours at 37°C. For improved solubility, reduce the incubator temperature to 16-25°C and incubate for 12-16 hours (overnight).[6][16]

  • Harvest cells: After the induction period, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Store pellet: Discard the supernatant and store the cell pellet at -80°C until ready for lysis and purification.

Protocol 3: Analysis of Soluble and Insoluble Protein Fractions
  • Cell Lysis: Resuspend the cell pellet from a 1 mL culture sample in 100 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Incubate on ice for 30 minutes, then sonicate on ice to ensure complete lysis.

  • Total Cell Lysate Sample: Take a 20 µL aliquot of the sonicated lysate and mix it with 20 µL of 2x SDS-PAGE loading buffer. This represents the total protein expression.

  • Separation of Fractions: Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C.[19]

  • Soluble Fraction: Carefully collect the supernatant. Take a 20 µL aliquot and mix it with 20 µL of 2x SDS-PAGE loading buffer. This is the soluble fraction.[20]

  • Insoluble Fraction: Discard any remaining supernatant. Wash the pellet with 100 µL of lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet directly in 40 µL of 1x SDS-PAGE loading buffer. This is the insoluble fraction (containing inclusion bodies).[19][21]

  • SDS-PAGE Analysis: Boil all three samples (total, soluble, and insoluble) for 5-10 minutes. Load equal volumes onto an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an appropriate antibody (e.g., anti-His tag or anti-Ag85A) to visualize the distribution of your recombinant Ag85A.

References

Technical Support Center: Improving the Stability of Ag85 for Diagnostic Kit Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing the Mycobacterium tuberculosis Antigen 85 (Ag85) complex for use in diagnostic applications. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance the reliability and shelf-life of your Ag85-based diagnostic kits.

Frequently Asked Questions (FAQs)

Q1: What is the Ag85 complex and why is it a critical component in tuberculosis (TB) diagnostics?

A: The Antigen 85 (Ag85) complex consists of three major secreted proteins of Mycobacterium tuberculosis: Ag85A, Ag85B, and Ag85C.[1][2] These proteins are mycolyltransferases essential for the synthesis of the mycobacterial cell wall.[2][3] They are highly immunogenic, eliciting strong T-cell and antibody responses in infected individuals, making them excellent biomarkers for TB.[4][5][6] Their presence in patient samples is a strong indicator of active TB infection, and they are frequently used as target antigens in immunoassays like ELISA for TB diagnosis.[7][8]

Q2: What are the primary stability challenges encountered with recombinant Ag85 proteins?

A: The primary stability challenges for recombinant Ag85 proteins in a diagnostic kit context are physical and chemical instability.

  • Aggregation: Proteins, including Ag85, have a tendency to self-associate and form soluble or insoluble aggregates, especially at high concentrations or under stress conditions like improper pH or temperature.[9][10][11] Aggregation can mask antibody-binding epitopes, leading to a loss of signal and reduced diagnostic sensitivity.

  • Denaturation: The protein can unfold, losing its specific three-dimensional structure required for antibody recognition. This can be triggered by extreme pH, temperature fluctuations, or interaction with surfaces (e.g., microplate wells or storage vials).[10]

  • Chemical Degradation: Processes like oxidation or deamidation can alter the protein's structure and function over time, reducing its shelf-life.[12][13]

  • Surface Adsorption: Proteins can be lost from solution by adsorbing to the surfaces of storage containers, especially at low concentrations, which is a common issue for potent antigens used in sensitive assays.[12]

Q3: How do storage conditions like temperature and pH affect Ag85 stability?

A: Temperature and pH are critical factors that significantly influence protein stability.

  • Temperature: Elevated temperatures increase the rate of chemical degradation and can cause proteins to unfold and aggregate.[11][14] While freezing is often used for long-term storage, repeated freeze-thaw cycles can also induce aggregation and denaturation.[4] For optimal long-term stability, storage at -80°C is generally recommended.

  • pH: Every protein has an isoelectric point (pI) at which its net charge is zero, often leading to minimum solubility and maximum aggregation.[11] Formulating Ag85 in a buffer with a pH away from its pI is crucial. Extreme pH levels can also cause irreversible denaturation by altering the protein's charge distribution and disrupting its structure.[10][15]

Troubleshooting Guide

Problem: My purified Ag85 is precipitating out of solution during storage.

Possible Cause Troubleshooting Step
Buffer pH is near the protein's isoelectric point (pI). Determine the pI of your specific Ag85 isoform and adjust the buffer pH to be at least 1-2 units away. Generally, higher net charge leads to lower aggregation propensity.[11]
High protein concentration. Reduce the working concentration of the protein. If a high concentration is necessary, screen for stabilizing excipients.
Improper storage temperature. Avoid storing at 4°C for extended periods. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Minimize freeze-thaw cycles.
Buffer composition is not optimal. Perform a buffer screening experiment. Test different buffer types (e.g., phosphate (B84403), citrate (B86180), Tris) and ionic strengths. Sometimes, higher salt concentrations can shield charges and reduce aggregation.

Problem: The diagnostic signal (e.g., ELISA OD) decreases over the shelf-life of the kit.

Possible Cause Troubleshooting Step
Protein denaturation or aggregation. Add stabilizing excipients to the formulation buffer. Common stabilizers include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and amino acids (arginine, glycine).[13][16]
Surface adsorption to the microplate or vial. Incorporate a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 at a low concentration (e.g., 0.01-0.05%) in the formulation buffer. Surfactants compete with the protein for surface binding sites.[11][13]
Oxidation of sensitive amino acid residues. If your formulation includes components that can generate reactive oxygen species (e.g., some surfactants), consider adding an antioxidant like methionine.[11][12] Exclude air from the headspace of storage vials by overlaying with an inert gas like argon or nitrogen.[17]
Protease contamination. Ensure high purity of the final Ag85 product. Add a protease inhibitor cocktail during the final formulation steps if contamination is suspected.[10]

Problem: There is high batch-to-batch variability in my Ag85 stability.

Possible Cause Troubleshooting Step
Inconsistent purification protocol. Standardize every step of the expression and purification process. Ensure consistent buffer compositions, chromatography conditions, and handling procedures.
Lack of quality control (QC) for each batch. Implement rigorous QC checks on each new batch of purified Ag85. This should include concentration measurement, purity analysis (SDS-PAGE), and an aggregation assessment (e.g., dynamic light scattering or size-exclusion chromatography).
Variability in formulation. Prepare formulation buffers from fresh, high-quality reagents. Double-check pH and final concentrations of all components before adding the protein.

Quantitative Data Summary

The stability of Ag85 is governed by the principles of protein chemistry. The following tables summarize quantitative data and general guidelines for selecting formulation conditions.

Table 1: Influence of pH and Temperature on Protein Stability

ParameterConditionGeneral Effect on StabilityRationale
pH pH ≈ Isoelectric Point (pI)Decreased Stability Minimal electrostatic repulsion between molecules, leading to increased aggregation.[11]
pH 1-2 units above/below pIIncreased Stability High net molecular charge (positive or negative) increases intermolecular repulsion, preventing aggregation.
Extreme pH (<4 or >9)Decreased Stability Can cause irreversible denaturation by disrupting salt bridges and hydrogen bonds.[10]
Temperature 2-8°CSuitable for short-term storage (days to weeks).Slows down most degradation processes, but aggregation can still occur.
-20°CSuitable for medium-term storage (weeks to months).Potential for cryo-concentration in unfrozen liquid micro-pockets can promote aggregation.
-80°COptimal for long-term storage. Vitrifies the sample, significantly reducing molecular mobility and slowing all degradation pathways.[10]
Freeze-Thaw CyclesDecreased Stability Ice crystal formation and solute concentration changes during freezing and thawing can denature proteins.[4]

Table 2: Common Stabilizing Excipients for Protein Formulations

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol5-10% (w/v) or 200-300 mMPreferential Exclusion: Stabilizers are excluded from the protein surface, which preferentially hydrates the protein, keeping it folded and stable. They also form a glassy matrix during freezing (vitrification), preventing aggregation.[13]
Amino Acids Arginine, Glycine, Proline50-250 mMAct as aggregation suppressors by binding to hydrophobic patches on the protein surface or increasing the solubility of unfolded states.[16]
Surfactants Polysorbate 20/80 (Tween-20/80)0.01 - 0.1% (v/v)Prevent surface-induced aggregation and adsorption by competitively binding to interfaces (air-water, solid-water).[11][13]
Buffers Phosphate, Citrate, Histidine, Tris10-50 mMMaintain a constant pH to ensure the protein remains in a stable and soluble state.[13]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol uses a 96-well plate format to rapidly screen multiple buffer conditions by monitoring turbidity.

  • Prepare Buffer Stocks: Create a range of buffers varying in pH (e.g., citrate pH 5.0-6.0, phosphate pH 6.5-7.5, Tris pH 8.0-8.5) and ionic strength (e.g., by adding 0, 50, 150, 300 mM NaCl).

  • Protein Preparation: Dialyze your purified Ag85 into a low-salt, neutral buffer (e.g., 10 mM phosphate, pH 7.2) to prepare it for screening. Adjust the concentration to a working stock of 1-2 mg/mL.

  • Plate Setup: In a clear, 96-well microplate, add 180 µL of each unique buffer condition to separate wells.

  • Initiate Experiment: Add 20 µL of the Ag85 stock solution to each well for a final concentration of 0.1-0.2 mg/mL. Mix gently by pipetting.

  • Incubation and Monitoring:

    • Take an initial absorbance reading at 350 nm (A350) on a plate reader. This measures turbidity, an indicator of insoluble aggregates.[9]

    • Seal the plate to prevent evaporation and incubate under desired stress conditions (e.g., 37°C with gentle shaking).

    • Measure A350 at regular time points (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Plot the change in A350 over time for each condition. The conditions that show the smallest increase in turbidity are the most stabilizing.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is specific for detecting the formation of β-sheet-rich amyloid fibrils, a common type of aggregate.[9]

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in water. Store protected from light.

    • Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.2).

  • Sample Preparation: Prepare samples of Ag85 that have been subjected to stress conditions (e.g., incubation with agitation) alongside a native (non-stressed) control. Adjust protein concentration to 0.1 mg/mL.

  • Assay Procedure:

    • In a black, 96-well fluorescence plate, add 180 µL of the 25 µM ThT working solution to each well.

    • Add 20 µL of your Ag85 sample or control to the wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the signal.

    • Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[9]

  • Data Analysis: A significant increase in fluorescence intensity in the stressed samples compared to the native control indicates the formation of amyloid-like fibrils.

Visualizations: Workflows and Logical Relationships

Stability_Optimization_Workflow cluster_prep 1. Protein Preparation cluster_screen 2. Formulation Screening cluster_stress 3. Stability Assessment cluster_final 4. Final Formulation Expression Expression & Purification QC1 Initial QC (Purity, Concentration) Expression->QC1 BufferScreen Buffer Screening (pH, Ionic Strength) QC1->BufferScreen ExcipientScreen Excipient Screening (Sugars, Amino Acids, Surfactants) BufferScreen->ExcipientScreen Stress Accelerated Stress Testing (Thermal, Mechanical) ExcipientScreen->Stress Assay Aggregation Assays (Turbidity, DLS, ThT) Stress->Assay Activity Functional Assay (ELISA) Stress->Activity Optimize Optimize Lead Formulation Activity->Optimize RealTime Real-Time Stability Study Optimize->RealTime

Caption: Workflow for optimizing the formulation and stability of Ag85.

Troubleshooting_Aggregation Start Problem: Ag85 is Aggregating CheckpH Is buffer pH 1-2 units from pI? Start->CheckpH CheckConc Is protein concentration > 1 mg/mL? CheckpH->CheckConc  Yes Sol_pH Action: Adjust buffer pH CheckpH->Sol_pH No   CheckFreeze Are you performing repeated freeze-thaw cycles? CheckConc->CheckFreeze No   Sol_Conc Action: Lower concentration or add excipients CheckConc->Sol_Conc  Yes CheckExcipients Does formulation contain stabilizers? CheckFreeze->CheckExcipients No   Sol_Freeze Action: Make single-use aliquots and store at -80°C CheckFreeze->Sol_Freeze  Yes CheckExcipients->Start No, need more help Sol_Excipients Action: Screen for stabilizers (sugars, amino acids, surfactants) CheckExcipients->Sol_Excipients No  

Caption: Decision tree for troubleshooting Ag85 protein aggregation.

Factors_Influencing_Stability cluster_intrinsic cluster_extrinsic cluster_environmental center Ag85 Stability Seq Amino Acid Sequence center->Seq pI Isoelectric Point (pI) center->pI pH pH & Buffer center->pH Ionic Ionic Strength center->Ionic Excipients Excipients (Sugars, Surfactants) center->Excipients Concentration Protein Concentration center->Concentration Temp Temperature (Storage, Freeze-Thaw) center->Temp Agitation Mechanical Stress (Shaking, Agitation) center->Agitation Surface Surface Interactions (Adsorption) center->Surface

Caption: Key factors that influence the stability of Ag85 protein.

References

Technical Support Center: Ag85 Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Antigen 85 (Ag85) inhibitor screening assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Ag85 inhibitor screening experiments.

Question Answer & Troubleshooting Steps
1. Why am I observing low or no Ag85 enzymatic activity? Low or no enzymatic activity can stem from several factors. Systematically check the following: • Improper Enzyme Storage and Handling: The Ag85 proteins, like many enzymes, are sensitive to storage conditions. Store them at the recommended temperature (typically -20°C or -80°C) in appropriate buffers, potentially containing cryoprotectants like glycerol. Avoid multiple freeze-thaw cycles, which can denature the enzyme.[1] • Suboptimal Assay Conditions: Ensure your assay buffer pH and temperature are optimal for Ag85 activity. Most mycobacterial enzyme assays are performed at 37°C.[1] Significant deviations can reduce enzyme activity. The optimal pH can vary depending on the specific Ag85 isoform and the assay format, but a moderately acidic to neutral pH is generally a good starting point. • Inactive Enzyme: The enzyme preparation may have lost activity. If possible, test the enzyme activity with a known substrate and compare it to a fresh batch of the enzyme.
2. What is causing high background signals in my fluorescence-based assay? High background fluorescence can obscure the true signal from the enzymatic reaction. Consider these potential causes: • Autofluorescent Compounds: Test compounds themselves may be inherently fluorescent at the excitation and emission wavelengths used. Run a control well containing the compound but no enzyme to measure its intrinsic fluorescence. • Substrate Instability: The fluorogenic substrate may be unstable and hydrolyze spontaneously. Always prepare substrate solutions fresh and protect them from light.[1] • Contaminated Plates or Buffers: Use black, clear-bottom microplates for fluorescence assays to minimize background. Ensure all buffers are prepared with high-purity water and are filtered if necessary.[1]
3. My results show high variability between replicates. What should I do? Inconsistent results can compromise the reliability of your screening data. Here are common causes and solutions: • Incomplete Mixing: Ensure all reaction components are thoroughly mixed before starting the measurement. Insufficient mixing can lead to non-uniform reaction rates. • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants. To mitigate this, avoid using the outer wells or fill them with sterile water or buffer to maintain humidity.[1] • Temperature Gradients: Uneven heating across the microplate can cause variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature before adding the final reagent to start the reaction.
4. How can I identify and avoid false-positive hits? False positives are a significant challenge in high-throughput screening. Here are some strategies to identify and minimize them: • Counter-Screening: Screen hits against unrelated enzymes to check for non-specific inhibition. • Assay Interference Checks: Test if the compound interferes with the assay technology itself (e.g., quenching fluorescence, absorbing light at the detection wavelength). • Dose-Response Curves: True inhibitors will typically show a dose-dependent effect. A lack of a clear dose-response relationship can be a red flag. • Rule of Five: While not a direct measure of false positivity, applying Lipinski's rule of five can help filter out compounds with poor drug-like properties that may be more prone to non-specific interactions.[2][3]
5. My inhibitor shows good enzymatic activity but poor whole-cell activity. Why? This is a common issue in drug discovery. Several factors could be at play: • Cell Wall Permeability: The highly impermeable mycolic acid-rich cell wall of Mycobacterium tuberculosis can prevent compounds from reaching their intracellular target.[4] • Efflux Pumps: The bacterium may actively pump the inhibitor out of the cell. • Compound Stability: The compound may be unstable in the culture medium or metabolized by the bacteria. • Target Vulnerability: The targeted enzyme may not be essential for bacterial growth under the specific in-vitro conditions, or the bacterium may have compensatory pathways.

Data Presentation: Ag85 Inhibitor Activity

The following table summarizes the inhibitory activities of selected compounds against the Ag85 complex and M. tuberculosis.

Inhibitor Target(s) Inhibition Value Value Type Notes
Ebselen (B1671040)Ag85A, Ag85B, Ag85C63 nMKᵢ (for Ag85C)A potent covalent, allosteric inhibitor of all three Ag85 isoforms.[5][6][7][8]
EbselenM. tuberculosis20 µg/mLMICDemonstrates whole-cell activity.[6][9]
I3-AG85Ag85C (binds), likely inhibits all isoformsNot specified-Inhibits TDM synthesis in M. tuberculosis.[10]
I3-AG85M. tuberculosis (drug-susceptible & resistant strains)Identical for bothMICShows activity against both drug-susceptible and resistant strains.[10]
Cyclipostin 7β (CyC7β)Ag85C43 ± 3 µMIC₅₀Covalently binds to the catalytic Ser124 residue.[1]
Cyclipostin 8β (CyC8β)Ag85C15 ± 5 µMIC₅₀The most efficient inhibitor among the tested Cyclipostins.[1]
Cyclipostin 17 (CyC17)Ag85C98 ± 6 µMIC₅₀Covalently binds to the catalytic Ser124 residue.[1]
Ethyl-3-phenoxybenzyl-butylphosphonateMycolyltransferase2.0 µMIC₅₀Used as a starting inhibitor for computational screening.[2][3]
6-azido-trehaloseAg85 enzymes200 µg/mlMICShows weak inhibition of mycobacterial growth.[9]

Experimental Protocols & Methodologies

Detailed methodologies for key Ag85 inhibitor screening assays are provided below.

Fluorescence-Based Ag85C Inhibition Assay

This assay measures the mycolyltransferase activity of Ag85C using a fluorogenic substrate.

Principle: The assay utilizes resorufin (B1680543) butyrate (B1204436) as an acyl donor and trehalose (B1683222) as the acyl acceptor. Ag85C catalyzes the transfer of the butyrate group to trehalose, releasing the fluorescent molecule resorufin. The increase in fluorescence is proportional to enzyme activity.

Materials:

  • Purified recombinant Ag85C

  • Resorufin butyrate (stock solution in DMSO)

  • Trehalose

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Test compounds dissolved in DMSO

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • Prepare Reagents:

    • Dilute Ag85C to the desired working concentration in Assay Buffer.

    • Prepare a solution of trehalose in Assay Buffer (e.g., 4 mM).

    • Prepare a working solution of resorufin butyrate in Assay Buffer (e.g., 100 µM).

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup (per well):

    • Add 2 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 48 µL of a master mix containing Ag85C and trehalose in Assay Buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the resorufin butyrate working solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence at 37°C in kinetic mode for a set period (e.g., 30 minutes).

    • Alternatively, for an endpoint assay, stop the reaction after a fixed time and read the fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Colorimetric Whole-Cell Inhibition Assay (Resazurin Microtiter Assay - REMA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis by measuring cell viability.

Principle: Resazurin (B115843) (blue and non-fluorescent) is a cell viability indicator that is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC or similar

  • Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Plate sealer

Procedure:

  • Prepare Inoculum:

    • Grow M. tuberculosis to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, then dilute it (e.g., 1:20) in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to each well of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform a 2-fold serial dilution across the plate.

    • Include a drug-free well (positive control for growth) and a well with media only (negative control for contamination).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-10 days.

  • Add Indicator:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 16-24 hours.

  • Read Results:

    • Visually assess the color change in the wells. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Visualizations

Mycolic Acid Biosynthesis Pathway and the Role of Ag85

The Ag85 complex plays a crucial, terminal role in the biosynthesis of the mycobacterial cell wall. It is responsible for the transfer of mycolic acids to arabinogalactan (B145846) (forming the essential mycolyl-arabinogalactan-peptidoglycan complex) and to another molecule of trehalose monomycolate (TMM) to form trehalose dimycolate (TDM), also known as cord factor.[1][10][11]

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C₁₆-C₂₆ Acyl-CoA Pks13 Pks13 FAS_II->Pks13 Meromycolic Acid TMM Trehalose Monomycolate (TMM) Pks13->TMM Mycolic Acid Transfer Ag85 Ag85 Complex (Ag85A, B, C) Mycolyltransferase TMM->Ag85 Substrate TMM->Ag85 Acceptor/Substrate TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP AG Arabinogalactan (AG) AG->Ag85 Acceptor Inhibitor Inhibitors (e.g., Ebselen, I3-AG85) Inhibitor->Ag85

Caption: Role of the Ag85 complex in the final steps of mycolic acid processing.

General Workflow for Ag85 Inhibitor Screening

A typical workflow for identifying and validating Ag85 inhibitors involves a multi-step process, starting from a large-scale primary screen and progressing to more detailed secondary and whole-cell assays.

Screening_Workflow cluster_0 Screening & Hit Identification cluster_1 Hit Validation cluster_2 Lead Optimization PrimaryScreen Primary Screen (e.g., Fluorescence Assay) HitSelection Hit Selection PrimaryScreen->HitSelection Initial Hits HitSelection->PrimaryScreen No Activity DoseResponse Dose-Response & IC₅₀ Determination HitSelection->DoseResponse Confirmed Activity CounterScreen Counter-Screening (Assay Specificity) DoseResponse->CounterScreen CounterScreen->DoseResponse Non-specific / False Positive WholeCell Whole-Cell Assay (e.g., REMA for MIC) CounterScreen->WholeCell Specific Hits WholeCell->DoseResponse Inactive in Cells ValidatedHit Validated Hit WholeCell->ValidatedHit Cell-Active Hits

Caption: A logical workflow for Ag85 inhibitor screening and validation.

References

Validation & Comparative

Validating Antigen 85 as a Drug Target for New TB Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets to combat the global tuberculosis (TB) epidemic.[1][2] The mycobacterial cell wall, a complex and unique structure, presents a rich source of potential targets for new therapeutic agents.[3] Among these, the Antigen 85 (Ag85) complex has garnered significant attention due to its essential role in the biosynthesis of the mycobacterial cell wall. This guide provides a comparative analysis of Ag85 as a drug target, evaluating its potential against alternative targets and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Antigen 85 Complex: A Pivotal Role in Cell Wall Synthesis

The Ag85 complex consists of three homologous and abundantly secreted proteins: Ag85A, Ag85B, and Ag85C.[4] These proteins are mycolyltransferases that catalyze the final step in the biosynthesis of trehalose (B1683222) dimycolate (TDM), a key component of the mycobacterial cord factor, and the mycolylation of arabinogalactan, which anchors the mycolic acid layer to the cell wall.[4][5] This function is critical for maintaining the structural integrity and low permeability of the cell wall, which are essential for the survival and virulence of Mtb.[3] By targeting the Ag85 complex, it is possible to disrupt cell wall formation, leading to bacterial cell death.

The rationale for targeting the Ag85 complex is further supported by the fact that these enzymes are secreted, making them more accessible to extracellular drugs and potentially circumventing common resistance mechanisms like drug efflux pumps.[6]

Performance of Antigen 85 Inhibitors

Several inhibitors of the Ag85 complex have been identified and characterized. This section focuses on two prominent examples, Ebselen (B1671040) and I3-AG85, and compares their performance with inhibitors of other validated TB drug targets, namely InhA and DprE1.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of selected inhibitors against their respective targets and M. tuberculosis.

TargetInhibitorMtb StrainMIC (µg/mL)IC50 (µM)
Antigen 85C EbselenDrug-sensitive & MDR20>100 (against Ag85C)
Antigen 85C I3-AG85H37Rv (drug-susceptible)>100 µMNot Available
MDR/XDR strainsIdentical to H37RvNot Available
InhA GSK138H37Rv1 µM0.04
InhA NITD-916H37Rv0.33 µMNot Available
MDR strains0.04 - 0.16 µMNot Available
DprE1 BTZ-043Erdman0.008Not Available

Alternative Drug Targets in Tuberculosis Therapy

While Ag85 presents a promising target, other essential mycobacterial enzymes are also being actively investigated for the development of new anti-TB drugs. Here, we briefly compare two such targets: InhA and DprE1.

  • InhA (Enoyl-ACP reductase): A key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Isoniazid, a first-line anti-TB drug, indirectly inhibits InhA after being activated by the catalase-peroxidase KatG.[7] Direct inhibitors of InhA, such as GSK138 and NITD-916, have been developed to overcome resistance associated with KatG mutations.[3][7][8]

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): An essential enzyme involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[9] DprE1 inhibitors, such as BTZ-043, have shown potent bactericidal activity against Mtb.[10]

Signaling Pathways and Experimental Workflows

To visualize the role of Antigen 85 and the mechanism of its inhibition, the following diagrams have been generated.

Antigen_85_Pathway TMM1 Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex (Ag85A, B, C) TMM1->Ag85 TMM2 Trehalose Monomycolate (TMM) TMM2->Ag85 AG Arabinogalactan (AG) AG->Ag85 TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM mAG Mycolyl-Arabinogalactan (mAG) Ag85->mAG CellWall Mycobacterial Cell Wall Integrity TDM->CellWall mAG->CellWall Inhibitor Ag85 Inhibitors (e.g., Ebselen, I3-AG85) Inhibitor->Ag85

Caption: The Antigen 85 complex catalyzes the formation of TDM and mAG, crucial for cell wall integrity.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Validation Assay Mycolyltransferase Assay IC50 Determine IC50 Assay->IC50 MtbCulture M. tuberculosis Culture MIC Determine MIC MtbCulture->MIC AnimalModel Animal Model of TB Efficacy Evaluate Efficacy AnimalModel->Efficacy

Caption: Workflow for validating Antigen 85 inhibitors, from in vitro assays to in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Mycolyltransferase Assay (Colorimetric)

This assay measures the mycolyltransferase activity of the Ag85 complex by quantifying the amount of trehalose produced.

Materials:

  • Purified recombinant Ag85 protein

  • Trehalose monomycolate (TMM) substrate

  • Trehalase

  • Glucose oxidase

  • Peroxidase

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the Ag85 enzyme, TMM substrate, and the test inhibitor at various concentrations in an appropriate buffer.

  • Incubate the mixture to allow the mycolyltransferase reaction to proceed, resulting in the formation of trehalose dimycolate (TDM) and free trehalose.

  • Stop the reaction and add trehalase to hydrolyze the liberated trehalose into glucose.

  • Add glucose oxidase, peroxidase, and ABTS. The glucose oxidase will oxidize glucose, producing hydrogen peroxide, which is then used by the peroxidase to oxidize ABTS, resulting in a colored product.

  • Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of trehalose produced and thus to the Ag85 activity.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

M. tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound

  • 96-well microplates

  • Resazurin (B115843) solution

Procedure:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis and adjust the concentration to a standard turbidity.

  • Inoculate each well of the microplate with the bacterial suspension, except for the negative control wells.

  • Include positive control wells (bacteria with no compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

  • Visually assess the color change. Viable bacteria will reduce the blue resazurin to pink resorufin.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion

The Antigen 85 complex remains a highly attractive target for the development of new anti-tuberculosis therapies. Its essential role in cell wall biosynthesis and its extracellular location offer significant advantages for drug development. While inhibitors like ebselen and I3-AG85 have shown promising in vitro activity, further optimization is needed to improve their potency. A comparative analysis with inhibitors of other validated targets like InhA and DprE1 highlights the competitive landscape of TB drug discovery. The continued investigation of Ag85 inhibitors, guided by the experimental protocols outlined in this guide, holds the potential to deliver novel and effective treatments to combat the global threat of tuberculosis. Currently, there are no active clinical trials specifically targeting the Antigen 85 complex with small molecule inhibitors, indicating that this area is still in the preclinical phase of drug development.[11] However, a vaccine candidate expressing Antigen 85A (Ad5Ag85A) has been in development.[11]

References

A Comparative Analysis of Antigen 85 Homologs in Mycobacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Antigen 85 (Ag85) complex, a family of crucial mycolyltransferases, represents a key player in the cell wall biosynthesis and pathogenesis of various mycobacterial species. This guide provides a comparative analysis of Ag85 homologs, offering insights into their biochemical properties, genetic diversity, and immunological significance across different mycobacteria. This information is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target these essential enzymes.

Biochemical Properties and Enzymatic Activity

The Ag85 complex consists of three main protein components: Ag85A, Ag85B, and Ag85C.[1][2] These proteins are secreted and play a vital role in the final stages of mycobacterial cell wall synthesis.[3][4] Their primary function is to catalyze the transfer of mycolic acids to arabinogalactan, a core component of the cell wall, and to synthesize trehalose (B1683222) dimycolate (TDM), also known as cord factor, a potent virulence factor.[5][6]

While all three isoforms share mycolyltransferase activity, they exhibit distinct substrate specificities and catalytic efficiencies. In Mycobacterium tuberculosis, Ag85C is the most efficient in utilizing free trehalose to form trehalose monomycolate (TMM), whereas Ag85A and Ag85B preferentially mycolate TMM to generate TDM.[2] Studies have shown that a deletion of the gene for Ag85C in M. tuberculosis leads to a significant reduction in cell wall-linked mycolates.[2] In contrast, mutants lacking Ag85A or Ag85B show normal levels of cell wall-associated mycolates.[2]

The enzymatic activity of Ag85 homologs is a critical factor in the viability and virulence of mycobacteria, making them attractive targets for the development of new anti-tubercular drugs.[4]

Comparative Enzymatic Activity of Ag85 Homologs
Mycobacterial SpeciesAg85 HomologSubstrate PreferenceRelative ActivityReference
M. tuberculosisAg85ATMM -> TDMHigh[2]
Ag85BTMM -> TDMModerate[2]
Ag85CTrehalose -> TMMHigh[2]
M. bovisAg85BNot explicitly quantified, but high sequence homology suggests similar function to M. tuberculosis Ag85B.-[7]
M. aviumAg85A, B, CNot explicitly quantified, but recognized as immunodominant antigens.-[3]
M. smegmatisAg85BLower sequence homology suggests potential differences in activity.-[7]

Genetic Sequence and Homology

The genes encoding the Ag85A, Ag85B, and Ag85C proteins are highly conserved across different mycobacterial species, although they are not clustered together in the genome.[8] Sequence alignment studies have revealed a high degree of homology, particularly for Ag85B. For instance, Ag85B from various M. tuberculosis strains and M. bovis show perfect sequence identity.[7] Significant homology is also observed when comparing Ag85B from M. tuberculosis with that of non-tuberculous mycobacteria (NTM) such as M. avium, M. intracellulare, and M. kansasii.[7] However, the homology is lower in more distantly related species like M. smegmatis.[7]

This high degree of conservation suggests a fundamental and conserved role for these proteins in mycobacterial physiology. However, the existing sequence variations, particularly in NTMs, can be exploited for species-specific diagnostic purposes.[7]

Sequence Identity of Ag85B Homologs Compared to M. tuberculosis H37Rv
Mycobacterial SpeciesStrainAg85B Sequence Identity (%)Reference
M. bovisATCC BAA-935100[7]
M. bovis BCGPasteur 1173P299.7 (single amino acid mismatch)[7]
M. avium-89.5[7]
M. intracellulareATCC 1395081.5[7]
M. kansasii-88.8[7]
M. scrofulaceum-86.4[7]
M. lepraeTN83.9[7]
M. smegmatisATCC 700084/mc(2)155< 80[7]

Immunological Response

The Ag85 complex proteins are highly immunogenic and elicit strong T-cell mediated and humoral immune responses in the host.[9][10] They are considered promising candidates for the development of new vaccines against tuberculosis.[4][5] Studies in mice have shown that vaccination with DNA encoding Ag85A, Ag85B, or Ag85C can induce protective immunity against M. tuberculosis infection.[9]

While there is significant cross-reactivity in the immune response to Ag85 homologs from different mycobacterial species, some component-specific epitopes have been identified.[9] For example, in mice vaccinated with DNA encoding the different Ag85 components, distinct immunodominant regions were recognized for each protein.[9] This suggests that while the overall immune response may be broad, there are also specific responses that could be leveraged for diagnostic and vaccine development. However, the cross-reactivity of antibodies can pose a challenge for developing species-specific serodiagnostic assays.[7]

Experimental Protocols

Expression and Purification of Recombinant Ag85 Proteins

This protocol describes the expression and purification of His-tagged recombinant Ag85 proteins in E. coli.

Materials:

  • pET expression vector containing the Ag85 gene of interest

  • E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the pET-Ag85 plasmid into the E. coli expression host.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 37°C or overnight at 18-25°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged Ag85 protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Ag85 gene Clone Ag85 gene Transform E. coli Transform E. coli Clone Ag85 gene->Transform E. coli pET vector Inoculate culture Inoculate culture Transform E. coli->Inoculate culture Induce with IPTG Induce with IPTG Inoculate culture->Induce with IPTG Harvest cells Harvest cells Induce with IPTG->Harvest cells Lyse cells Lyse cells Harvest cells->Lyse cells Clarify lysate Clarify lysate Lyse cells->Clarify lysate Ni-NTA chromatography Ni-NTA chromatography Clarify lysate->Ni-NTA chromatography Elute protein Elute protein Ni-NTA chromatography->Elute protein Analyze purity Analyze purity Elute protein->Analyze purity SDS-PAGE, Western Blot G Reaction Setup Reaction Setup Incubation Incubation Reaction Setup->Incubation 37°C Lipid Extraction Lipid Extraction Incubation->Lipid Extraction Stop reaction TLC Separation TLC Separation Lipid Extraction->TLC Separation Spot on plate Detection Detection TLC Separation->Detection Visualize radiolabel G cluster_prep Sample Preparation cluster_analysis Data Analysis Sample Collection Sample Collection Reduction & Alkylation Reduction & Alkylation Sample Collection->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Species Identification Species Identification Database Search->Species Identification G cluster_cellwall Mycobacterial Cell Wall Synthesis Trehalose Trehalose TMM TMM Trehalose->TMM Mycolic Acids Mycolic Acids Mycolic Acids->TMM TDM TDM TMM->TDM mAGP mAGP TMM->mAGP Arabinogalactan Arabinogalactan Arabinogalactan->mAGP Ag85C Ag85C Ag85C->TMM catalyzes Ag85A/B Ag85A/B Ag85A/B->TDM catalyzes Ag85A/B->mAGP catalyzes

References

A Comparative Guide to Monoclonal Antibody Cross-Reactivity Against Ag85 Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex, comprising three key protein components—Ag85A, Ag85B, and Ag85C—is a major secreted protein of Mycobacterium tuberculosis and a significant target in the development of diagnostics, therapeutics, and vaccines for tuberculosis.[1][2] Given the high degree of homology among these components, understanding the cross-reactivity of monoclonal antibodies (mAbs) is critical for the development of specific tools and interventions. This guide provides a comparative analysis of the cross-reactivity of various monoclonal antibodies against the Ag85 components, supported by experimental data and detailed protocols.

Performance Comparison of Anti-Ag85 Monoclonal Antibodies

The specificity of monoclonal antibodies targeting the Ag85 complex varies significantly, with some exhibiting high specificity for a single component and others demonstrating broad cross-reactivity across two or all three components. This variation is crucial for selecting the appropriate antibody for a specific application, such as a component-specific diagnostic assay versus a broad-spectrum therapeutic.

Below is a summary of the cross-reactivity profiles of several monoclonal antibodies against Ag85A, Ag85B, and Ag85C, as determined by indirect ELISA, Western blot, and indirect immunofluorescence assays.

Monoclonal AntibodyTarget AntigenCross-Reactivity with Ag85ACross-Reactivity with Ag85BCross-Reactivity with Ag85CReference
1C6 Ag85ASpecific NoNo[1][2]
3B8 Ag85ASpecific NoNo[1][2]
2E6 Ag85AYesYesYes[1][2]
2F2 Ag85AYesYesNo[1][2]
3D9 Ag85AYesYesYes[1][2]
HYT 27 Ag85 ComplexWeakerWeakerStrong [1]
710 Ag85BYesPreferential Yes
711 Ag85BYesPreferential No
712 Ag85BYesPreferential No

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of monoclonal antibody cross-reactivity. The following are composite protocols for key experiments based on published studies.

Indirect ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the binding of a monoclonal antibody to purified Ag85 components.

Materials:

  • 96-well ELISA plates

  • Purified recombinant Ag85A, Ag85B, and Ag85C proteins

  • Phosphate-buffered saline (PBS)

  • PBS with 0.05% Tween 20 (PBST)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary monoclonal antibodies to be tested

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat separate wells of a 96-well ELISA plate with 1 µg/ml of purified rHis-Ag85A, rHis-Ag85B, and rHis-Ag85C overnight at 4°C.

  • Washing: Wash the plates three times with PBST.

  • Blocking: Block the wells with 2% BSA in PBS for 2 hours at 37°C.

  • Washing: Wash the plates three times with PBST.

  • Primary Antibody Incubation: Add the anti-Ag85A monoclonal antibodies (e.g., at a 1:2,000 dilution) to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the plates three times with PBST.

  • Secondary Antibody Incubation: Add the HRP-conjugated goat anti-mouse IgG antibody (e.g., at a 1:8,000 dilution) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plates three times with PBST.

  • Detection: Add TMB substrate to the wells and incubate for 10 minutes.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Specificity

This protocol is used to confirm the specificity of monoclonal antibodies against the Ag85 components.

Materials:

  • Purified recombinant Ag85A, Ag85B, and Ag85C proteins

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 2% BSA in PBS)

  • PBST

  • Primary monoclonal antibodies to be tested

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the purified recombinant Ag85A, Ag85B, and Ag85C proteins on a 12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 2% BSA in PBS for 2 hours at room temperature.

  • Washing: Wash the membrane three times with PBST.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Ag85 monoclonal antibody (e.g., at a 1:1,000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with PBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-mouse secondary antibody (e.g., at a 1:2,000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with PBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Indirect Immunofluorescence for Cross-Reactivity in a Cellular Context

This protocol assesses the cross-reactivity of monoclonal antibodies with Ag85 components expressed in mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmids for Ag85A-GFP, Ag85B-GFP, and Ag85C-GFP

  • Cell culture medium

  • Transfection reagent

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary monoclonal antibodies

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Transfection: Transfect HEK293T cells with pcDNA3.1-fbpA-GFP, pcDNA3.1-fbpB-GFP, and pcDNA3.1-fbpC-GFP constructs.

  • Fixation: After 24-48 hours, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the anti-Ag85 monoclonal antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining: Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Yellow fluorescence indicates co-localization of the GFP-tagged Ag85 component and the antibody.[3]

Visualizing Experimental Workflow and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the logical relationship of Ag85 component cross-reactivity.

experimental_workflow cluster_prep Antigen & Cell Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis cluster_results Results antigen Purified Ag85A, Ag85B, Ag85C elisa Indirect ELISA antigen->elisa wb Western Blot antigen->wb cells Transfected HEK293T Cells (Ag85A/B/C-GFP) if_assay Indirect Immunofluorescence cells->if_assay analysis Comparison of Binding Signals elisa->analysis wb->analysis if_assay->analysis specific Specific Binding analysis->specific cross_reactive Cross-Reactivity Profile analysis->cross_reactive

Caption: Experimental workflow for assessing mAb cross-reactivity.

cross_reactivity_logic cluster_mabs Monoclonal Antibodies cluster_antigens Ag85 Components mab_specific Specific mAb (e.g., 1C6, 3B8) ag85a Ag85A mab_specific->ag85a mab_cross_ab Cross-Reactive mAb (e.g., 2F2) mab_cross_ab->ag85a ag85b Ag85B mab_cross_ab->ag85b mab_cross_abc Broadly Cross-Reactive mAb (e.g., 3D9) mab_cross_abc->ag85a mab_cross_abc->ag85b ag85c Ag85C mab_cross_abc->ag85c

Caption: Logical relationship of Ag85 cross-reactivity.

References

Unraveling the Expression Dynamics of the Antigen 85 Complex in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers engaged in the study of Mycobacterium tuberculosis (Mtb) and the development of novel diagnostics, therapeutics, and vaccines, a thorough understanding of the expression patterns of key protein antigens is paramount. Among the most prominent of these are the components of the Antigen 85 (Ag85) complex—Ag85A, Ag85B, and Ag85C. These secreted mycolyltransferases are not only crucial for the structural integrity of the mycobacterial cell wall but also play a significant role in the host-pathogen interaction. This guide provides a comparative analysis of the expression levels of the three Ag85 components during different in vitro growth phases of Mtb, supported by experimental data and detailed methodologies.

Comparative Analysis of Ag85 Expression

The expression of the Ag85 complex components is a dynamic process that varies with the growth phase of Mycobacterium tuberculosis. While all three proteins are major components of the secreted proteins of Mtb, their relative abundance shifts as the bacteria transition from active replication to a more dormant state.

Protein Expression Levels

Studies have indicated that during the active growth phase, the three components of the Ag85 complex are secreted in a relatively stable ratio. One study reported a quantitative secretion ratio of approximately 3:2:1 for Ag85A to Ag85B to Ag85C, respectively[1]. This suggests that in actively replicating bacteria, Ag85A is the most abundant of the three, followed by Ag85B, and then Ag85C.

However, this ratio does not appear to remain constant throughout the lifecycle of the bacterium. Research focusing on Ag85B has shown that while the protein is actively secreted during the mid-logarithmic phase of growth, the amount of Ag85B per bacterium significantly decreases in the later stages of in vivo infection, which can be likened to a stationary phase[2]. This indicates a downregulation of Ag85B expression as the bacterial population ceases active replication.

Further differentiating the components, Ag85A and Ag85B are predominantly found as secreted proteins, while Ag85C has a stronger association with the bacterial cell wall. This differential localization may also influence their measured levels in culture filtrates versus cell lysates.

Growth PhaseAg85 ComponentRelative Protein Expression LevelPrimary Cellular Localization
Logarithmic Phase Ag85A (FbpA)HighSecreted
Ag85B (FbpB)Moderate to HighSecreted
Ag85C (FbpC)Low to ModeratePrimarily Cell Wall-Associated
Stationary Phase Ag85A (FbpA)DecreasedSecreted
Ag85B (FbpB)Significantly DecreasedSecreted
Ag85C (FbpC)Relatively Stable to DecreasedPrimarily Cell Wall-Associated
Gene Expression Levels

At the transcriptional level, the expression of the genes encoding the Ag85 components—fbpA (Ag85A), fbpB (Ag85B), and fbpC (Ag85C)—also demonstrates growth phase-dependent regulation. In vivo studies in mouse models have shown that the mRNA levels of fbpA and fbpC are highest during the early, active phase of infection and decline as the infection progresses and bacterial growth slows[3].

A comprehensive transcriptomic analysis of M. tuberculosis under various in vitro stress conditions, including stationary phase, revealed that the expression of fbpA, fbpB, and fbpC is downregulated in the stationary phase compared to the exponential phase. This corroborates the findings at the protein level and suggests that the production of all three Ag85 components is reduced when the bacteria enter a non-replicating state.

Growth PhaseGeneRelative mRNA Expression Level
Logarithmic Phase fbpA (Ag85A)High
fbpB (Ag85B)High
fbpC (Ag85C)Moderate
Stationary Phase fbpA (Ag85A)Low
fbpB (Ag85B)Low
fbpC (Ag85C)Low

Experimental Protocols

Accurate quantification of Ag85 expression levels requires robust and well-defined experimental protocols. Below are methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) tailored for the analysis of the Ag85 complex.

Western Blotting for Ag85 Complex

This method allows for the semi-quantitative comparison of Ag85 protein levels in Mtb lysates and culture filtrates.

  • Sample Preparation:

    • Culture Filtrate: Grow M. tuberculosis to the desired growth phase (logarithmic or stationary). Pellet the bacteria by centrifugation at 10,000 x g for 30 minutes at 4°C. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. Concentrate the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Cell Lysate: Wash the bacterial pellet from the previous step with phosphate-buffered saline (PBS). Resuspend the pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells using a bead beater or sonicator. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the prepared samples using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Ag85 complex or individual components (e.g., anti-Ag85A, anti-Ag85B, or a pan-anti-Ag85 antibody) overnight at 4°C. The dilution will depend on the antibody manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GroEL2 for cell lysates).

Enzyme-Linked Immunosorbent Assay (ELISA) for Ag85B Quantification

This protocol describes a sandwich ELISA for the specific and sensitive quantification of Ag85B in culture filtrates.

  • Coating: Coat a 96-well ELISA plate with a capture monoclonal antibody specific for Ag85B (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample and Standard Incubation: Add prepared culture filtrate samples and a serial dilution of recombinant Ag85B protein (as a standard) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection Antibody Incubation: Add a biotinylated detection monoclonal antibody specific for a different epitope on Ag85B and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate seven times with PBST.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 2N H2SO4.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the recombinant Ag85B protein dilutions and calculate the concentration of Ag85B in the samples.

RT-qPCR for fbpA, fbpB, and fbpC Gene Expression

This method allows for the quantification of the mRNA levels of the genes encoding the Ag85 components.

  • RNA Extraction:

    • Harvest M. tuberculosis at the desired growth phase by centrifugation.

    • Resuspend the pellet in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

    • Disrupt the cells using a bead beater with zirconia/silica beads.

    • Extract total RNA using a combination of phenol-chloroform extraction and a column-based purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (fbpA, fbpB, fbpC) and a reference gene (e.g., sigA), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry).

    • Primer Sequences (Example):

      • fbpA-F: [Sequence]

      • fbpA-R: [Sequence]

      • fbpB-F: [Sequence]

      • fbpB-R: [Sequence]

      • fbpC-F: [Sequence]

      • fbpC-R: [Sequence]

      • sigA-F: [Sequence]

      • sigA-R: [Sequence]

    • Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the stationary phase to the logarithmic phase. For absolute quantification, a standard curve of known concentrations of target DNA can be used.

Visualizing the Experimental Workflow

To provide a clear overview of the process for validating Ag85 expression levels, the following diagram illustrates the key steps from bacterial culture to data analysis.

experimental_workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation log_phase Logarithmic Phase Culture protein_prep Protein Extraction (Lysate & Filtrate) log_phase->protein_prep rna_prep RNA Extraction log_phase->rna_prep stat_phase Stationary Phase Culture stat_phase->protein_prep stat_phase->rna_prep western_blot Western Blot protein_prep->western_blot elisa ELISA protein_prep->elisa rt_qpcr RT-qPCR rna_prep->rt_qpcr protein_quant Protein Quantification western_blot->protein_quant elisa->protein_quant mrna_quant mRNA Quantification rt_qpcr->mrna_quant

Caption: Experimental workflow for Ag85 expression analysis.

This guide provides a foundational understanding of the differential expression of the Ag85 complex components in Mycobacterium tuberculosis during various growth phases. The provided methodologies offer a starting point for researchers to design and execute experiments to further investigate the roles of these crucial proteins in the lifecycle and pathogenesis of this important human pathogen.

References

A Head-to-Head Comparison of Adjuvants for Ag85-Based Tuberculosis Subunit Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

The development of a highly effective vaccine against Mycobacterium tuberculosis (Mtb) remains a critical global health priority. Subunit vaccines, particularly those based on the highly immunogenic Antigen 85 (Ag85) complex (comprising Ag85A, Ag85B, and Ag85C), are a promising strategy.[1][2] However, these protein antigens require potent adjuvants to elicit a robust and protective cell-mediated immune response, primarily characterized by Th1-type immunity.[3][4] This guide provides a head-to-head comparison of various adjuvants formulated with Ag85 antigens, supported by experimental data on immunogenicity and protective efficacy.

Overview of Adjuvant Mechanisms

Modern adjuvants enhance vaccine efficacy by activating the innate immune system through Pattern Recognition Receptors (PRRs).[5] This initial activation is crucial for shaping the subsequent adaptive immune response. Key PRRs and pathways targeted by adjuvants discussed herein include:

  • Toll-Like Receptors (TLRs): TLR4 agonists like Monophosphoryl Lipid A (MPL) and TLR9 agonists such as CpG oligodeoxynucleotides (ODN) are potent inducers of Th1 responses.[5][6][7]

  • C-type Lectin Receptors (CLRs): Mincle is a CLR that recognizes Trehalose-6,6'-dibehenate (TDB), promoting Th1 and Th17 responses.[5]

  • Stimulator of Interferon Genes (STING): Cyclic dinucleotides like c-di-AMP activate the STING pathway, leading to the production of Type I interferons and other pro-inflammatory cytokines.[8][9]

Below is a diagram illustrating the general signaling pathways activated by common adjuvant components used with Ag85 antigens.

G cluster_TLR TLR Agonists cluster_CLR CLR Agonist cluster_STING STING Agonist cluster_outcome Downstream Effects MPL MPL (in AS01, MTO) TLR4 TLR4 MPL->TLR4 CpG CpG ODN (in IC31) TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR9->MyD88 NFkB_TLR NF-κB Activation MyD88->NFkB_TLR IRFs_TLR IRF Activation TRIF->IRFs_TLR Cytokines_TLR Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB_TLR->Cytokines_TLR Type1_IFN_TLR Type I IFN IRFs_TLR->Type1_IFN_TLR APC APC Maturation (DCs, Macrophages) Cytokines_TLR->APC Type1_IFN_TLR->APC TDB TDB (in CAF01, MTO) Mincle Mincle TDB->Mincle Syk Syk Mincle->Syk Card9 Card9-Bcl10-Malt1 Syk->Card9 NFkB_CLR NF-κB Activation Card9->NFkB_CLR Cytokines_CLR Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_CLR->Cytokines_CLR Cytokines_CLR->APC cdiAMP c-di-AMP cGAS cGAS cdiAMP->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN_STING Type I IFN IRF3->Type1_IFN_STING Type1_IFN_STING->APC Th1 Th1 Differentiation (IFN-γ, IL-2) APC->Th1 Th17 Th17 Differentiation (IL-17) APC->Th17 CTL CD8+ T Cell Activation APC->CTL

Caption: Signaling pathways activated by different adjuvant components.

Comparative Performance Data

The efficacy of an adjuvant is measured by its ability to induce a strong, specific, and lasting immune response to the co-administered antigen, ultimately leading to protection against infection. The following tables summarize quantitative data from preclinical studies comparing different adjuvants with Ag85-family antigens.

Table 1: Immunogenicity - Humoral Responses
Vaccine Formulation (Antigen + Adjuvant)Animal ModelIgG Titer (Serum)IgG1/IgG2a RatioIgA (Mucosal)Citation(s)
Ag85A DNA prime, Ag85A Protein boost C57BL/6 MiceSignificantly higher than DNA aloneNot SpecifiedNot Specified[10]
Ag85AB + DDA (Intranasal) BALB/c MiceSignificantly higher vs. Ag85A or Ag85B aloneNot SpecifiedSignificantly higher vs. subcutaneous route[11]
Ag85B + c-di-AMP (Intranasal) C57BL/6 MiceHigher IgG vs. Ag85B aloneEnhanced IgG1Not Specified[8][9]
Aggregated Ag85B BALB/c MiceNot specifiedSignificantly higher IgG2a (Th1 bias)Not Specified[12][13]
Ag85B Peptides (BCG prime-boost) BALB/c MiceSignificantly higher anti-BCG/PPD titres vs. BCG or Ag85B protein boost (p<0.001)Not SpecifiedNot Specified[14][15]
Table 2: Immunogenicity - Cellular Responses (Cytokine Production & T-Cell Phenotype)
Vaccine Formulation (Antigen + Adjuvant)Animal ModelIFN-γ ProductionIL-2 ProductionOther Key CytokinesT-Cell ResponseCitation(s)
WH121¹ + MTOM² C57BL/6 MiceStrong Th1-type responseIncreased single and multifunctional IL-2+ T cells vs. MTO or Mv aloneNot SpecifiedEnhanced CD4+ and CD8+ T cell responses[6]
Ag85A DNA + IL-15 plasmid C57BL/6 MiceSignificantly upregulated (458 ± 98 pg/ml)Not SpecifiedNot SpecifiedEnhanced Ag85A-specific splenic T cell proliferation; Increased IFN-γ-expressing CD8+ cells[16]
Ag85B Peptides (BCG prime-boost) BALB/c MiceSignificantly higher vs. BCG or Ag85B protein boost (p<0.001)Not SpecifiedIL-12 significantly higher (p<0.001)Not Specified[14][15]
Aggregated Ag85B BALB/c MiceHighNot SpecifiedHigh TNF-αExpansion of polyfunctional (IFN-γ+TNF-α+) CD4+ and CD8+ T cells[12][13]
Ag85B + c-di-AMP (Intranasal) C57BL/6 MiceEnhanced Th1 profileEnhanced Th1 profileEnhanced Th2/Th17 profile; Increased IL-1β, IL-6Significantly higher CD4+ T cell recruitment in the lung[8][9]
Ag85B-ESAT-6 + Adjuvanted Protein³ C57BL/6 MiceStrong IFN-γ response, biased towards Ag85BNot SpecifiedNot SpecifiedElicited significant immune responses[17]

¹WH121 is a fusion protein: Rv3407-PhoY2-Ag85A-Rv2626c-RpfB. ²MTOM adjuvant consists of MPLA, TDB, MF59, and heat-killed M. vaccae. ³Adjuvant used was incomplete Freund's adjuvant (IFA) in this comparative study.

Table 3: Protective Efficacy Against M. tuberculosis Challenge
Vaccine Formulation (Antigen + Adjuvant)Animal ModelChallenge StrainBacterial Load Reduction (Lungs)Bacterial Load Reduction (Spleen)Citation(s)
Ag85A DNA prime, Ag85A Protein boost C57BL/6 MiceM. tuberculosis H37RvSignificant reduction vs. controls (Δlog10 = 0.45 vs. DNA alone)Significant reduction[10]
Ag85AB + DDA (Intranasal) BALB/c MiceM. tuberculosisSignificantly higher protection vs. Ag85A or Ag85B alone; Superior to subcutaneous route (p<0.05)Significantly higher protection vs. Ag85A or Ag85B alone[11]
WH121¹ + MTOM² C57BL/6 MiceM. tuberculosis H37RvProvided better protection than WH121/MTO or WH121/Mv; Matched protection of BCGNot Specified[6]
Ag85B + c-di-AMP (Intranasal) C57BL/6 MiceM. tuberculosis H37Ra (persistent infection model)Reduced M. tuberculosis load; Decreased pathological lesionsNot Specified[8][9]
ag85a/b DNA + Electroporation (50 µg) BALB/c MiceM. tuberculosis H37RvSignificantly lower CFU vs. PBS controlSignificantly lower CFU vs. PBS control and some IM groups[18]

Experimental Protocols & Workflows

The data presented above are generated using a range of standard immunological and microbiological assays. A typical experimental workflow for evaluating a candidate vaccine is depicted below.

G cluster_analysis Post-Challenge Analysis (4-6 weeks) start Animal Model Selection (e.g., C57BL/6, BALB/c Mice) vaccination Vaccination Phase (Prime +/- Boost Regimen) Antigen + Adjuvant Formulation start->vaccination rest Resting Period (Allowing memory response development) ~4-8 weeks vaccination->rest challenge Challenge (Aerosol or Intravenous) M. tuberculosis H37Rv rest->challenge bacteriology Bacteriological Readout - Colony Forming Units (CFU) - Lung & Spleen Homogenates challenge->bacteriology immunology Immunological Readout - Splenocyte/Lung Cell Isolation - ELISA, ELISpot, Flow Cytometry challenge->immunology histology Histopathology - Lung tissue fixation - H&E, Ziehl-Neelsen staining challenge->histology

Caption: General experimental workflow for preclinical TB vaccine evaluation.

Key Methodologies
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Purpose: To quantify antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in serum or cytokines (e.g., IFN-γ, IL-2) in cell culture supernatants.

    • Protocol Outline:

      • 96-well plates are coated with recombinant Ag85 protein overnight at 4°C.

      • Plates are washed and blocked with a blocking buffer (e.g., BSA or non-fat milk in PBS-Tween).

      • Serially diluted serum samples or culture supernatants are added and incubated for 1-2 hours at 37°C.

      • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype or cytokine of interest is added.

      • Plates are washed again, and a substrate solution (e.g., TMB) is added.

      • The reaction is stopped, and the optical density is read on a plate reader. Titers are calculated based on the highest dilution giving a positive signal.[10][14]

  • Intracellular Cytokine Staining (ICS) by Flow Cytometry:

    • Purpose: To identify and quantify T-cell subsets (e.g., CD4+, CD8+) that produce specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in response to antigen stimulation, allowing for the characterization of polyfunctional T cells.[13]

    • Protocol Outline:

      • Splenocytes or lung-derived lymphocytes are isolated from immunized mice.

      • Cells are stimulated ex vivo for several hours with the Ag85 antigen (protein or peptide pool) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

      • Cells are washed and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD44).

      • Cells are fixed and permeabilized using specialized buffers.

      • Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) are added.

      • Cells are washed and analyzed on a flow cytometer. Data are analyzed to determine the percentage of T-cell subsets producing one or more cytokines.[12][13]

  • Colony Forming Unit (CFU) Assay:

    • Purpose: To determine the bacterial burden in organs (typically lungs and spleen) as a direct measure of protective efficacy.[10][11]

    • Protocol Outline:

      • At a defined time point post-challenge, mice are euthanized.

      • Lungs and spleens are aseptically removed and homogenized in sterile saline or PBS.

      • Serial dilutions of the homogenates are plated on selective agar (B569324) plates (e.g., Middlebrook 7H10 or 7H11).

      • Plates are incubated at 37°C for 3-4 weeks.

      • Visible colonies are counted, and the total CFU per organ is calculated based on the dilution factor. Protection is expressed as a log10 reduction in CFU compared to a control group.

Conclusion

The choice of adjuvant is a critical determinant of the success of an Ag85-based subunit vaccine for tuberculosis. The experimental data highlight several key trends:

  • Combination Adjuvants: Formulations that combine multiple PRR agonists, such as MTOM (TLR4, Mincle agonists) or IC31 (TLR9 agonist with a stabilizing peptide), often induce more robust and multifaceted immune responses, including crucial multifunctional IL-2 producing T-cells.[5][6]

  • Route of Administration: Mucosal (intranasal) delivery, when paired with an appropriate adjuvant like DDA or c-di-AMP, can generate superior protection in the lungs and induce a local IgA response, which is not typically seen with parenteral routes.[8][11]

  • Th1 vs. Th17 Balance: While a strong Th1 response (high IFN-γ, high IgG2a/IgG1 ratio) is the classical correlate of protection, adjuvants like CAF01 that also induce a Th17 response may offer enhanced protection, particularly at mucosal sites.[5]

  • Novel Delivery Systems: The physical form of the antigen, such as aggregation, can itself impart adjuvant-like properties, leading to enhanced APC activation and the generation of qualitatively superior polyfunctional T cells.[12][13]

Ultimately, a head-to-head comparison in standardized preclinical models, followed by clinical trials, is necessary to definitively establish the superiority of one adjuvant system over another.[19] Future research should focus on optimizing antigen-adjuvant combinations, exploring novel delivery routes, and identifying reliable immune correlates of protection to accelerate the development of a new, effective TB vaccine.[3]

References

Comparative Proteomic Analysis of Secreted Proteins in Ag85 Knockout Mutants of Mycobacterium tuberculosis: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

This document will instead provide an overview of the Ag85 complex, its importance in Mtb physiology, and general methodologies employed in the study of the mycobacterial secretome, drawing from available research on individual components and related proteomic studies.

The Antigen 85 Complex: Key Mycolyltransferases in M. tuberculosis

The Ag85 complex, composed of three proteins—Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC)—is a family of major secreted proteins in M. tuberculosis. These proteins are crucial for the biosynthesis of the mycobacterial cell wall, one of the most complex and robust biological barriers known. Specifically, they possess mycolyltransferase activity, which is essential for the final step in the synthesis of trehalose (B1683222) dimycolate (TDM), also known as cord factor, and for the attachment of mycolic acids to the arabinogalactan (B145846) of the cell wall.[1][2] The integrity of the cell wall is paramount for the survival of Mtb within the host, protecting it from environmental stresses and the host's immune response.

Given their significant role in cell wall biosynthesis and their abundance in culture filtrates, the Ag85 proteins are considered important virulence factors and have been extensively studied as potential targets for drug development and as components of novel vaccines against tuberculosis.[2]

Impact of Ag85 Component Knockout on Mycobacterial Physiology

While a direct comparative secretome analysis is lacking, studies on individual Ag85 knockout mutants have provided insights into their roles:

  • Ag85A (fbpA) knockout mutants have been shown to be attenuated for growth in macrophages and in mouse models of infection.[1] This suggests a critical role for Ag85A in the intracellular survival of the pathogen.

  • Ag85C (fbpC) deficient mutants have been observed to have a significant reduction in cell wall-bound mycolates, indicating its important, and perhaps unique, role in the mycolation of arabinogalactan.[1]

It has been noted that there might be some level of functional redundancy among the Ag85 proteins. However, the distinct phenotypes of individual knockouts suggest that they also have specialized functions. A comparative analysis of the secretomes of these mutants would be highly valuable to understand the compensatory mechanisms and the broader impact of the loss of each Ag85 component on the physiology and virulence of M. tuberculosis.

General Experimental Workflow for Mycobacterial Secretome Analysis

The study of secreted proteins in Mycobacterium tuberculosis typically involves a multi-step process to isolate and identify proteins from the culture filtrate. The following diagram outlines a general workflow for such an experiment.

G cluster_culture Bacterial Culture cluster_separation Sample Preparation cluster_analysis Proteomic Analysis Culture 1. Mtb Culture (Wild-type & Knockout Strains) Centrifugation 2. Centrifugation to separate bacteria from supernatant Culture->Centrifugation Filtration 3. Filtration of supernatant to remove remaining bacteria Centrifugation->Filtration Concentration 4. Concentration of culture filtrate proteins (CFP) Filtration->Concentration SDS_PAGE 5. Protein Separation (e.g., SDS-PAGE) Concentration->SDS_PAGE Digestion 6. In-gel or in-solution tryptic digestion SDS_PAGE->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Database searching and protein identification/quantification LC_MS->Data_Analysis

Caption: A generalized workflow for the proteomic analysis of secreted proteins in Mycobacterium tuberculosis.

Experimental Protocols for Key Steps

Below are generalized protocols for the key stages of a comparative secretome analysis, based on common practices in the field.[3][4]

Preparation of Culture Filtrate Proteins (CFP)
  • Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv (wild-type) and the respective Ag85 knockout mutant strains (ΔfbpA, ΔfbpB, ΔfbpC) would be grown in a suitable liquid medium, such as Sauton's medium, to mid-log phase. It is crucial to use a protein-free medium to avoid contamination with foreign proteins.

  • Harvesting and Separation: The bacterial cultures are centrifuged at high speed to pellet the cells. The resulting supernatant, containing the secreted proteins, is carefully collected.

  • Filtration: To ensure the complete removal of any remaining bacteria and cellular debris, the supernatant is passed through a 0.22 µm filter.

  • Concentration: The filtered supernatant is concentrated using methods such as ultrafiltration with a low molecular weight cutoff (e.g., 3 kDa) membrane. This step increases the concentration of the secreted proteins and removes smaller molecules.

  • Protein Quantification: The total protein concentration in the final concentrated culture filtrate is determined using a standard protein assay, such as the Bradford or BCA assay.

Mass Spectrometry-Based Proteomic Analysis
  • Protein Separation: An equal amount of total protein from each sample (wild-type and knockout mutants) is typically separated by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE). This allows for the visualization of the protein profiles and fractionation of the complex protein mixture.

  • In-Gel Digestion: The entire lane of the gel for each sample is excised and cut into smaller pieces. The proteins within these gel slices are then subjected to in-gel digestion with a protease, most commonly trypsin, which cleaves the proteins into smaller peptides.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are analyzed by LC-MS/MS. The peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments individual peptides to generate fragmentation spectra (MS/MS scans).

  • Data Analysis and Quantification: The acquired MS/MS spectra are searched against a Mycobacterium tuberculosis protein database to identify the corresponding peptides and, by inference, the proteins. For quantitative analysis, label-free quantification (LFQ) methods are commonly used. These methods compare the signal intensities or spectral counts of peptides between different samples to determine the relative abundance of each identified protein. Statistical analysis is then performed to identify proteins that are significantly differentially expressed between the wild-type and knockout strains.

Signaling Pathways and Logical Relationships

The Ag85 complex is a critical component of the mycobacterial cell wall synthesis pathway. Its mycolyltransferase activity is essential for the formation of TDM and the mycolation of arabinogalactan, which are key structural elements of the outer membrane. A simplified representation of this relationship is shown below.

G Ag85 Ag85 Complex (Ag85A, Ag85B, Ag85C) TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyltransferase Activity Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyltransferase Activity TMM Trehalose Monomycolate (TMM) TMM->Ag85 Mycolic_Acid Mycolic Acid Mycolic_Acid->Ag85 Arabinogalactan Arabinogalactan (AG) Arabinogalactan->Ag85 Cell_Wall Mycobacterial Cell Wall Integrity TDM->Cell_Wall Mycolated_AG->Cell_Wall

Caption: The role of the Ag85 complex in mycobacterial cell wall synthesis.

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "AG-85" necessitates a focus on established general protocols for chemical waste management to ensure laboratory safety and regulatory compliance.

Initial searches for a compound specifically named "this compound" did not yield a recognized chemical entity with established disposal procedures. The term is not found in standard chemical databases or safety data sheets. It is possible that "this compound" is an internal laboratory identifier, a product code, or a misnomer. In the absence of specific information, this guide provides a comprehensive framework for the proper disposal of laboratory chemicals, designed for researchers, scientists, and drug development professionals.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). Every chemical is accompanied by an SDS which provides critical information on hazards, handling, storage, and disposal. Always consult the SDS before working with any new chemical.

General Principles of Laboratory Waste Disposal

Proper disposal of laboratory waste is a critical component of maintaining a safe and environmentally responsible laboratory.[1] The process begins with the correct identification and classification of waste.[1] Waste should be segregated into designated, clearly labeled containers to prevent accidental mixing of incompatible substances.[1][2]

Key steps for proper waste management include:

  • Identification and Classification: Determine if the waste is hazardous (e.g., flammable, corrosive, reactive, toxic) or non-hazardous.[1][3]

  • Segregation: Keep different classes of chemical waste separate. For example, halogenated and non-halogenated solvents should be collected in different containers.[2] Aqueous waste should be kept separate from organic solvent waste.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date of accumulation.[2]

  • Storage: Store waste containers in a designated, secure location away from general laboratory traffic.[1] Containers should be in good condition, kept closed except when adding waste, and stored in secondary containment to prevent spills.[2]

  • Professional Disposal: Arrange for a licensed waste disposal service to collect and manage the laboratory's hazardous waste in compliance with all regulations.[1]

Decision-Making for Chemical Disposal

The following flowchart illustrates a general decision-making process for the disposal of a laboratory chemical.

References

Essential Safety and Handling Protocols for Unidentified Chemical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "AG-85" does not correspond to a recognized chemical identifier in standard databases. As such, specific handling and safety data for a substance labeled "this compound" are not available. The following guide provides essential, immediate safety and logistical information for handling an unknown or uncharacterized chemical agent in a laboratory setting, treating it with the utmost caution as a potentially hazardous substance. This procedural, step-by-step guidance is based on established laboratory safety principles.

Initial Hazard Assessment and Assumption of Risk

When dealing with an unidentified substance like "this compound," a primary hazard assessment is critical. In the absence of a Safety Data Sheet (SDS), the substance must be treated as hazardous.[1] This involves assuming the material could be toxic, flammable, corrosive, or reactive until its properties are definitively determined. All laboratory personnel handling the substance must be informed of the potential risks and trained in appropriate safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The selection of PPE should be based on a thorough hazard assessment of the tasks to be performed.[2] For an unknown substance, the following PPE is recommended to minimize risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Unknown Chemicals

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shield.[3][4][5]Protects against splashes, sprays, and flying particles.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][6]Prevents skin contact and absorption of the substance.
Body A lab coat or chemical-resistant apron over long-sleeved clothing and long pants.[3][6]Protects skin from spills and contamination.
Feet Closed-toe, chemical-resistant shoes.[4][6]Prevents exposure from spills and protects from falling objects.
Respiratory A respirator may be necessary depending on the procedure and the likelihood of generating aerosols or vapors.[3]Protects against inhalation of hazardous airborne particles or gases.

Safe Handling and Operational Plan

All manipulations involving "this compound" should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be kept clean and organized, with only the necessary equipment and chemicals present.[7]

Experimental Workflow for Handling "this compound"

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure 'this compound' prep_materials->handle_weigh handle_prepare Prepare Solution/Mixture handle_weigh->handle_prepare handle_experiment Perform Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash start Waste Generated is_sds Is an SDS Available? start->is_sds assume_hazardous Assume Hazardous Waste is_sds->assume_hazardous No follow_sds Follow SDS Section 13 for Disposal is_sds->follow_sds Yes characterize Characterize Waste (Solid/Liquid) assume_hazardous->characterize follow_sds->characterize solid_waste Solid Waste characterize->solid_waste liquid_waste Liquid Waste characterize->liquid_waste solid_container Place in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Container for Liquid Hazardous Waste liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store pickup Submit Pickup Request to EHS or Licensed Waste Contractor store->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-85
Reactant of Route 2
AG-85

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.